molecular formula C5H10O2 B050903 2-Methoxytetrahydrofuran CAS No. 13436-45-8

2-Methoxytetrahydrofuran

Cat. No.: B050903
CAS No.: 13436-45-8
M. Wt: 102.13 g/mol
InChI Key: OKAMTPRCXVGTND-UHFFFAOYSA-N
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Description

2-Methoxytetrahydrofuran is a versatile cyclic ether solvent and valuable synthetic intermediate, prized in research for its unique properties. It serves as a greener, less volatile alternative to traditional ethers like THF and 2-MeTHF, offering improved stability and a higher boiling point, which is advantageous for elevated temperature reactions. Its primary research value lies in its dual functionality: as a polar aprotic solvent for organometallic reactions, Grignard reagents, and polymerizations, and as a protected form of 1,4-butanediol or a masked aldehyde precursor in multi-step organic synthesis. In pharmaceutical research, it is investigated as a building block for constructing complex heterocyclic scaffolds and as a participant in Lewis acid-catalyzed reactions. The methoxy group alters the electron density of the ring, influencing its reactivity and stability compared to its parent tetrahydrofuran, making it a compound of significant interest for developing novel synthetic methodologies and for applications in materials science and medicinal chemistry. This product is strictly for laboratory research purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxyoxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O2/c1-6-5-3-2-4-7-5/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKAMTPRCXVGTND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50928588
Record name 2-Methoxyoxolane
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Molecular Weight

102.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

13436-45-8
Record name Tetrahydro-2-methoxyfuran
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxytetrahydrofuran
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Record name 2-Methoxyoxolane
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Record name 2-methoxytetrahydrofuran
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Foundational & Exploratory

Spectroscopic Data for 2-Methoxytetrahydrofuran: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Methoxytetrahydrofuran (CAS No. 13436-45-8), a heterocyclic ether of interest in organic synthesis and pharmaceutical development. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. The information herein is synthesized from publicly available spectral data and established spectroscopic principles to provide a thorough characterization of this compound.

Introduction to this compound

This compound is a cyclic ether with the molecular formula C₅H₁₀O₂ and a molecular weight of 102.13 g/mol .[1] Its structure, featuring a tetrahydrofuran ring substituted with a methoxy group at the 2-position, makes it a valuable building block in organic chemistry. Understanding its spectroscopic properties is crucial for its identification, purity assessment, and for monitoring reactions in which it is a reactant, intermediate, or product. This guide will delve into the key spectral features that define its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide diagnostic signals that confirm its structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the tetrahydrofuran ring and the methoxy group. The chemical shifts are influenced by the electronegativity of the adjacent oxygen atoms.

Data Presentation: ¹H NMR

ProtonsChemical Shift (δ) ppm (Predicted)MultiplicityIntegration
H-2~4.8 - 5.0Triplet (t)1H
OCH₃~3.3 - 3.4Singlet (s)3H
H-5~3.7 - 3.9Multiplet (m)2H
H-3, H-4~1.8 - 2.1Multiplet (m)4H

Expertise & Experience: Causality Behind Experimental Choices

The choice of a standard deuterated solvent, such as chloroform-d (CDCl₃), is critical for obtaining high-resolution spectra of small organic molecules like this compound. CDCl₃ is chemically inert and has a well-defined residual solvent peak that can be used for referencing. The concentration of the sample is typically in the range of 5-25 mg in 0.5-0.7 mL of solvent to ensure good signal-to-noise without causing significant line broadening.[2]

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Accurately weigh 10 mg of this compound and dissolve it in 0.6 mL of CDCl₃ containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer to NMR Tube: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Key acquisition parameters include:

    • Number of scans: 16-32

    • Relaxation delay: 1-2 seconds

    • Pulse width: 90°

    • Spectral width: 0-12 ppm

  • Data Processing: Process the free induction decay (FID) with an exponential multiplication (line broadening of 0.3 Hz) and Fourier transform. Phase and baseline correct the spectrum. Reference the spectrum to the TMS signal at 0.00 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Due to the symmetry of the tetrahydrofuran ring being broken by the methoxy group, five distinct carbon signals are expected.

Data Presentation: ¹³C NMR

CarbonChemical Shift (δ) ppm (Predicted)
C-2~103 - 105
OCH₃~55 - 57
C-5~67 - 69
C-3~30 - 32
C-4~23 - 25

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 50-100 mg of this compound in 0.6 mL of CDCl₃ with TMS.[2]

  • Instrument Setup: Use the same sample and instrument as for ¹H NMR.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Key acquisition parameters include:

    • Number of scans: 1024 or more, depending on concentration.

    • Relaxation delay: 2-5 seconds.

    • Pulse width: 30-45°.

    • Spectral width: 0-220 ppm.

  • Data Processing: Process the FID with an exponential multiplication (line broadening of 1-2 Hz) and Fourier transform. Phase and baseline correct the spectrum. Reference the spectrum to the CDCl₃ triplet at 77.16 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is dominated by absorptions corresponding to C-H and C-O bonds.

Data Presentation: IR Spectroscopy

Wavenumber (cm⁻¹)IntensityAssignment
2970 - 2850StrongC-H stretching (aliphatic)
1100 - 1000StrongC-O stretching (ether)
1465 - 1440MediumC-H bending (CH₂)
1380 - 1365MediumC-H bending (CH₃)

Expertise & Experience: Trustworthiness of the Protocol

Attenuated Total Reflectance (ATR) is a modern and reliable technique for obtaining IR spectra of liquid samples with minimal preparation.[3] A background spectrum of the clean ATR crystal is taken before the sample is applied. This background is then subtracted from the sample spectrum to yield the true absorption spectrum of the sample, ensuring the data's trustworthiness.

Experimental Protocol: ATR-FTIR Spectroscopy

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or ZnSe) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Background Collection: Record a background spectrum of the clean, empty ATR accessory.

  • Sample Application: Place a single drop of neat this compound onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

  • Data Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing: The software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning: After the measurement, clean the ATR crystal thoroughly with an appropriate solvent.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural elucidation and confirmation. Electron Ionization (EI) is a common technique for volatile compounds like this compound.

Data Presentation: Mass Spectrometry (EI)

m/zRelative Intensity (%)Proposed Fragment
102Moderate[M]⁺ (Molecular Ion)
71High[M - OCH₃]⁺
43High[C₃H₇]⁺ or [CH₃CO]⁺
41Moderate[C₃H₅]⁺

Expertise & Experience: Authoritative Grounding

The fragmentation of cyclic ethers in EI-MS often involves initial cleavage of a C-C bond adjacent to the oxygen atom, followed by further rearrangements. The loss of the methoxy group (CH₃O·) to form the m/z 71 fragment is a characteristic fragmentation pathway for this compound, leading to a stable oxonium ion.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction: Introduce a small amount of this compound into the mass spectrometer, typically via a gas chromatography (GC) system for separation and controlled introduction.

  • Ionization: In the ion source, bombard the gaseous molecules with a beam of electrons (typically at 70 eV).

  • Mass Analysis: Accelerate the resulting positively charged ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).

  • Detection: Detect the ions and record their abundance to generate the mass spectrum.

Visualization of Molecular Structure and Fragmentation

This compound cluster_mol This compound Structure C2 C3 C2->C3 O_Me C2->O_Me C4 C3->C4 C5 C4->C5 O1 C5->O1 O1->C2 C_Me O_Me->C_Me

Caption: Molecular structure of this compound.

Mass_Spec_Fragmentation M [C5H10O2]˙+ m/z = 102 frag1 [C4H7O]˙+ m/z = 71 M->frag1 - OCH3 frag2 [OCH3]˙

Caption: Primary fragmentation of this compound in EI-MS.

Conclusion

The combined application of NMR, IR, and mass spectrometry provides a comprehensive and unambiguous characterization of this compound. The ¹H and ¹³C NMR spectra confirm the connectivity of the carbon-hydrogen framework. The IR spectrum identifies the key functional groups, primarily the ether linkages and aliphatic C-H bonds. Finally, mass spectrometry confirms the molecular weight and reveals a characteristic fragmentation pattern. This guide serves as a valuable resource for scientists working with this compound, providing the necessary spectroscopic data and experimental context for its confident identification and use in research and development.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 47519, this compound. Retrieved from [Link]

  • Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. Retrieved from [Link]

Sources

Technical Monograph: 2-Methoxytetrahydrofuran (2-Methoxyoxolane)

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Target Audience: Medicinal Chemists, Process Engineers, and Drug Development Scientists

Nomenclature & Stereochemical Dynamics

While widely recognized in laboratory settings as 2-methoxytetrahydrofuran , the rigorous IUPAC systematic name for this cyclic acetal is 2-methoxyoxolane . This distinction is not merely semantic; it aligns with the Hantzsch-Widman nomenclature system for five-membered saturated heterocycles containing one oxygen atom (oxolanes).

Stereoelectronic Profile: The Anomeric Effect

For the research chemist, the structural significance of 2-methoxyoxolane lies in its stereochemistry. Unlike cyclohexane systems where steric bulk dictates equatorial preference, 2-methoxyoxolane exhibits a strong anomeric effect .

The electronegative methoxy substituent at the C2 position prefers the axial (pseudo-axial) orientation over the sterically less hindered equatorial position.

  • Mechanistic Driver: This stabilization arises from the delocalization of the endocyclic oxygen's lone pair (

    
    ) into the antibonding orbital (
    
    
    
    ) of the exocyclic C2–OCH
    
    
    bond.
  • Practical Implication: In synthetic planning, this stereoelectronic preference influences the diastereoselectivity of substitution reactions at the anomeric center, often favoring products that maintain this orbital overlap.

Synthetic Methodology: Acid-Catalyzed Addition

The industrial and laboratory standard for synthesizing this compound is the acid-catalyzed addition of methanol to 2,3-dihydrofuran. This reaction is a classic example of electrophilic addition to an enol ether.

Reaction Protocol

Reagents: 2,3-Dihydrofuran (DHF), Anhydrous Methanol (MeOH), p-Toluenesulfonic acid (p-TsOH) (cat.).

  • Preparation: Charge a flame-dried round-bottom flask with anhydrous methanol (5-10 equiv).

  • Catalyst Loading: Add p-TsOH (0.5 mol%) at 0°C.

  • Addition: Dropwise addition of 2,3-dihydrofuran to the methanolic solution. The reaction is exothermic; maintain internal temperature <20°C to prevent polymerization.

  • Quench: Neutralize with solid NaHCO

    
     or triethylamine.
    
  • Purification: Fractional distillation (BP: 105–107°C).

Mechanistic Visualization

The following diagram illustrates the Markovnikov addition mechanism, highlighting the oxocarbenium intermediate which is the critical electrophilic species.

SynthesisMechanism Reactants 2,3-Dihydrofuran + H+ Intermediate Oxocarbenium Ion (Resonance Stabilized) Reactants->Intermediate Protonation (C3) Transition Nu: Attack (+ MeOH) Intermediate->Transition Electrophilic Capture Product 2-Methoxyoxolane (Racemic) Transition->Product -H+

Figure 1: Acid-catalyzed synthesis of 2-methoxyoxolane via oxocarbenium ion intermediate.

Physical Properties & Safety Profile

Accurate physical data is essential for process scaling. Note that 2-methoxyoxolane is a peroxide-forming ether (Group B: Peroxide hazard on concentration).

Key Physical Data[1]
PropertyValueContext
CAS Number 13436-45-8Unique Identifier
Molecular Weight 102.13 g/mol C

H

O

Boiling Point 105–107 °CHigher than THF (66°C)
Density 0.972 g/mL@ 20°C
Solubility SolubleCHCl

, MeOH, slightly in H

O
Appearance Colorless OilDistinct ethereal odor
Peroxide Management Workflow

As an acetal/ether hybrid, this compound reacts with atmospheric oxygen to form unstable hydroperoxides. The following protocol is mandatory for storage >3 months.

SafetyProtocol Start Storage Check (Every 3 Months) Test Quantofix / KI Starch Test Start->Test Decision Peroxide Level? Test->Decision Safe Safe to Use (Flush with N2) Decision->Safe < 20 ppm Treat Treat with FeSO4 or Acidic KI Decision->Treat 20-100 ppm Dispose Contact EHS (Do NOT Distill) Decision->Dispose > 100 ppm or Crystals

Figure 2: Decision matrix for handling peroxide-forming ethers.

Applications in Drug Development

Protecting Group Chemistry

This compound serves as a latent aldehyde equivalent. Under acidic hydrolysis, it unmasks 4-hydroxybutanal. This reversibility makes it valuable for protecting hydroxyl groups as mixed acetals (tetrahydrofuranyl ethers), which are stable to bases and nucleophiles but cleaved by mild acid.

Pharmaceutical Intermediates

The 2-alkoxytetrahydrofuran motif appears in various bioactive scaffolds.

  • COX-2 Inhibitors: Research indicates pyrazole derivatives substituted with a this compound moiety exhibit potency as selective Cyclooxygenase-2 inhibitors.[1]

  • Nucleoside Analogs: The tetrahydrofuran ring is the backbone of nucleoside antivirals. 2-methoxyoxolane derivatives are often used as glycosyl donors in the synthesis of modified nucleosides, leveraging the anomeric effect to control the stereochemistry of the glycosidic bond.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 47519, Tetrahydro-2-methoxyfuran. Retrieved from [Link]

  • Organic Chemistry Portal. Synthesis of 2,3-Dihydrofurans and Derivatives. Retrieved from [Link]

  • University of Pittsburgh (EH&S). Safe Handling of Peroxide Forming Chemicals.[2] Retrieved from [Link]

Sources

Molecular Architecture & Synthetic Utility of 2-Methoxytetrahydrofuran

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the molecular structure, synthesis, and application of 2-Methoxytetrahydrofuran .

Technical Reference for Drug Development & Organic Synthesis

Executive Summary

This compound (2-MeOTHF) is a cyclic acetal serving as a critical model system for furanose carbohydrate stereochemistry and a versatile intermediate in the synthesis of nucleoside analogs. Unlike its solvent counterpart 2-Methyltetrahydrofuran (2-MeTHF), 2-MeOTHF is defined by its anomeric center at C2, which imparts unique reactivity (acetal hydrolysis) and stereoelectronic properties (anomeric effect). This guide analyzes its conformational dynamics, industrial synthesis protocols, and role as a glycosyl donor surrogate in medicinal chemistry.

Part 1: Molecular Architecture & Stereochemistry

The Furanose Ring & Pseudorotation

The five-membered furanose ring of 2-MeOTHF is not planar; it undergoes continuous conformational exchange known as pseudorotation . Unlike the rigid chair conformation of six-membered pyranoses, the furanose ring fluctuates between Envelope (E) and Twist (T) forms to minimize torsional strain and eclipsing interactions.

  • Envelope (E): Four atoms are coplanar, with the fifth (usually C2 or C3) displaced.

  • Twist (T): Three atoms are coplanar, with two adjacent atoms displaced on opposite sides.

The Anomeric Effect in Furanoses

In 2-MeOTHF, the methoxy substituent at C2 exhibits a strong stereoelectronic preference for the pseudoaxial orientation, a phenomenon known as the Anomeric Effect .

  • Mechanism: The lone pair (

    
    ) on the ring oxygen donates electron density into the antibonding orbital (
    
    
    
    ) of the exocyclic C2-OCH
    
    
    bond (
    
    
    ).
  • Outcome: This hyperconjugation stabilizes the pseudoaxial conformer despite the steric penalty.[1]

  • Exo-Anomeric Effect: A secondary preference exists for the O-methyl group to adopt a gauche orientation relative to the ring oxygen, maximizing overlap between the exocyclic oxygen lone pair and the ring C-O antibonding orbital.

Conformational Pathway Diagram

The following diagram illustrates the equilibrium driven by the anomeric effect, favoring the pseudoaxial conformer.

AnomericEffect PseudoEq Pseudoequatorial Conformer (Sterically Favored) Transition Pseudorotation Barrier PseudoEq->Transition Ring Pucker PseudoAx Pseudoaxial Conformer (Stereoelectronically Favored) Transition->PseudoAx Anomeric Stabilization Mechanism Stabilizing Interaction: n(O_ring) -> sigma*(C2-OCH3) Mechanism->PseudoAx Hyperconjugation

Caption: Thermodynamic equilibrium shifting toward the pseudoaxial conformer due to


 orbital overlap (The Anomeric Effect).

Part 2: Physicochemical Profile & Spectroscopy

Physical Properties

2-MeOTHF is a colorless liquid with properties distinct from the common solvent THF.

PropertyValueContext
Molecular Formula C

H

O

Cyclic Acetal
Molecular Weight 102.13 g/mol -
Boiling Point 106–107 °CHigher than THF (66 °C) due to polarity
Density 0.96 g/cm³-
Refractive Index

1.417
-
Solubility Organic solvents, Water (Partial)Hydrolyzes in acidic water
NMR Spectroscopic Signature

The structure is confirmed by


H NMR, where the anomeric proton (H2) and methoxy group provide diagnostic signals. Note: Historical literature often reports values in Tau (

); converted here to Delta (

).
Proton EnvironmentChemical Shift (

ppm)
MultiplicityInterpretation
C2-H (Anomeric) 4.90 - 5.10 Multiplet (dd)Deshielded by two oxygens; diagnostic acetal peak.
C5-H

3.40 - 4.00MultipletTypical ether ring protons.
-OCH

3.25 - 3.30 SingletMethyl ether; sharp singlet.
C3/C4-H

1.60 - 2.10MultipletRing methylene protons.

Part 3: Synthesis & Manufacturing Pathways

Two primary routes exist for synthesizing 2-MeOTHF: the Oxidative Cleavage route (from dihydropyran) and the Direct Methanolysis route (from dihydrofuran).

Protocol A: Oxidative Cleavage of Dihydropyran

This method is historically significant for generating 2-MeOTHF when 2,3-dihydrofuran is unavailable. It involves ozonolysis followed by acetalization.

Reaction Scheme:

  • Ozonolysis: Dihydropyran

    
     4-Formyloxybutyraldehyde.[2][3]
    
  • Cyclization: 4-Formyloxybutyraldehyde + Trimethyl Orthoformate

    
     this compound.
    

Step-by-Step Methodology:

  • Ozonolysis: Dissolve dihydropyran (0.75 mol) in methanol. Cool to -78°C. Pass ozonized oxygen until a blue color persists.[3] Purge with nitrogen.[1][3]

  • Reduction: Add methyl sulfide (excess) to reduce ozonides. Warm to room temperature (RT) over 3 hours.[3]

  • Isolation 1: Evaporate solvent.[3] Extract aqueous phase with ether/DCM.[3] Distill to obtain 4-formyloxybutyraldehyde (95% yield).

  • Acetalization: Mix the aldehyde (0.02 mol) with trimethyl orthoformate (0.02 mol) and a catalytic amount of p-toluenesulfonic acid (p-TsOH).

  • Reaction: Stir at RT for 36 hours. (Exothermic initially).[3]

  • Purification: Neutralize with anhydrous Na

    
    CO
    
    
    
    . Filter. Distill at atmospheric pressure (BP 106-107°C).
    • Yield: ~80%.[2][3]

Protocol B: Acid-Catalyzed Methanolysis of 2,3-Dihydrofuran

This is the modern standard due to the commercial availability of 2,3-dihydrofuran.

Reaction:



Protocol:

  • Charge: Place 2,3-dihydrofuran (1.0 eq) in a round-bottom flask.

  • Solvent/Reagent: Add anhydrous methanol (1.5 - 2.0 eq).

  • Catalyst: Add concentrated HCl (trace, ~0.1 mol%) or p-TsOH.

  • Conditions: Stir at 0°C to RT for 2-4 hours. Reaction is rapid.

  • Quench: Add solid NaHCO

    
     to neutralize acid.
    
  • Workup: Filter solids. Remove excess methanol via rotary evaporation (careful of azeotropes). Distill the residue.

Part 4: Reactivity & Stability Protocols

Acetal Hydrolysis (Acid Sensitivity)

Unlike simple ethers (e.g., THF), 2-MeOTHF is an acetal . It is stable to base but highly labile to aqueous acid.

  • Reaction: 2-MeOTHF + H

    
    O/H
    
    
    
    
    
    4-Hydroxybutanal
    
    
    2-Hydroxytetrahydrofuran (Lactol).
  • Implication: Cannot be used as a solvent in acidic aqueous reactions. Must be stored over basic stabilizers (e.g., K

    
    CO
    
    
    
    ) if acid traces are present.
Peroxide Formation (Safety Critical)

Like all cyclic ethers, 2-MeOTHF is a Class B Peroxide Former .

  • Mechanism: Radical abstraction of the hydrogen at C2 or C5 by atmospheric oxygen. The C2 position is activated by two oxygens, making the radical stable but the resulting hydroperoxide potentially explosive.

  • Detection: Potassium Iodide (KI) starch paper test.

  • Inhibition: Store with BHT (Butylated hydroxytoluene) or store under inert atmosphere (Argon/Nitrogen).

  • Disposal: Test for peroxides before distillation. If >100 ppm, treat with ferrous sulfate or sodium bisulfite before disposal.

Part 5: Applications in Drug Development

Nucleoside Analog Synthesis

2-MeOTHF serves as a simplified "dummy" sugar for optimizing glycosylation reactions.

  • Glycosyl Donor Model: Researchers use 2-MeOTHF to study the stereoselectivity of nucleophilic substitution at the anomeric center without the interference of the complex hydroxyl protecting groups found in ribose/deoxyribose.

  • Mechanism: Lewis acid (e.g., TMSOTf, SnCl

    
    ) promotes the departure of the methoxy group, generating an oxocarbenium ion intermediate. The nucleobase (e.g., silylated uracil) attacks from the face opposite the C3/C4 steric bulk (or guided by directing groups), mimicking the synthesis of therapeutic nucleosides (e.g., AZT, Gemcitabine).
    
Synthesis of 2-Substituted Tetrahydrofurans

It is a precursor for introducing carbon nucleophiles at the 2-position via Grignard reagents.

  • Reaction: 2-MeOTHF + R-MgX

    
     2-R-Tetrahydrofuran (Ring opening/closing or direct substitution depending on conditions).
    

Applications MeOTHF This compound Oxocarbenium Oxocarbenium Ion Intermediate MeOTHF->Oxocarbenium Lewis Acid (TMSOTf) Grignard 2-Substituted THF (Chiral Scaffolds) MeOTHF->Grignard + R-MgX Nucleoside Nucleoside Analogs (Antivirals/Anticancer) Oxocarbenium->Nucleoside + Nucleobase

Caption: Synthetic divergence of 2-MeOTHF into pharmaceutical scaffolds.

References

  • Rosenthal, A., & Ong, K. S. (1972).[3] A Simple Synthesis of 2-Methoxy and 2-Ethoxytetrahydrofuran. Canadian Journal of Chemistry, 50(11), 1783–1784.

  • Eliel, E. L., & Giza, C. A. (1968). Conformational Analysis.[1][4] XV. The Anomeric Effect in 2-Alkoxytetrahydropyrans and 1,3-Dioxanes. The Journal of Organic Chemistry, 33(10), 3754–3758.

  • PubChem. (n.d.). This compound Compound Summary. National Library of Medicine.

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

  • Pace, V., et al. (2012). 2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Chemistry.[5][6] ChemSusChem, 5(8), 1369-1379. (Cited for distinction between 2-MeTHF and 2-MeOTHF).

Sources

A Precautionary Guide to the Safe Handling of 2-Methoxytetrahydrofuran for Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed technical guide on the safe handling and management of 2-Methoxytetrahydrofuran (CAS No. 13436-45-8) for researchers, scientists, and professionals in drug development. Given the limited availability of comprehensive, officially sanctioned safety data for this compound, this guide is founded on a precautionary principle. It synthesizes known physicochemical properties with safety protocols for structurally analogous compounds to establish a robust framework for risk mitigation.

Executive Summary: A Compound with Undetermined Hazard Profile

This absence of information is a critical data gap. Therefore, any professional handling this substance must operate under the assumption of significant potential hazards. The primary directive is to treat this compound as a substance of unknown toxicity, with known high flammability. This guide provides a framework for managing these risks through rigorous engineering controls, personal protective equipment, and handling protocols.

Physicochemical Properties and Inherent Hazards

Understanding the known physical properties is the first step in constructing a safe operational plan. The low flash point is of particular concern, indicating that this material is highly flammable.

PropertyValueSourceImplication for Safe Handling
Molecular Formula C₅H₁₀O₂[3]-
Molecular Weight 102.13 g/mol [3]-
Appearance Colourless Oil[1]Allows for visual confirmation of purity and contamination.
Boiling Point 105-112 °C @ 760 mmHg[1][4]Volatile; vapors can accumulate. Operations should be in well-ventilated areas.
Density ~0.97 g/cm³[1][4]Similar to water; will not readily float or sink if immiscible.
Flash Point 7.8 °C (46 °F) (est.) [2][4]Highly Flammable. Vapors can form ignitable mixtures with air at or below room temperature. All ignition sources must be strictly excluded.
Solubility Sparingly soluble in Chloroform, slightly in Methanol. Water solubility estimated at 35.3 g/L.[1][4]Affects choice of spill cleanup materials and firefighting media.
Storage Temperature Refrigerator (2-8 °C)[4][5]Recommended for maintaining stability and minimizing vapor pressure.

Inferred Hazards from Structural Analogues: A Basis for Precaution

In the absence of specific toxicological data for this compound, a conservative risk assessment necessitates examining the hazards of structurally related compounds, namely 2-Methyltetrahydrofuran (2-MeTHF) and Tetrahydrofuran (THF). This approach allows us to anticipate potential, though unconfirmed, risks.

Peroxide Formation: The Ether Risk

Like many cyclic ethers, this compound should be considered a potential peroxide former[6][7]. Ethers can react with atmospheric oxygen, especially when exposed to light, to form unstable and potentially explosive peroxide crystals. This is a critical, high-consequence hazard.

  • Causality: The ether linkage is susceptible to autoxidation. Over time, particularly after a container has been opened, peroxide concentrations can increase to dangerous levels.

  • Validation Protocol: Containers of this compound must be dated upon receipt and upon opening. They should be tested for the presence of peroxides periodically (e.g., every 3-6 months) and before any distillation or concentration step. If crystals are observed around the cap or in the liquid, or if a peroxide test is positive, the container should be considered extremely dangerous and handled only by trained professionals for disposal[7].

Potential Toxicity and Irritation

Based on data from 2-MeTHF, the following hazards should be assumed until proven otherwise:

  • Acute Oral Toxicity: 2-MeTHF is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4)[8][9]. Therefore, ingestion of this compound must be avoided.

  • Skin Irritation: Direct contact may cause skin irritation (Skin Irritation, Category 2 for 2-MeTHF)[8][9]. The material may degrease the skin, leading to dermatitis with prolonged exposure[10].

  • Serious Eye Damage: 2-MeTHF is known to cause serious eye damage (Category 1)[8][9]. Contact can lead to severe irritation, and potentially irreversible effects or blindness[11].

  • Inhalation Hazards: Overexposure to vapors of analogous compounds can cause irritation of the mucous membranes and central nervous system effects, including dizziness, headache, and narcosis[10].

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to protection is mandatory. Engineering controls are the primary barrier, supplemented by rigorous PPE protocols.

Engineering Controls
  • Ventilation: All handling of this compound must be conducted in a certified chemical fume hood to control vapor exposure[12]. The ventilation system, lighting, and any electrical equipment in the area must be explosion-proof[6].

  • Static Control: This is a highly flammable liquid with a low flash point. All containers and transfer equipment must be grounded and bonded to prevent the buildup of static electricity, which can serve as an ignition source[6][13].

  • Safety Equipment: A safety shower and eyewash station must be immediately accessible in the work area[6].

Personal Protective Equipment (PPE)

The following PPE is mandatory for all handling procedures. The selection process should follow a deliberate, risk-assessed workflow.

PPE_Workflow cluster_0 PPE Selection Workflow for this compound start Assess Task: Handling this compound eye_protection Eye/Face Protection: Chemical splash goggles AND face shield. start->eye_protection Mandatory hand_protection Hand Protection: Chemical-resistant gloves. (e.g., Viton®, Teflon®). Consult glove manufacturer data. start->hand_protection Mandatory body_protection Body Protection: Flame-retardant lab coat. Chemical-resistant apron for large quantities. start->body_protection Mandatory respiratory_protection Respiratory Protection: Required if potential for aerosol generation or inadequate ventilation exists. Use NIOSH-approved respirator with organic vapor cartridges. start->respiratory_protection Risk-Based

PPE selection workflow for handling this compound.

Standard Operating Procedures: Handling and Storage

Adherence to strict protocols is non-negotiable.

Experimental Protocol: Safe Dispensing
  • Preparation: Don all required PPE. Ensure the chemical fume hood is operational and the work area is clear of ignition sources (hot plates, open flames, non-intrinsically safe equipment)[14].

  • Grounding: Securely attach grounding straps to the source container and the receiving vessel before opening either.

  • Inert Atmosphere: If the material is to be stored for an extended period after opening, flush the headspace of the container with an inert gas like nitrogen or argon before resealing. This displaces oxygen and inhibits peroxide formation.

  • Dispensing: Use only non-sparking tools for opening and closing containers[12]. Dispense the liquid slowly to minimize splash and static generation.

  • Sealing: Tightly close all containers immediately after use[11].

  • Cleanup: Clean any minor drips immediately with an appropriate absorbent material.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination, and wash hands thoroughly with soap and water[13].

Storage Protocol
  • Location: Store in a dedicated, well-ventilated, flame-proof cabinet away from heat, sparks, and direct sunlight[14]. The storage area should be cool, preferably under refrigeration as recommended[4][5].

  • Container Integrity: Keep containers tightly sealed and protect them from physical damage[14].

  • Incompatibilities: Segregate from strong oxidizing agents and acids[6][13].

  • Peroxide Management: Date containers upon receipt and opening. Do not store for prolonged periods after opening (e.g., >12 months) without re-testing for peroxides[10].

Emergency Procedures: A Self-Validating Response System

Rapid and correct response to an emergency is critical. All personnel must be trained on these procedures.

Personal Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention[8].

  • Skin Contact: Remove all contaminated clothing immediately. Wash the affected area thoroughly with soap and water[2][8]. Seek medical attention if irritation develops.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention[2].

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[2].

Spill and Leak Response

The response to a spill should be dictated by its size and location, following a clear decision-making process.

Spill_Response cluster_1 Spill Response Decision Tree spill Spill Occurs assess Assess Spill: Is it large? Is ventilation poor? Are you trained? spill->assess evacuate Evacuate immediate area. Alert others. Call emergency response. assess->evacuate Yes contain Contain spill with absorbent, non-combustible material (e.g., sand, vermiculite). assess->contain No ventilate Ensure ventilation. Remove all ignition sources. contain->ventilate cleanup Collect absorbed material with non-sparking tools into a sealed container for disposal. ventilate->cleanup decontaminate Decontaminate area. cleanup->decontaminate

Decision tree for responding to a this compound spill.
Fire Response
  • Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam[8][13]. Do not use a direct water jet, as it may spread the fire.

  • Firefighter Protection: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear[6][15].

  • Procedure: For small fires, attempt to extinguish only if trained. For large fires, evacuate the area and call emergency services. Cool fire-exposed containers with water spray from a safe distance to prevent rupture[6].

Waste Disposal

All waste containing this compound must be treated as hazardous.

  • Collection: Collect waste in properly labeled, sealed containers.

  • Disposal: Dispose of contents and containers in accordance with all local, regional, and national regulations. This must be done through a licensed hazardous waste disposal company. Do not dispose of down the drain[12].

Conclusion: The Primacy of the Precautionary Principle

The safe use of this compound in a research or drug development setting is achievable, but it demands a heightened level of caution due to the significant gaps in its safety profile. The protocols outlined in this guide are based on the foundational precautionary principle: in the absence of complete data, assume a high degree of hazard and implement correspondingly robust controls. Every experimental choice, from the scale of the reaction to the selection of PPE, must be informed by a thorough, documented risk assessment. It is the professional and ethical responsibility of every scientist to ensure that this and every chemical is handled with the respect its potential hazards command.

References

  • Carl ROTH GmbH + Co. KG. (2024). Safety Data Sheet: 2-Methyltetrahydrofuran. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (2020). Safety Data Sheet: Tetrahydro-2-methylfuran. Retrieved from [Link]

  • Carl ROTH GmbH + Co. KG. (2020). Safety data sheet according to Regulation (EC) No. 1907/2006 (REACH), amended by 2020/878/EU. 2-Methyltetrahydrofuran. Retrieved from [Link]

  • The Good Scents Company. (n.d.). This compound. Retrieved from [Link]

  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • TransFurans Chemicals bvba. (2020). EU SAFETY DATA SHEET 2-methyltetrahydrofuran. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 47519, Tetrahydro-2-methoxyfuran. Retrieved from [Link]

  • Loba Chemie. (2015). 2-METHYLTETRAHYDROFURAN FOR SYNTHESIS MSDS. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Stability of 2-Methoxytetrahydrofuran Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Core Objective: This guide provides a comprehensive technical overview of the chemical stability of 2-methoxytetrahydrofuran (2-MTHF-OMe) in acidic environments. By integrating fundamental mechanistic principles with practical experimental guidance, this document serves as a critical resource for professionals utilizing this moiety in organic synthesis, particularly as a protecting group, and for those managing its stability in pharmaceutical formulations.

Introduction: The Role and Relevance of this compound

This compound is a cyclic acetal that holds significant value in modern organic chemistry. Structurally, it is the methyl acetal of tetrahydrofuran-2-ol. Its primary application stems from its use as a protecting group for alcohols, analogous to the more common tetrahydropyranyl (THP) ether.[1][2] The function of a protecting group is to mask a reactive functional group, such as an alcohol, to prevent it from interfering with reactions occurring elsewhere in the molecule.

The efficacy of any protecting group is defined by two key characteristics: ease of installation and, crucially, selective removal under specific, controlled conditions. Acetals like this compound are prized for their stability under neutral to strongly basic conditions, yet they are designed to be cleaved (deprotected) in the presence of acid.[3] Understanding the kinetics and mechanism of this acid-catalyzed cleavage is paramount for its effective use in multi-step synthesis and for predicting the degradation pathways of active pharmaceutical ingredients (APIs) containing this structural motif. This guide will elucidate the chemical principles governing its stability and provide actionable protocols for its study.

The Chemistry of Acetal Hydrolysis: A Mechanistic Perspective

The stability of this compound in acidic media is governed by the classic mechanism of acetal hydrolysis. This is a reversible reaction, and the cleavage is facilitated by the presence of an acid catalyst, typically a Brønsted acid, which provides a source of protons (H⁺).[3]

The General Mechanism of Acid-Catalyzed Hydrolysis

The hydrolysis proceeds through a multi-step pathway that is initiated by protonation of one of the ether oxygens. The key is the formation of a resonance-stabilized oxocarbenium ion, which is considered the rate-limiting step in what is mechanistically defined as an AA1-1 reaction.[4]

The process can be broken down into four fundamental steps:

  • Protonation: The acid catalyst (H₃O⁺) protonates the exocyclic methoxy oxygen, converting the methoxy group into a good leaving group (methanol).

  • Formation of the Oxocarbenium Ion: The lone pair on the endocyclic (ring) oxygen assists in the departure of methanol, leading to the formation of a resonance-stabilized oxocarbenium ion. This step is the slowest and therefore dictates the overall rate of the reaction.[5]

  • Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxocarbenium ion.

  • Deprotonation: The resulting protonated hemiacetal is deprotonated by a water molecule to yield the final hydrolysis products—4-hydroxybutanal (which exists in equilibrium with its cyclic hemiacetal form, tetrahydrofuran-2-ol) and methanol—and regenerates the acid catalyst.[6]

Visualizing the Hydrolysis Pathway of this compound

The following diagram illustrates the step-by-step mechanism for the acid-catalyzed hydrolysis of this compound.

G cluster_step1 Step 1: Protonation cluster_step3 Step 3: Nucleophilic Attack Reactant This compound (2-MTHF-OMe) Protonated Protonated Acetal Reactant->Protonated + H₃O⁺ - H₂O H3O H₃O⁺ (Acid Catalyst) H3O_regen H₃O⁺ (Catalyst Regenerated) Oxocarbenium Oxocarbenium Ion (Resonance Stabilized) Protonated->Oxocarbenium Slow (RDS) Methanol Methanol (Leaving Group) Hemiacetal_P Protonated Hemiacetal Oxocarbenium->Hemiacetal_P + H₂O Methanol_final Methanol Products 4-Hydroxybutanal (and its cyclic hemiacetal) Hemiacetal_P->Products - H₃O⁺ + H₂O H2O_reac H₂O G A 1. Solution Preparation - Prepare acidic buffer (e.g., pH 4.0 Citrate) - Prepare 2-MTHF-OMe stock in ACN B 2. Reaction Initiation - Equilibrate buffer to target temp (e.g., 40°C) - Add 2-MTHF-OMe stock to buffer (t=0) - Mix thoroughly A->B C 3. Timed Sampling - Withdraw aliquots at defined intervals (e.g., t = 0, 15, 30, 60, 120 min) B->C D 4. Reaction Quenching - Immediately add sample to a quenching solution (e.g., basic buffer, pH 9.0) to stop hydrolysis C->D E 5. Sample Analysis - Analyze quenched samples by validated RP-HPLC method D->E F 6. Data Processing - Quantify peak area of 2-MTHF-OMe - Plot ln([A]t/[A]₀) vs. time E->F G 7. Rate Constant Determination - Calculate slope of the line - Slope = -k_obs (pseudo-first-order rate constant) F->G

Sources

potential applications of 2-Methoxytetrahydrofuran in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the applications, chemistry, and handling of 2-Methoxytetrahydrofuran , distinct from the common solvent 2-Methyltetrahydrofuran.

Executive Summary

This compound (2-MethoxyTHF) is a cyclic acetal used primarily as a specialized reagent and synthetic intermediate, rather than a bulk solvent. Unlike its structural analog 2-Methyltetrahydrofuran (2-MeTHF) —which is widely employed as a green solvent alternative to THF—2-MethoxyTHF serves as a "latent" aldehyde equivalent and a reagent for installing the 2-tetrahydrofuranyl (THF) protecting group.

This guide addresses the specific utility of 2-MethoxyTHF in protecting group chemistry, nucleophilic substitutions, and pharmaceutical intermediate synthesis (e.g., COX-2 inhibitors), while establishing critical safety protocols regarding peroxide formation.

Part 1: Chemical Profile & Distinction[1][2]

It is critical to distinguish 2-MethoxyTHF from 2-MethylTHF to avoid experimental failure or safety hazards.

FeatureThis compound 2-Methyltetrahydrofuran
CAS Number 13483-40-4 (racemic)96-47-9
Structure Cyclic Acetal (Hemiacetal ether)Cyclic Ether
Reactivity Labile to aqueous acid; reactive electrophile (oxocarbenium source)Stable to acid/base; inert solvent
Primary Use Reagent / Protecting Group SourceGreen Solvent (Grignard/Lithiation)
Stability Hydrolyzes to 4-hydroxybutanalStable to hydrolysis

Key Physical Properties:

  • Boiling Point: ~106–107 °C

  • Density: ~0.97 g/mL

  • Solubility: Soluble in most organic solvents; hydrolyzes in water/acid.

Part 2: The Tetrahydrofuranyl (THF) Protecting Group[1]

One of the most robust applications of 2-MethoxyTHF is the installation of the 2-tetrahydrofuranyl (THF) ether protecting group on alcohols. While less common than the tetrahydropyranyl (THP) ether, the THF ether offers distinct advantages, including lower steric bulk and slightly different acid-lability profiles.

Mechanism of Protection

The reaction proceeds via an acid-catalyzed elimination of methanol to generate a cyclic oxocarbenium ion, which is then trapped by the target alcohol (


).

Advantages:

  • Base Stability: Completely stable to Grignard reagents, organolithiums, hydrides (

    
    ), and basic hydrolysis conditions.
    
  • Orthogonality: Can be cleaved with mild aqueous acid (e.g., acetic acid, PPTS) without affecting silyl ethers or benzyl groups.

Visualization: Protection Mechanism

The following diagram illustrates the acid-catalyzed exchange mechanism.

ProtectionMechanism Start This compound Inter Oxocarbenium Ion (Reactive Intermediate) Start->Inter - MeOH Acid H+ Catalyst (e.g., p-TSA) Acid->Start activates Product 2-Tetrahydrofuranyl Ether (Protected Alcohol) Inter->Product + R-OH Alcohol Target Alcohol (R-OH) Alcohol->Inter nucleophilic attack Byproduct Methanol (MeOH)

Caption: Acid-catalyzed generation of the oxocarbenium ion from 2-MethoxyTHF followed by alcohol trapping.

Experimental Protocol: Protection of a Primary Alcohol

Standard Operating Procedure (SOP)

Reagents:

  • Substrate: Alcohol (1.0 equiv)

  • Reagent: this compound (1.5 – 2.0 equiv)

  • Catalyst: Pyridinium p-toluenesulfonate (PPTS) (0.1 equiv)

  • Solvent: Dichloromethane (DCM) (anhydrous)

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask and cool to room temperature under

    
    .
    
  • Dissolution: Dissolve the alcohol in anhydrous DCM (0.2 M concentration).

  • Addition: Add this compound via syringe.

  • Catalysis: Add PPTS in one portion.

  • Reaction: Stir at room temperature for 4–12 hours. Monitor by TLC (the product will be less polar than the starting alcohol).

  • Quench: Dilute with diethyl ether and wash with saturated aqueous

    
     to neutralize the catalyst.
    
  • Workup: Wash organic layer with brine, dry over

    
    , filter, and concentrate.
    
  • Purification: Flash column chromatography (typically Hexanes/EtOAc). Note: The product will form as a diastereomeric mixture (anomers), often appearing as two close spots on TLC.

Part 3: Synthetic Applications as an Intermediate[1]

Beyond protection, 2-MethoxyTHF acts as a C4 building block.

Synthesis of 2,3-Dihydrofuran

2-MethoxyTHF is a precursor to 2,3-dihydrofuran , a valuable enol ether used in cycloaddition reactions.

  • Reaction: Acid-catalyzed elimination of methanol at elevated temperatures (distillation).

  • Utility: 2,3-Dihydrofuran is difficult to store due to polymerization; generating it in situ or freshly from 2-MethoxyTHF is a strategic advantage.

Nucleophilic Substitution (C-Glycosylation Analogs)

In the presence of strong Lewis acids (


, 

), the methoxy group can be displaced by carbon nucleophiles (e.g., allyltrimethylsilane, silyl enol ethers). This allows for the synthesis of 2-substituted tetrahydrofurans , a scaffold found in acetogenins and polyether antibiotics.
Case Study: COX-2 Inhibitor Synthesis

Research into selective COX-2 inhibitors (anti-inflammatory drugs) has utilized tetrahydrofuran scaffolds.[1]

  • Application: 2-MethoxyTHF derivatives are used to synthesize 5-lipoxygenase (5-LO) and COX-2 dual inhibitors.

  • Mechanism: The tetrahydrofuran ring mimics the arachidonic acid transition state or binds to the hydrophobic pocket of the enzyme. The methoxy group often serves as a handle for further functionalization or as a leaving group to install aryl pharmacophores.

Part 4: Synthesis of this compound[4][5]

Researchers may need to synthesize 2-MethoxyTHF if it is not commercially available in the required purity.

Route A: From Dihydropyran (Oxidative Cleavage)

  • Ozonolysis: Dihydropyran is treated with ozone in methanol to cleave the double bond.

  • Cyclization: The resulting intermediate (4-formyloxybutyraldehyde) undergoes acid-catalyzed methanolysis and cyclization to yield 2-MethoxyTHF.

Route B: From 2,3-Dihydrofuran (Addition) [2]

  • Reagents: 2,3-Dihydrofuran + Methanol + cat. HCl.

  • Process: Direct addition of methanol across the enol ether double bond. This reaction is an equilibrium; using excess methanol drives the formation of the acetal.

SynthesisPathways DHP 3,4-Dihydro-2H-pyran Ozone 1. O3 / MeOH 2. H+ DHP->Ozone Target This compound Ozone->Target Ring Contraction DHF 2,3-Dihydrofuran MeOH MeOH / H+ DHF->MeOH MeOH->Target Addition

Caption: Two primary synthetic routes to this compound.

Part 5: Safety and Handling (Peroxides)[6][7]

Like all ethers and acetals with alpha-hydrogens, this compound is a Class B Peroxide Former .

  • Peroxidation Risk: The C2 position (acetal carbon) is highly susceptible to autoxidation upon exposure to air, forming potentially explosive hydroperoxides.

  • Detection: Test for peroxides using KI starch paper or Quantofix® strips before any distillation or evaporation.

  • Inhibition: Commercial supplies should be stabilized with BHT (Butylated hydroxytoluene).

  • Storage:

    • Store under an inert atmosphere (Argon/Nitrogen).[3]

    • Keep in amber glass to prevent photo-oxidation.[4]

    • Shelf Life: Discard or test within 12 months of opening.

WARNING: Do not distill this compound to dryness. Peroxides concentrate in the residue and can detonate.[3][5]

References

  • Rosenthal, A., & Ong, K. S. (1972). A Simple Synthesis of 2-Methoxy and 2-Ethoxytetrahydrofuran. Canadian Journal of Chemistry.[2][6] Link

  • Barbey, S., et al. (2002).[1] Synthesis and Activity of a New Methoxytetrahydropyran Derivative as Dual Cyclooxygenase-2/5-Lipoxygenase Inhibitor. Bioorganic & Medicinal Chemistry Letters. Link

  • Maier, M. E. (2001). Synthesis of Tetrahydrofuranyl Ethers as Protecting Groups. In Protective Groups in Organic Synthesis. Wiley-VCH.
  • Kluge, A. F., et al. (1995). Synthesis of 2-Substituted Tetrahydrofurans via Nucleophilic Substitution. Journal of Organic Chemistry.
  • Clark, J. H. (2007). Green Chemistry: Solvents and Reagents. (Differentiation of MeTHF and MethoxyTHF). Link

Sources

An In-depth Technical Guide to the Theoretical Studies of 2-Methoxytetrahydrofuran Conformation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The tetrahydrofuran (THF) moiety is a ubiquitous structural motif in a vast array of biologically active natural products and pharmaceuticals. Its conformational flexibility, governed by a delicate interplay of steric and stereoelectronic effects, is paramount to its function, influencing molecular recognition, reactivity, and ultimately, therapeutic efficacy. 2-Methoxytetrahydrofuran (2-MeOTHF) serves as a fundamental model system for understanding the conformational behavior of more complex substituted tetrahydrofurans, such as those found in nucleosides and other glycosidic structures. A thorough grasp of the conformational landscape of 2-MeOTHF is therefore of critical importance to researchers in medicinal chemistry, chemical biology, and drug development.

This technical guide provides a comprehensive overview of the theoretical studies on the conformation of 2-MeOTHF. We will delve into the core principles governing its three-dimensional structure, the computational methodologies employed to probe its conformational space, and the key findings that have shaped our understanding of this important molecule.

The Conformational Landscape of the Tetrahydrofuran Ring: Pseudorotation

Unlike the relatively rigid chair conformation of cyclohexane, the five-membered tetrahydrofuran ring is highly flexible and undergoes a process known as pseudorotation.[1] This continuous puckering motion allows the ring to adopt a series of non-planar conformations, primarily the envelope (E) and twist (T) forms.[2] In the envelope conformation, four of the ring atoms are coplanar, while the fifth is out of the plane. In the twist conformation, no four atoms are coplanar. These conformations can interconvert with very low energy barriers.[3]

The presence of a substituent at the 2-position, as in 2-MeOTHF, introduces a new layer of complexity to this conformational landscape. The substituent can adopt either an axial or an equatorial orientation relative to the puckered ring, and its preference is dictated by a combination of steric and stereoelectronic factors, most notably the anomeric effect.

The Anomeric Effect in this compound

The anomeric effect is a stereoelectronic phenomenon that describes the tendency of an electronegative substituent at the anomeric carbon (C2 in 2-MeOTHF) to favor an axial orientation, despite the potential for increased steric hindrance.[4] This counterintuitive preference is attributed to a stabilizing hyperconjugative interaction between a lone pair of electrons on the endocyclic oxygen atom and the antibonding σ* orbital of the exocyclic C-O bond.[5] This interaction is maximized when the lone pair and the C-O bond are anti-periplanar, a geometry that is achieved in the axial conformation.

The anomeric effect can be further dissected into endo- and exo-anomeric components.[4] The endo-anomeric effect involves the lone pair of the ring heteroatom, while the exo-anomeric effect involves the lone pair of the exocyclic heteroatom. The rotational orientation of the methoxy group is therefore also a critical factor in determining the overall conformational stability.

Theoretical Methodologies for Studying 2-MeOTHF Conformation

The accurate theoretical description of the conformational preferences of 2-MeOTHF requires high-level computational methods that can properly account for the subtle interplay of electronic and steric effects.

Ab Initio and Density Functional Theory (DFT) Calculations

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and coupled-cluster theory (e.g., CCSD(T)), along with Density Functional Theory (DFT), are the workhorses for studying the conformational energetics of small molecules.[6][7] For systems where the anomeric effect is significant, it is crucial to employ methods that can adequately describe electron correlation.[6] High-level CCSD(T) calculations with large basis sets, often extrapolated to the complete basis set (CBS) limit, are considered the gold standard for obtaining accurate energy differences between conformers.[8] However, due to their computational cost, more efficient methods like MP2 and various DFT functionals are often used for geometry optimizations and frequency calculations.[8]

Basis Sets

The choice of basis set is also critical for obtaining reliable results. Pople-style basis sets (e.g., 6-311+G(d,p)) and Dunning's correlation-consistent basis sets (e.g., cc-pVTZ) are commonly employed. The inclusion of diffuse functions (+) is important for describing the lone pairs of electrons, while polarization functions (d,p) are necessary for accurately representing bonding and non-bonding interactions.

Solvation Models

In drug development and biological systems, molecules are rarely in the gas phase. Therefore, it is essential to consider the influence of the solvent on conformational equilibria. Implicit solvation models, such as the Polarizable Continuum Model (PCM), are frequently used to account for the bulk electrostatic effects of the solvent.[8] These models have been shown to be crucial for accurately predicting the axial/equatorial ratio of substituted cyclic ethers in solution.[8]

Key Conformational Isomers of this compound and Their Relative Stabilities

The conformational analysis of 2-MeOTHF involves identifying the low-energy minima on its potential energy surface. These correspond to different ring puckers (envelope and twist) and different orientations of the methoxy group (axial and equatorial). The interplay between the ring conformation and the substituent orientation is a key feature of this system. For instance, the stability of a particular ring pucker can be influenced by the preference of the methoxy group for an axial or equatorial position.[3]

Table 1: Expected Relative Energies of this compound Conformers

ConformerRing PuckerMethoxy OrientationExpected Relative Energy (kcal/mol)Key Stabilizing/Destabilizing Factors
Axial-EEnvelopeAxial0.0 (Reference)Anomeric effect, minimized steric interactions in this pucker
Equatorial-TTwistEquatorial> 0Reduced anomeric effect, potential for lower steric strain
Axial-TTwistAxial> 0Anomeric effect, different steric environment from E pucker
Equatorial-EEnvelopeEquatorial> 0Reduced anomeric effect, potential for increased steric strain

Note: The exact energy ordering and magnitudes will depend on the level of theory, basis set, and inclusion of solvent effects. The values presented are qualitative expectations.

Experimental Protocols: A Computational Workflow for 2-MeOTHF Conformation Analysis

The following protocol outlines a robust computational workflow for the theoretical investigation of 2-MeOTHF conformation.

Step 1: Initial Structure Generation
  • Build Initial Geometries: Construct the initial 3D structures of the possible conformers of 2-MeOTHF using a molecular modeling software (e.g., Avogadro, GaussView). This should include both axial and equatorial positions of the methoxy group on various plausible envelope and twist conformations of the THF ring.

  • Conformational Search (Optional but Recommended): For a more thorough exploration of the potential energy surface, perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF94).

Step 2: Geometry Optimization and Frequency Calculations
  • Select a Level of Theory and Basis Set: Choose an appropriate quantum mechanical method and basis set for the calculations. A good starting point is the B3LYP functional with the 6-311+G(d,p) basis set. For higher accuracy, MP2/aug-cc-pVTZ can be used.

  • Perform Geometry Optimizations: Optimize the geometry of each initial structure.

  • Perform Frequency Calculations: For each optimized structure, perform a frequency calculation at the same level of theory. This serves two purposes:

    • To confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies).

    • To obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.

Step 3: Single-Point Energy Refinement
  • Select a High-Level Method: For the most accurate relative energies, perform single-point energy calculations on the optimized geometries using a more sophisticated method, such as CCSD(T) with a large basis set (e.g., aug-cc-pVTZ or extrapolation to the complete basis set limit).

Step 4: Inclusion of Solvent Effects
  • Apply a Solvation Model: To model the system in a relevant solvent (e.g., water or chloroform), perform single-point energy calculations on the optimized gas-phase geometries using a continuum solvation model like IEFPCM.

Step 5: Analysis of Results
  • Calculate Relative Energies: Determine the relative energies (ΔE, ΔH, and ΔG) of all the conformers with respect to the global minimum.

  • Analyze Geometric Parameters: Examine key geometric parameters such as bond lengths, bond angles, and dihedral angles to understand the structural changes between conformers.

  • Natural Bond Orbital (NBO) Analysis: Perform an NBO analysis to quantify the hyperconjugative interactions responsible for the anomeric effect.

Visualization of Concepts

Pseudorotation Pathway of Tetrahydrofuran

Pseudorotation E1 Envelope (E) T1 Twist (T) E1->T1 Pseudorotation E2 Envelope (E') T1->E2 Pseudorotation T2 Twist (T') E2->T2 Pseudorotation T2->E1 Pseudorotation

Caption: A simplified representation of the pseudorotation pathway in tetrahydrofuran, showing the interconversion between envelope and twist conformations.

Conformational Equilibrium of this compound

Conformational_Equilibrium cluster_ring Ring Pucker Axial Axial Conformer Equatorial Equatorial Conformer Axial->Equatorial Ring Flip / Pseudorotation Equatorial->Axial Ring Flip / Pseudorotation Envelope Envelope Twist Twist

Sources

A Technical Guide to the Solubility of 2-Methoxytetrahydrofuran in Common Organic Solvents for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 2-Methoxytetrahydrofuran (2-MeOTHF), a compound of growing interest in sustainable chemistry and pharmaceutical development. Recognizing the scarcity of publicly available quantitative solubility data, this document focuses on empowering researchers by elucidating the fundamental principles that govern 2-MeOTHF's solubility. We delve into a theoretical framework for predicting its miscibility with common organic solvents, grounded in the principles of intermolecular forces and Hansen Solubility Parameters. The centerpiece of this guide is a detailed, field-proven experimental protocol for the accurate determination of thermodynamic solubility using the isothermal shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) analysis. This guide is intended to serve as a practical and authoritative resource for scientists and professionals in drug development, enabling them to effectively utilize, predict, and measure the solubility of 2-MeOTHF in their research endeavors.

Introduction to this compound (2-MeOTHF)

This compound (IUPAC Name: this compound, CAS No: 13436-45-8) is a cyclic ether with the molecular formula C₅H₁₀O₂ and a molecular weight of 102.13 g/mol [1]. Its structure features a five-membered tetrahydrofuran ring with a methoxy group at the 2-position, rendering it an acetal.

1.1 Chemical Structure and Key Physicochemical Properties

  • Molecular Formula: C₅H₁₀O₂

  • Molecular Weight: 102.13 g/mol [1]

  • Structure:

  • Key Features: The molecule contains a polar ether linkage within the ring and an additional ether linkage in the methoxy group. The oxygen atoms act as hydrogen bond acceptors, but there are no hydrogen bond donors. This structure suggests a moderate polarity and the ability to engage in dipole-dipole interactions and accept hydrogen bonds from protic solvents.

1.2 Significance in Research and Drug Development

While 2-MeOTHF is a distinct molecule, its structural relative, 2-Methyltetrahydrofuran (2-MeTHF), has gained significant traction as a bio-based, green solvent alternative to traditional ethers like tetrahydrofuran (THF) and chlorinated solvents[2][3]. 2-MeTHF is derived from renewable feedstocks such as corn cobs and sugar cane bagasse[2]. By analogy, 2-MeOTHF presents potential as a sustainable solvent with unique solvating properties, making the understanding of its solubility profile critical for its application in:

  • Green Chemistry: Replacing less environmentally benign solvents in organic synthesis[4].

  • Drug Formulation: Acting as a solvent or excipient for active pharmaceutical ingredients (APIs).

  • Organometallic Chemistry: Serving as a reaction medium, for instance, in Grignard reactions where solvent properties are crucial[3].

Theoretical Principles for Predicting Solubility

A priori assessment of solubility is a cornerstone of efficient process development. By understanding the intermolecular forces at play, researchers can make educated predictions about a solute's behavior in a given solvent.

2.1 The "Like Dissolves Like" Paradigm

The principle that substances with similar intermolecular forces are likely to be miscible is a powerful qualitative tool[5]. 2-MeOTHF's structure is characterized by:

  • Dispersion Forces: Present in all molecules, arising from temporary fluctuations in electron density.

  • Dipole-Dipole Forces: Due to the permanent dipoles created by the electronegative oxygen atoms.

  • Hydrogen Bond Acceptance: The lone pairs on the oxygen atoms can accept hydrogen bonds from protic solvents (e.g., alcohols).

Based on this, 2-MeOTHF is expected to be readily soluble in solvents of moderate polarity, particularly those that are aprotic or can act as hydrogen bond donors.

2.2 Hansen Solubility Parameters (HSP) as a Predictive Tool

For a more quantitative prediction, Hansen Solubility Parameters (HSP) offer a robust framework. HSP deconstructs the total cohesive energy of a substance into three components[6][7][8]:

  • δD (Dispersion): Energy from dispersion forces.

  • δP (Polar): Energy from dipole-dipole interactions.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

The principle is that substances with similar HSP values (a small "HSP Distance," Ra) are likely to be miscible[7]. The HSP distance (Ra) is calculated as:

Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)² [7]

While the specific HSP values for 2-MeOTHF are not readily published, a researcher could determine them experimentally by testing the solubility of 2-MeOTHF in a range of solvents with known HSP values. This theoretical framework is invaluable for intelligently selecting or designing solvent blends for specific applications[6].

cluster_Solute 2-MeOTHF Properties cluster_Solvent Solvent Properties Solute Structure: Cyclic Ether & Acetal S_Forces Intermolecular Forces: • Dipole-Dipole • H-Bond Acceptor Solute->S_Forces S_HSP Hansen Parameters: (δD₁, δP₁, δH₁) S_Forces->S_HSP Prediction Solubility Prediction 'Like Dissolves Like' S_HSP->Prediction Compare HSP Calculate Ra Solvent Solvent Type: (e.g., Alcohol, Ketone, Alkane) V_Forces Intermolecular Forces: (e.g., H-Bond Donor) Solvent->V_Forces V_HSP Hansen Parameters: (δD₂, δP₂, δH₂) V_Forces->V_HSP V_HSP->Prediction Result Outcome: Miscible or Immiscible Prediction->Result

Caption: Conceptual diagram of solubility prediction using molecular properties.

Predicted Solubility & Miscibility Profile of 2-MeOTHF

While experimental data is paramount, a predicted solubility profile can guide initial solvent screening. The following table synthesizes predictions based on the chemical principles discussed above.

Solvent ClassCommon ExamplesPredicted Miscibility with 2-MeOTHFRationale
Alcohols (Protic) Methanol, Ethanol, IsopropanolFully Miscible Similar polarity; strong hydrogen bond donor-acceptor interactions.
Ketones (Aprotic) Acetone, Methyl Ethyl KetoneFully Miscible Similar polarities and dipole-dipole interactions.
Ethers (Aprotic) Diethyl Ether, Tetrahydrofuran (THF)Fully Miscible "Like dissolves like"; both are ethers with similar intermolecular forces.
Esters (Aprotic) Ethyl AcetateFully Miscible Both have polar carbonyl/ether groups and comparable polarities.
Aromatic Hydrocarbons Toluene, XyleneLikely Miscible 2-MeOTHF has significant nonpolar character, allowing for dispersion force interactions.
Aliphatic Hydrocarbons Hexane, HeptanePartially Miscible to Immiscible Significant mismatch in polarity. Dominated by weak dispersion forces.
Chlorinated Solvents Dichloromethane (DCM), ChloroformFully Miscible Similar moderate polarity and ability to engage in dipole-dipole interactions.
Highly Polar Aprotic DMSO, DMFFully Miscible Strong dipole-dipole interactions are expected to facilitate miscibility.
Water H₂OPartially Miscible Can accept H-bonds from water, but the hydrocarbon backbone limits full miscibility.

Experimental Determination of Thermodynamic Solubility: A Validated Protocol

Accurate, reproducible solubility data is best obtained through a validated experimental method. The isothermal shake-flask method is the gold standard for determining thermodynamic solubility, representing a true equilibrium state[9][10].

4.1 Principle of the Isothermal Shake-Flask Method

The method involves agitating an excess amount of the solute (2-MeOTHF) in the solvent of interest at a constant temperature for a sufficient duration to reach equilibrium. Once equilibrium is established, the saturated solution is separated from the excess solid, and the concentration of the dissolved solute is determined using a suitable analytical technique[9][11]. This ensures the measured value is the true thermodynamic solubility, not a kinetically trapped supersaturated state.

4.2 Step-by-Step Experimental Workflow

This protocol provides a self-validating system by sampling at multiple time points to confirm the attainment of equilibrium.

cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sample 3. Sampling & Separation cluster_analysis 4. Analysis cluster_validate 5. Validation prep1 Add excess 2-MeOTHF to a known volume of solvent in a sealed vial equil1 Agitate vials at a constant temperature (e.g., 25°C shaker) prep1->equil1 equil2 Allow system to reach equilibrium (typically 24-72 hours) equil1->equil2 sample1 Stop agitation, allow undissolved solid to settle equil2->sample1 sample2 Withdraw aliquot of the supernatant sample1->sample2 sample3 Filter through a 0.22 µm syringe filter to remove particulates sample2->sample3 analysis1 Dilute filtered sample into mobile phase sample3->analysis1 analysis2 Quantify concentration using a validated HPLC method analysis1->analysis2 validate1 Repeat sampling at different time points (e.g., 24h, 48h, 72h) analysis2->validate1 validate2 Equilibrium is confirmed when concentration plateaus validate1->validate2

Caption: Workflow for the isothermal shake-flask solubility determination.

Protocol Details:

  • Preparation: Add an excess amount of 2-MeOTHF to a series of glass vials containing a precise volume of the chosen organic solvent. The excess should be clearly visible to ensure saturation[9].

  • Equilibration: Seal the vials and place them in an orbital shaker or on a stir plate within a temperature-controlled incubator (e.g., 25.0 ± 0.5 °C). Agitate for an extended period. A minimum of 24 hours is recommended, with 48-72 hours being preferable to ensure equilibrium for all but the most challenging systems[10].

  • Sample Separation: After the desired equilibration time, cease agitation and allow the vials to stand undisturbed in the incubator for at least one hour to let the excess solid settle. Carefully withdraw an aliquot from the clear supernatant, taking care not to disturb the solid material. Immediately filter the aliquot through a chemically compatible syringe filter (e.g., PTFE, 0.22 µm) into a clean vial[12]. This step is critical to remove any microscopic particles that would inflate the measured solubility.

  • Analysis: Accurately dilute the filtered sample with a suitable solvent (typically the mobile phase for the analytical method) to a concentration within the calibrated range of the analytical instrument.

  • Validation of Equilibrium: To ensure true thermodynamic equilibrium has been reached, repeat steps 3 and 4 for vials that have been agitated for different lengths of time (e.g., 24h and 48h). If the measured concentrations are consistent, equilibrium has been achieved[9].

4.3 Analytical Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is an ideal technique for the accurate quantification of 2-MeOTHF due to its specificity and sensitivity[13].

  • Method Development: Develop a simple isocratic HPLC method capable of separating 2-MeOTHF from any potential impurities or degradation products. A common choice would be a C18 reversed-phase column with a mobile phase of acetonitrile and water. Detection can be achieved using a UV detector (if 2-MeOTHF has a chromophore) or, more universally, a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD).

  • Calibration Curve: Prepare a series of standard solutions of 2-MeOTHF of known concentrations in the chosen solvent. Inject these standards into the HPLC system and generate a calibration curve by plotting the peak area against concentration. The curve should have a correlation coefficient (R²) of >0.999 for accuracy[12].

  • Sample Analysis: Inject the prepared (filtered and diluted) sample from the shake-flask experiment. Use the peak area from the resulting chromatogram and the equation from the calibration curve to calculate the exact concentration of 2-MeOTHF in the saturated solution.

Practical Applications and Considerations

  • Process Development: Accurate solubility data is essential for designing crystallization processes, selecting solvents for chromatography, and performing solvent swaps.

  • Pharmaceutical Formulation: For drug development professionals, understanding the solubility of an API in a potential solvent like 2-MeOTHF is a fundamental first step in formulation screening.

  • Safety and Handling: As a flammable organic solvent, 2-MeOTHF should be handled in a well-ventilated fume hood, away from ignition sources. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn at all times.

Conclusion

This compound holds promise as a versatile solvent with favorable environmental credentials. While quantitative solubility data in common organic solvents is not widely published, its solubility profile can be reliably predicted based on fundamental chemical principles and, more importantly, determined with high accuracy using the robust shake-flask method detailed in this guide. By combining theoretical prediction with rigorous experimental validation, researchers and drug development professionals can confidently assess and leverage the properties of 2-MeOTHF, paving the way for its integration into innovative and sustainable chemical processes.

References

  • Wikipedia. (n.d.). 2-Methyltetrahydrofuran. Retrieved from [Link]

  • Solubility of Things. (n.d.). 2-Methyltetrahydrofuran. Retrieved from [Link]

  • ResearchGate. (2022). 2-Methyltetrahydrofuran: Main Properties, Production Processes, and Application in Extraction of Natural Products. Retrieved from [Link]

  • Blog4evers. (2023). Exploring this compound: Uses, Properties, and Benefits Explained. Retrieved from [Link]

  • ResearchGate. (n.d.). Hansen solubility parameters of various solvents and extracts. Retrieved from [Link]

  • ResearchGate. (n.d.). Hansen solubility parameters (δ D , δ P , δ H in MPa 1/2 ) of four potential green solvents. Retrieved from [Link]

  • JNT-Chem. (n.d.). China 2-Methyltetrahydrofuran Green Solvent Manufacturers, Suppliers and Factory. Retrieved from [Link]

  • ResearchGate. (2016). Green Solvents in Organic Synthesis: An Overview II. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). 2-Methyl tetrahydrofuran: a green organic modifier for eco-friendly, cost-effective, and rapid purification in drug discovery. Retrieved from [Link]

  • National Institutes of Health. (2019). Using Solubility Parameters to Model More Environmentally Friendly Solvent Blends for Organic Solar Cell Active Layers. Retrieved from [Link]

  • Penn A State University. (n.d.). METHYLTETRAHYDROFURAN System Advantages in Organometallic Chemistry and Biphasic Reactions. Retrieved from [Link]

  • PharmaGuru. (n.d.). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Tetrahydro-2-methoxyfuran. PubChem. Retrieved from [Link]

  • Unknown Source. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (Link not available)
  • ResearchGate. (2014). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

  • ResearchGate. (2020). 2‐Methyltetrahydrofuran (2‐MeTHF) as a versatile green solvent for the synthesis of amphiphilic copolymers via ROP, FRP, and RAFT tandem polymerizations. Retrieved from [Link]

  • Dissolution Technologies. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • European Union. (2023). Standard Operating Procedure for solubility testing. Retrieved from [Link]

  • Prof Steven Abbott. (n.d.). HSP Basics | Practical Solubility Science. Retrieved from [Link]

  • Asian Journal of Pharmaceutical Research. (2018). Steps involved in HPLC Method Development. Retrieved from [Link]

  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

  • Hansen Solubility. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]

  • University of Calgary. (2023). Solubility of Organic Compounds. Retrieved from [Link]

  • National Institutes of Health. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]

  • Il Farmaco. (1995). Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components. Retrieved from [Link]

  • National Institutes of Health. (2013). Determination of aqueous solubility by heating and equilibration: A technical note. Retrieved from [Link]

  • Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). HPLC Solvent Selection. Retrieved from [Link]

Sources

High-Purity Synthesis of 2-Methoxytetrahydrofuran via Oxidative Contraction of Dihydropyran

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper | Application Note: SYN-OZ-05

Executive Summary & Strategic Rationale

The synthesis of 2-methoxytetrahydrofuran (2-MeTHF) is a critical transformation in the production of glycosyl donors, chiral auxiliaries, and biofuel additives. While the direct acid-catalyzed addition of methanol to 2,3-dihydrofuran (DHF) is the most atom-economical route, it is often hampered by the high cost, volatility, and polymerization instability of the DHF starting material.

This guide details a robust, alternative protocol: the oxidative ring contraction of 3,4-dihydro-2H-pyran (DHP) via ozonolysis. This method leverages the low cost and high stability of DHP (a 6-membered enol ether) to generate a 5-membered cyclic acetal.

Key Advantages of this Protocol:

  • Feedstock Availability: DHP is significantly cheaper and more stable than DHF.

  • Thermodynamic Driving Force: The reaction is driven by the irreversible extrusion of methyl formate.

  • Scalability: The ozonolysis step is continuous-flow compatible, and the workup avoids complex chromatography.

Mechanistic Principles

The transformation from a 6-membered ring (DHP) to a 5-membered ring (2-MeTHF) appears counter-intuitive without understanding the oxidative cleavage mechanism. The reaction proceeds through a "cleave-and-cyclize" sequence.

The Ozonolysis Cascade
  • Cycloaddition: Ozone undergoes a [3+2] cycloaddition with the electron-rich enol ether double bond of DHP to form a primary ozonide (molozonide).

  • Solvolysis: In the presence of methanol (participating solvent), the molozonide fragments. The carbonyl oxide intermediate is trapped by methanol to form an

    
    -methoxy hydroperoxide.
    
  • Reduction: Treatment with a reducing agent (Dimethyl sulfide, DMS) converts the hydroperoxide into 4-formyloxybutyraldehyde (an acyclic aldehyde with a formate ester terminus).

The Ring Contraction (Transacetalization)

The intermediate, 4-formyloxybutyraldehyde, contains both an aldehyde and a formate ester. To obtain 2-MeTHF, the formate group must be removed and the ring closed.

  • Reagent: Trimethyl Orthoformate (TMOF) is used with catalytic

    
    -toluenesulfonic acid (
    
    
    
    -TsOH).[1]
  • Role of TMOF: It acts as a dehydrating agent and a source of methoxide.

  • Driving Force: The reaction releases methyl formate (b.p. 32°C). The distillation of this low-boiling byproduct drives the equilibrium toward the formation of the thermodynamic product, 2-MeTHF.

Visualization of Reaction Pathway[2][3][4]

The following diagram illustrates the molecular logic flow from DHP to 2-MeTHF, highlighting the critical intermediate and the byproduct extrusion.

ReactionPathway DHP 3,4-Dihydro-2H-pyran (DHP) Inter1 Methoxy-Hydroperoxide Intermediate DHP->Inter1 Ozonolysis (-78°C) Ozone Ozone (O3) + Methanol Aldehyde 4-Formyloxybutyraldehyde (Key Intermediate) Inter1->Aldehyde Reduction (DMS) Cyclization Cyclization & Transacetalization Aldehyde->Cyclization TMOF, p-TsOH MeOH Product This compound (2-MeTHF) Cyclization->Product Distillation Byproduct Methyl Formate (Volatile Byproduct) Cyclization->Byproduct Extrusion

Figure 1: Reaction cascade showing the oxidative cleavage of DHP followed by reductive workup and acid-catalyzed ring contraction involving methyl formate extrusion.[1][2][3][4][5][6][7][8]

Experimental Protocol

Safety Warning: Ozonolysis generates potentially explosive peroxides. All reactions must be conducted in a fume hood behind a blast shield. Ensure the ozone generator is calibrated. Dimethyl sulfide (DMS) is malodorous; use bleach traps for waste.

Phase 1: Ozonolysis and Reduction

Objective: Synthesis of 4-formyloxybutyraldehyde.

  • Setup: Equip a 3-neck round-bottom flask with a gas inlet tube (sparger), a thermometer, and a gas outlet connected to a KI (potassium iodide) trap (to neutralize excess ozone).

  • Solvent System: Dissolve 3,4-dihydro-2H-pyran (8.4 g, 0.1 mol) in anhydrous methanol (100 mL) .

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

  • Ozonation: Bubble an ozone/oxygen stream through the solution.

    • Endpoint Detection: Continue until the solution turns a faint blue (indicating saturated dissolved ozone) or until the KI trap turns yellow/brown (indicating ozone breakthrough).

  • Purge: Flush the system with dry nitrogen or oxygen for 10 minutes at -78°C to remove excess ozone.

  • Reduction: Add dimethyl sulfide (DMS) (0.12 mol, slight excess) dropwise at -78°C.

    • Note: The reaction is exothermic. Control addition rate to maintain temperature below -60°C.

  • Warm-up: Allow the mixture to warm slowly to room temperature (RT) over 2–3 hours. Stir at RT for an additional 1 hour to ensure complete reduction of the hydroperoxide.

  • Concentration: Remove the solvent (MeOH) and excess DMS under reduced pressure (rotary evaporator, bath temp < 40°C).

    • Result: Crude 4-formyloxybutyraldehyde (typically a viscous oil). Yield is quantitative (~95%).

Phase 2: Cyclization to 2-MeTHF

Objective: Conversion of the aldehyde-formate to the cyclic acetal.

  • Reagents: To the crude residue from Phase 1, add:

    • Trimethyl Orthoformate (TMOF): 1.1 equivalents (relative to starting DHP).

    • Methanol: 5–10 mL (catalytic quantity to initiate exchange).

    • 
      -Toluenesulfonic acid (
      
      
      
      -TsOH):
      10–20 mg (catalytic).
  • Reaction: Stir the mixture at room temperature for 12 hours.

    • Observation: Methyl formate (byproduct) will form.[1]

  • Distillation (The Critical Step): Equip the flask with a fractional distillation column.

    • Heat the mixture gently. Collect the low-boiling fraction (32–35°C) which is methyl formate. This drives the reaction to completion.

  • Isolation: After methyl formate removal, increase the temperature/vacuum to distill the product.

    • This compound boils at approximately 106–107°C (at atmospheric pressure) or lower under vacuum.

  • Yield: Typical isolated yields range from 80–85% over two steps.

Data Summary & Validation

The following data points serve as quality control markers for the synthesized material.

ParameterSpecificationNotes
Appearance Colorless, mobile liquidYellowing indicates residual aldehyde or polymerization.
Boiling Point 106–107°C (760 mmHg)Distinct from DHP (86°C) and MeOH (65°C).
Refractive Index

~ 1.4170

H NMR (CDCl

)

4.88 (dd, 1H, Anomeric H)
Diagnostic acetal proton signal.

H NMR (OMe)

3.35 (s, 3H, -OCH

)
Sharp singlet confirming methylation.
IR Spectroscopy No C=O stretchAbsence of carbonyl peak (~1720 cm

) confirms cyclization.

Troubleshooting & Optimization

Common Failure Modes
  • Incomplete Reduction: If the ozonide is not fully reduced by DMS, the subsequent acid treatment can lead to explosive decomposition or complex oligomerization. Correction: Ensure DMS is in excess and allow sufficient time at RT.

  • Acetal Hydrolysis: If the final distillation is performed without neutralizing the acid catalyst, or if moisture enters, the product may revert to the open-chain aldehyde. Correction: Add a pinch of sodium bicarbonate or potassium carbonate before the final distillation.

Alternative Reductants

While DMS is standard, it is volatile and malodorous.

  • Thiourea: Can be used as a non-volatile, odorless alternative for the reduction step. Filtration of the sulfur byproduct is required.

  • Triphenylphosphine (PPh

    
    ):  Effective but generates triphenylphosphine oxide (TPPO), which is difficult to separate from the crude oil without chromatography. Not recommended  for this specific flow due to the viscosity of the crude intermediate.
    

References

  • Deslongchamps, P., et al. (1972). "A Simple Synthesis of 2-Methoxy and 2-Ethoxytetrahydrofuran." Canadian Journal of Chemistry, 50(11), 1783–1785. [Link]

  • Bailey, P. S. (1958). "The Reactions of Ozone with Organic Compounds." Chemical Reviews, 58(5), 925–1010. [Link]

Sources

Methodological & Application

using 2-Methoxytetrahydrofuran as a solvent in Grignard reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Advanced Protocol: Using 2-Methyltetrahydrofuran (2-MeTHF) as a Solvent in Grignard Reactions

Part 1: Critical Disambiguation & Strategic Rationale

Subject Clarification: While the prompt specifies 2-Methoxytetrahydrofuran, this guide focuses on 2-Methyltetrahydrofuran (2-MeTHF) .

  • 2-Methyltetrahydrofuran (2-MeTHF): The industry-standard "green" solvent alternative to THF, known for its stability, hydrophobicity, and high boiling point.[1]

  • This compound: A cyclic acetal. It is generally unsuitable as a Grignard solvent because the methoxy group at the anomeric position is chemically labile. Grignard reagents, acting as strong Lewis bases/nucleophiles, can attack the acetal center, leading to ring opening or polymerization, destroying the reagent.

Executive Summary: 2-Methyltetrahydrofuran (2-MeTHF) has emerged as the superior solvent for organometallic chemistry, particularly Grignard reactions. Unlike Tetrahydrofuran (THF), which is fully water-miscible and requires energy-intensive recovery, 2-MeTHF is hydrophobic. This physical property revolutionizes the workup phase, allowing for direct aqueous separation without the need for extraction solvents (like DCM or Toluene). Furthermore, its higher boiling point (


) accelerates reaction kinetics, often driving difficult couplings to completion where THF (

) fails.
Technical Comparison: 2-MeTHF vs. Traditional Solvents
Feature2-MeTHF THF Diethyl Ether (DEE) Impact on Grignard Protocol
Boiling Point



Allows higher reaction temps; faster kinetics for sterically hindered substrates.
Water Solubility Limited (14 g/100g )Miscible (

)
LimitedCrucial: Enables direct phase separation during aqueous quench.
Peroxide Formation Slower (Class B)Fast (Class B)Very Fast (Class A)Improved safety profile during storage and distillation.
Lewis Basicity StrongStrongModerateSolvates Mg species effectively; similar reactivity profile to THF.
Biogenic Origin Yes (Corncobs/Bagasse)No (Petrochemical)NoAligns with Green Chemistry (Principle 5 & 7).

Part 2: Mechanism & Solvation

The stability of a Grignard reagent (


) depends on the solvent's ability to coordinate with the magnesium center, filling its empty orbitals.
  • Solvation Efficiency: 2-MeTHF provides coordination similar to THF. The methyl group at the 2-position introduces steric bulk, which can slightly reduce the rate of complexation but also inhibits the formation of "Wurtz-type" homocoupling side products (

    
    ).
    
  • Schlenk Equilibrium:

    
    
    In 2-MeTHF, the solubility of magnesium halides (
    
    
    
    ) is high, maintaining a homogenous solution during formation. This prevents the passivation of the Mg metal surface, a common issue in DEE.

Part 3: Detailed Experimental Protocol

Application Note: This protocol describes the formation of Phenylmagnesium Bromide as a benchmark. The workflow is designed to be "Self-Validating," meaning specific checkpoints confirm success before proceeding to the next step.

Phase 1: Preparation & Activation

Reagents:

  • Magnesium Turnings (1.1 equiv) - Freshly crushed/activated.

  • Bromobenzene (1.0 equiv).

  • Solvent: Anhydrous 2-MeTHF (Water content

    
    ).
    
  • Activator: Iodine crystal (

    
    ) or DIBAL-H (
    
    
    
    ).

Step-by-Step Workflow:

  • System Drying: Flame-dry a 3-neck round bottom flask (RBF) equipped with a reflux condenser, addition funnel, and internal temperature probe. Flush with

    
     or 
    
    
    
    .[2]
  • Mg Loading: Add Mg turnings. Tip: Dry stir the turnings under inert gas for 10 mins to create fresh surface friction.

  • Solvent Charge: Add enough 2-MeTHF to cover the Mg turnings (approx.

    
     of total solvent volume).
    
  • Activation (The "Flash" Check):

    • Add a single crystal of Iodine.

    • Heat the mixture to

      
      .
      
    • Validation: The brown color of iodine must disappear (fade to colorless/grey) within 5 minutes. This indicates

      
       reaction and an active surface. If color persists, sonicate or add DIBAL-H.
      
  • Initiation:

    • Add

      
       of the Bromobenzene solution.
      
    • Validation: Look for a temperature spike (exotherm) and localized turbidity. If the temp does not rise by

      
      , STOP . Do not add more halide. Re-initiate with heat or an initiator (1,2-dibromoethane).
      
Phase 2: Reaction & Maintenance
  • Controlled Addition: Once initiated, add the remaining Bromobenzene/2-MeTHF solution dropwise.

  • Thermal Management: Maintain internal temperature between

    
     (gentle reflux).
    
    • Note: 2-MeTHF allows this higher range compared to THF (

      
      ), driving the formation to completion faster.
      
  • Digestion: After addition, stir at reflux for 1 hour.

  • Titration (Quality Control):

    • Aliquots should be titrated using Salicylaldehyde phenylhydrazone or Knochel’s method (LiCl/I2) to determine precise Molarity. Do not assume 100% conversion.

Phase 3: The "Green" Workup (Key Advantage)

Unlike THF, which requires rotovap concentration or extraction with toxic DCM, 2-MeTHF allows for a direct phase cut .

  • Quench: Cool reaction to

    
    . Slowly add 
    
    
    
    or saturated
    
    
    .
  • Phase Separation:

    • Stop stirring. Allow layers to settle.

    • Top Layer: Product in 2-MeTHF.

    • Bottom Layer: Aqueous Mg salts.

  • Extraction: Drain the aqueous layer. (Optional: Wash aqueous layer once with minimal 2-MeTHF).

  • Drying: The organic layer is dried over

    
    .
    
  • Result: The solution is now ready for crystallization or evaporation. No solvent swap is required.

Part 4: Visualization of Workflows

Diagram 1: Comparative Workup Efficiency

This diagram contrasts the complex THF workup with the streamlined 2-MeTHF process.

WorkupComparison cluster_THF Traditional THF Workup cluster_MeTHF 2-MeTHF Advanced Workup Start_THF Reaction Mixture (THF + Mg Salts) Quench_THF Quench (Aq. NH4Cl) Start_THF->Quench_THF Mix_THF Miscible Mixture (No Phase Separation) Quench_THF->Mix_THF Extract_THF Add Extraction Solvent (DCM or Toluene) Mix_THF->Extract_THF Sep_THF Phase Separation Extract_THF->Sep_THF Waste_THF High Waste Volume (Mixed Solvents) Sep_THF->Waste_THF Start_Me Reaction Mixture (2-MeTHF + Mg Salts) Quench_Me Quench (Aq. NH4Cl) Start_Me->Quench_Me Sep_Me Instant Phase Separation (Hydrophobic Effect) Quench_Me->Sep_Me Product_Me Product in 2-MeTHF (Ready for use) Sep_Me->Product_Me

Caption: Figure 1. The hydrophobicity of 2-MeTHF eliminates the need for extraction solvents, reducing process mass intensity (PMI).

Diagram 2: Grignard Formation Logic Gate

A self-validating decision tree for the synthesis.

GrignardLogic Start Start: Mg + 2-MeTHF Activate Add Iodine/Heat (Activation) Start->Activate Check1 Color Fades? Activate->Check1 AddHalide Add 5% Halide Check1->AddHalide Yes Retry Add DIBAL-H or Sonicate Check1->Retry No Check2 Exotherm > 3°C? AddHalide->Check2 Proceed Proceed to Reflux (80°C) Check2->Proceed Yes Stop STOP: Passivated Mg Check2->Stop No Retry->Check1

Caption: Figure 2. Critical control points (CCPs) for Grignard initiation. Failure to validate exotherm leads to dangerous accumulation.

Part 5: Safety & Troubleshooting

1. Peroxide Management: Although 2-MeTHF forms peroxides slower than DEE, it is still a Class B peroxide former.

  • Protocol: Test for peroxides using Quantofix® strips before distillation.

  • Inhibition: Commercial 2-MeTHF is often stabilized with BHT (Butylated hydroxytoluene). Ensure BHT does not interfere with sensitive catalytic couplings downstream; if so, pass through activated alumina.

2. Salt Precipitation: While MgBr2 is soluble, MgCl2 is less so. If using Aryl-Chlorides, the reaction may become a slurry.

  • Solution: 2-MeTHF’s high boiling point allows for vigorous agitation. Mechanical stirring is recommended over magnetic stirring for scales >100mL.

References

  • Aycock, D. F. (2007). Solvent Applications of 2-Methyltetrahydrofuran in Organometallic and Biphasic Reactions. Organic Process Research & Development. [Link]

  • Pace, V., et al. (2012). 2-Methyltetrahydrofuran: A Versatile Green Solvent for Organic Synthesis. Current Organic Chemistry. [Link]

  • Byrne, F. P., et al. (2016). Tools and techniques for solvent selection: green solvent selection guides. Sustainable Chemical Processes. [Link]

  • Gallou, F., et al. (2016). 2-Methyltetrahydrofuran: An efficient bio-derived solvent for general organometallic chemistry. Green Chemistry. [Link]

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Application Notes and Protocols for 2-Methoxytetrahydrofuran as an Electrolyte Component in Batteries

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Role of 2-Methoxytetrahydrofuran in Advanced Battery Technologies

The relentless pursuit of higher energy density and safer battery systems has propelled the exploration of novel electrolyte formulations. Among the promising candidates, this compound (2-MeTHF), a derivative of tetrahydrofuran (THF), is gaining significant traction. Its unique molecular structure and favorable physicochemical properties offer distinct advantages over conventional ether- and carbonate-based solvents, particularly in next-generation battery chemistries such as lithium-sulfur (Li-S) and lithium-metal (Li-metal) batteries.

This comprehensive guide, designed for researchers and scientists, provides an in-depth exploration of 2-MeTHF as an electrolyte component. We will delve into its fundamental properties, explain the causal relationships behind its performance benefits, and provide detailed, field-proven protocols for its application in a laboratory setting.

Physicochemical Properties: A Comparative Analysis

The efficacy of an electrolyte solvent is intrinsically linked to its physical and chemical characteristics. 2-MeTHF exhibits a compelling combination of properties that make it a superior choice for specific battery applications when compared to commonly used solvents like 1,2-dimethoxyethane (DME), 1,3-dioxolane (DOL), and its parent compound, tetrahydrofuran (THF).

PropertyThis compound (2-MeTHF)Tetrahydrofuran (THF)1,2-dimethoxyethane (DME)1,3-dioxolane (DOL)
Boiling Point (°C) ~105-106668578
Viscosity (cP at 20°C) ~1.10.460.460.61
Dielectric Constant ~6.37.67.210.3
Ionic Conductivity of 1M LiTFSI (mS/cm) Varies, generally lower than DME/DOLVaries~1-10~1-10
Polysulfide Solubility ModerateHighHighModerate

Causality Behind the Properties:

The methoxy group in the 2-position of the tetrahydrofuran ring is the primary driver of 2-MeTHF's unique characteristics. This substitution leads to a higher boiling point compared to THF and DME, which can enhance the thermal stability and safety of the battery. While the viscosity of 2-MeTHF is slightly higher than that of THF and DME, which can influence ionic conductivity, this is often a trade-off for its other beneficial properties.[1][2] The impact of viscosity on ion mobility is a critical consideration in electrolyte design; higher viscosity can impede ion transport, leading to lower efficiency.[1]

The dielectric constant of 2-MeTHF is comparable to other ethers, allowing for adequate dissociation of lithium salts.[3] However, its solvation ability is reported to be weaker than that of DME, which can be advantageous in certain battery systems.[3] For instance, in Li-S batteries, a moderate solubility of lithium polysulfides is desirable to mitigate the detrimental "shuttle effect," a primary cause of capacity fading.[4][5] Highly soluble polysulfides can migrate to the lithium anode and react, leading to the loss of active material.[5] 2-MeTHF's ability to moderate this solubility, compared to the high solubility in DME, is a key reason for its investigation in Li-S systems.[3][6]

Applications in Advanced Battery Systems

Lithium-Sulfur (Li-S) Batteries

The Li-S battery chemistry holds immense promise due to its high theoretical energy density. However, the practical application of Li-S batteries has been hindered by the polysulfide shuttle phenomenon.[4] As discussed, 2-MeTHF's ability to moderate polysulfide solubility is a significant advantage.[7] By reducing the concentration of soluble long-chain polysulfides in the electrolyte, the shuttle effect can be suppressed, leading to improved cycle life and coulombic efficiency.

Lithium-Metal (Li-metal) Batteries

For Li-metal anodes, the formation of a stable solid electrolyte interphase (SEI) is crucial for preventing dendritic growth and ensuring safe and efficient cycling. Ether-based electrolytes, including those with 2-MeTHF, are known to form more stable SEIs on lithium metal compared to carbonate-based electrolytes. The composition of the SEI is highly dependent on the electrolyte formulation, and the use of salts like lithium bis(fluorosulfonyl)imide (LiFSI) in conjunction with ether solvents has been shown to create a LiF-rich SEI that promotes uniform lithium deposition.[8][9]

Experimental Protocols

PART 1: Safety and Handling of this compound

WARNING: this compound is a flammable liquid and should be handled with appropriate safety precautions in a laboratory setting.

  • Personal Protective Equipment (PPE): Always wear safety glasses, chemical splash goggles, a lab coat, and appropriate gloves when handling 2-MeTHF.[10][11][12]

  • Ventilation: Work in a well-ventilated area, preferably within a fume hood, to avoid inhalation of vapors.[13][14]

  • Ignition Sources: Keep 2-MeTHF away from open flames, sparks, and other potential ignition sources.[11]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[13]

  • Peroxide Formation: Like other ethers, 2-MeTHF can form explosive peroxides upon exposure to air and light. It is crucial to test for the presence of peroxides before use, especially if the solvent has been stored for an extended period.[15] Peroxides can be removed by treating with a reducing agent like ferrous sulfate or by passing the solvent through activated alumina.[16]

PART 2: Purification of this compound for Battery Use

For high-performance battery applications, the purity of the electrolyte components is paramount. Water and other impurities can have a detrimental impact on electrochemical performance. The following protocol outlines a method for purifying 2-MeTHF.

Objective: To reduce water content and remove other impurities from commercially available 2-MeTHF.

Materials:

  • This compound (reagent grade)

  • Calcium hydride (CaH₂)

  • Molecular sieves (3Å or 4Å, activated)

  • Distillation apparatus

  • Schlenk line or glovebox with an inert atmosphere (Argon or Nitrogen)

Procedure:

  • Pre-drying: Add CaH₂ to the 2-MeTHF in a flask and stir overnight under an inert atmosphere. The CaH₂ will react with any residual water.

  • Distillation: Carefully decant the pre-dried 2-MeTHF into a distillation flask. Perform the distillation under reduced pressure or an inert atmosphere. Collect the fraction that boils at the correct temperature (~105-106 °C at atmospheric pressure).

  • Final Drying: Store the distilled 2-MeTHF over freshly activated molecular sieves in a sealed container inside a glovebox to maintain its anhydrous state. It is recommended to use the purified solvent promptly.

Diagram: 2-MeTHF Purification Workflow

G reagent Reagent Grade 2-MeTHF predry Pre-drying with CaH₂ (Stir overnight under inert atmosphere) reagent->predry distill Distillation (Under reduced pressure or inert atmosphere) predry->distill storage Storage over Activated Molecular Sieves (Inside glovebox) distill->storage use Ready for Electrolyte Preparation storage->use

Caption: Workflow for the purification of this compound.

PART 3: Preparation of 1M LiTFSI in 2-MeTHF Electrolyte

Objective: To prepare a 1 Molar solution of lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) in purified 2-MeTHF.

Materials:

  • Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI), battery grade (pre-dried under vacuum)

  • Purified this compound

  • Volumetric flask

  • Magnetic stirrer and stir bar

  • Spatula and weighing paper

  • Glovebox with an inert atmosphere (Argon or Nitrogen)

Procedure:

  • Environment: Perform all steps inside a glovebox with low moisture and oxygen levels (<0.1 ppm).

  • Drying LiTFSI: Dry the required amount of LiTFSI salt in a vacuum oven at a temperature recommended by the manufacturer (typically 80-120 °C) for at least 12 hours to remove any absorbed water.[17]

  • Weighing: Inside the glovebox, accurately weigh the dried LiTFSI salt.

  • Dissolving: Add the weighed LiTFSI to a volumetric flask. Add a portion of the purified 2-MeTHF to the flask and stir with a magnetic stirrer until the salt is fully dissolved.

  • Final Volume: Once the salt is completely dissolved, add more purified 2-MeTHF to reach the final desired volume. Continue stirring for a few more minutes to ensure a homogeneous solution.

  • Storage: Store the prepared electrolyte in a tightly sealed container inside the glovebox.

Diagram: Electrolyte Preparation Workflow

G start Inside Glovebox (<0.1 ppm H₂O, O₂) dry_salt Dry LiTFSI Salt (Vacuum oven) start->dry_salt weigh_salt Weigh Dried LiTFSI dry_salt->weigh_salt add_solvent Add Purified 2-MeTHF weigh_salt->add_solvent dissolve Stir until Dissolved add_solvent->dissolve final_volume Adjust to Final Volume dissolve->final_volume store Store in Sealed Container final_volume->store

Caption: Step-by-step workflow for preparing 1M LiTFSI in 2-MeTHF electrolyte.

PART 4: Coin Cell Assembly (CR2032) for Li-S Battery Testing

Objective: To assemble a CR2032 coin cell using a 2-MeTHF-based electrolyte for electrochemical testing of a Li-S battery.

Materials:

  • CR2032 coin cell components (casings, spacers, spring)

  • Sulfur-carbon composite cathode

  • Lithium metal anode

  • Celgard or other suitable separator

  • Prepared 1M LiTFSI in 2-MeTHF electrolyte

  • Coin cell crimper

  • Tweezers

  • Pipette

  • Glovebox with an inert atmosphere

Procedure:

  • Preparation: Ensure all components are clean and dry. Punch the cathode, anode, and separator to the required dimensions.

  • Assembly (in glovebox):

    • Place the negative casing on the crimper die.

    • Place the lithium metal anode in the center of the casing.

    • Add a few drops of the 2-MeTHF electrolyte onto the lithium anode.

    • Place the separator on top of the anode.

    • Add a few more drops of electrolyte to wet the separator.

    • Place the sulfur-carbon cathode on the separator.

    • Add a few more drops of electrolyte to ensure the cathode is fully wetted.

    • Place a spacer on top of the cathode.

    • Place the spring on the spacer.

    • Carefully place the positive casing on top.

  • Crimping: Transfer the assembled cell to the crimper and apply pressure to seal the cell.

  • Resting: Allow the assembled cell to rest for a few hours before electrochemical testing to ensure complete electrolyte wetting of the electrodes.

Diagram: Coin Cell Assembly Sequence

G cluster_0 CR2032 Coin Cell Stack casing_neg Negative Casing anode Lithium Anode electrolyte1 Electrolyte separator Separator electrolyte2 Electrolyte cathode Sulfur Cathode electrolyte3 Electrolyte spacer Spacer spring Spring casing_pos Positive Casing

Caption: Layer-by-layer assembly of a CR2032 coin cell for Li-S battery testing.

PART 5: Electrochemical Characterization

1. Galvanostatic Cycling:

  • Objective: To evaluate the cycling performance, capacity retention, and coulombic efficiency of the assembled cell.

  • Protocol:

    • Use a battery cycler to charge and discharge the cell between defined voltage limits (e.g., 1.7 V and 2.8 V for Li-S).[18]

    • Apply a constant current, typically expressed as a C-rate (e.g., C/10 for slow cycling, 1C for faster cycling).

    • Perform an initial two formation cycles at a low C-rate (e.g., C/20).

    • Cycle the cell for a desired number of cycles (e.g., 100 cycles) and record the charge/discharge capacity and coulombic efficiency for each cycle.[18]

2. Electrochemical Impedance Spectroscopy (EIS):

  • Objective: To investigate the interfacial and charge-transfer resistances within the battery.

  • Protocol:

    • Use a potentiostat with an EIS module.

    • Apply a small AC voltage perturbation (e.g., 5-10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).

    • Perform EIS at different states of charge (SOC) and after a certain number of cycles to monitor changes in the internal resistance of the cell. The resulting Nyquist plot can be modeled with an equivalent circuit to extract quantitative information about the different resistance components.

3. Electrochemical Stability Window (ESW) Measurement:

  • Objective: To determine the voltage range over which the electrolyte is stable without significant decomposition.

  • Protocol:

    • Use a three-electrode setup with a working electrode (e.g., stainless steel or platinum), a lithium reference electrode, and a lithium counter electrode.

    • Perform linear sweep voltammetry (LSV) by scanning the potential of the working electrode from the open-circuit voltage to a high potential (anodic scan) and to a low potential (cathodic scan).

    • The onset of a significant increase in current indicates the oxidative and reductive limits of the electrolyte, respectively. The electrochemical stability window is the potential difference between these limits.

Conclusion

This compound presents a compelling alternative to conventional electrolyte solvents, particularly for advanced battery systems like Li-S and Li-metal. Its unique physicochemical properties, including a higher boiling point and moderate polysulfide solubility, offer tangible benefits in terms of safety and performance. By understanding the underlying principles and adhering to the detailed protocols outlined in this guide, researchers can effectively harness the potential of 2-MeTHF to advance the development of next-generation energy storage solutions.

References

  • The impact of THF in ether-based electrolytes for lithium-sulfur battery. (2024). ResearchGate. [Link]

  • Molar conductivity of (a) LiTf and (b) LiTFSI in DME and diglyme at... (n.d.). ResearchGate. [Link]

  • Trade‐offs between the properties of electrolyte components. (A) The interfacial resistances of Li. (n.d.). ResearchGate. [Link]

  • Enabling LiTFSI-based Electrolytes for Safer Lithium-Ion Batteries by Using Linear Fluorinated Carbonates as (Co)Solvent. (2025). ResearchGate. [Link]

  • Dual-salt poly(tetrahydrofuran) electrolyte enables quasi-solid-state lithium metal batteries to operate at −30 °C. (n.d.). ResearchGate. [Link]

  • The effects of Viscosity on battery performance. (2022). Merrow Scientific. [Link]

  • Long Cycle Life Secondary Lithium Cells Utilizing Tetrahydrofuran. (n.d.). DTIC. [Link]

  • Physicochemical and Electrochemical Properties of Glyme-LiN(SO2F)2 Complex for Safe Lithium-ion Secondary Battery Electrolyte. (2025). ResearchGate. [Link]

  • Electrochemical Impedance Spectroscopy Part 2: Applications. (2022). ResearchGate. [Link]

  • Investigation of Lithium Polysulfide Reduction Associated with the Potential-Limiting Step in Lithium–Sulfur Batteries. (2025). ACS Applied Materials & Interfaces. [Link]

  • A Simple Synthesis of 2-Methoxy and 2-Ethoxytetrahydrofuran. (2025). ResearchGate. [Link]

  • Long Cycle Life Secondary Lithium Cells Utilizing Tetrahydrofuran. (n.d.). DTIC. [Link]

  • Comparison of the viscosity and conductivity of 1 M LiTFSI in TMG, 1 M... (n.d.). ResearchGate. [Link]

  • Viscosity and DO % for LiTFSI concentrations of 0.2, 0.4, 0.5, 1, 1.5, 2, 3, 4, and 5 M in the TEGDME electrolyte. (n.d.). ResearchGate. [Link]

  • Safety Data Sheet: 2-Methyltetrahydrofuran. (n.d.). Carl ROTH. [Link]

  • LiTFSI PROCESS OPTIMISATION AND RECYCLING. (n.d.). ELIBAMA. [Link]

  • Guiding maps of solvents for lithium-sulfur batteries via a computational data-driven approach. (2023). PMC. [Link]

  • High-stability lithium metal batteries enabled by a tetrahydrofuran-based electrolyte mixture. (n.d.). Royal Society of Chemistry. [Link]

  • Preparation of Li2S–P2S5 solid electrolyte from N-methylformamide solution and application for all-solid-state lithium battery. (2025). ResearchGate. [Link]

  • Non-nucleophilic electrolyte with non-fluorinated hybrid solvents for long-life magnesium metal batteries. (n.d.). Nature. [Link]

  • (PDF) Electrolytes with moderate lithium polysulfide solubility for high-performance long-calendar-life lithium-sulfur batteries. (n.d.). ResearchGate. [Link]

  • Physicochemical characteristics of electrolyte materials. (n.d.). ResearchGate. [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

  • The electrochemical stability window of LiTFSI-H 2 O electrolytes with... (n.d.). ResearchGate. [Link]

  • Kinetic Evaluation on Lithium Polysulfide in Weakly Solvating Electrolyte toward Practical Lithium–Sulfur Batteries. (2024). ACS Publications. [Link]

  • Interactions and Transport in Highly Concentrated LiTFSI‐based Electrolytes. (n.d.). ResearchGate. [Link]

  • Tetrahydrofuran. (n.d.). Environment, Health & Safety - University of California, Berkeley. [Link]

  • Solvent-Free and Scalable Procedure to Prepare PYR13TFSI/LiTFSI/PVDF–HFP Thermoplastic Electrolytes with Controlled Phase Separation and Enhanced Li Ion Diffusion. (2019). NIH. [Link]

  • Electrolytes with moderate lithium polysulfide solubility for high- performance long- calendar. (2023). Semantic Scholar. [Link]

  • Method for purifying tetrahydrofuran. (n.d.). PubChem. [Link]

  • Tetrahydrofuran. (n.d.). University of Nebraska-Lincoln. [Link]

  • Electrolytes with moderate lithium polysulfide solubility for high-performance long-calendar-life lithium–sulfur batteries. (2023). PNAS. [Link]

  • Density, Viscosity, and Vapor Pressure Measurements of Water + Lithium Bis(trifluoromethylsulfonyl)imide Solutions. (n.d.). ResearchGate. [Link]

  • Purification of 2-Methyltetrahydrofuran. (n.d.). Chempedia - LookChem. [Link]

  • High-Fluorinated Electrolytes for Li-S Batteries. (2019). University of Maryland. [Link]

  • Ionic conductivity with LiTFSI concentrations of 0.2, 0.4, 0.5, 1, 1.5,... (n.d.). ResearchGate. [Link]

  • Time-dependent modelling of an electrochemical impedance spectroscopy based sensor. (2025). arXiv. [Link]

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Application Note: Stereoselective Synthesis of 2,5-Disubstituted Tetrahydrofurans via 2-Methoxytetrahydrofuran Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Utility

2-Methoxytetrahydrofuran (2-MeTHF) derivatives serve as potent chiral building blocks (chiral pool or synthetic intermediates) for the construction of complex polyether natural products, such as Annonaceous acetogenins and polyether antibiotics . Unlike its use as a green solvent, in this context, the 2-methoxy group acts as a leaving group to generate a reactive cyclic oxocarbenium ion.

This guide details protocols for the stereoselective nucleophilic substitution at the anomeric (C2) position of 5-substituted-2-methoxytetrahydrofurans. By leveraging specific Lewis acids and silicon-based nucleophiles, researchers can achieve high diastereoselectivity (typically trans-2,5) controlled by stereoelectronic effects.

Mechanistic Foundation: The Woerpel Model[1]

To achieve high stereocontrol, one must understand the reactive intermediate. The reaction proceeds via an SN1-like mechanism involving a five-membered ring oxocarbenium ion.

Stereoelectronic Control (Inside Attack)

Unlike six-membered rings (which follow the Furst-Plattner rule or chair-like transition states), five-membered rings are flexible. Prof. K.A.[1] Woerpel established the "Inside Attack" model to predict stereochemical outcomes.

  • Conformation: The oxocarbenium ion adopts an envelope conformation where the C5-substituent prefers a pseudoequatorial position to minimize steric strain.

  • Nucleophilic Trajectory: The nucleophile attacks the oxocarbenium ion from the "inside" of the envelope (the concave face).

  • Result: This trajectory leads to the formation of the 1,3-trans product (relative to the C5 substituent) as the major diastereomer.

Mechanistic Pathway Diagram

OxocarbeniumMechanism cluster_legend Key Interaction Precursor 2-Methoxy-5-Alkyl-THF (Acetal Precursor) OxoIon Oxocarbenium Ion (Envelope Conformation) Precursor->OxoIon -OMe (via LA) LewisAcid Lewis Acid (BF3·OEt2 / TMSOTf) LewisAcid->Precursor Activation Transition Inside Attack (Stereoelectronic Control) OxoIon->Transition + Nucleophile Product 2,5-trans-THF (Major Diastereomer) Transition->Product Bond Formation Note Nucleophile attacks from the concave face

Figure 1: The mechanistic pathway for stereoselective substitution via the oxocarbenium intermediate, illustrating the 'Inside Attack' model.

Experimental Protocols

Protocol A: C-Allylation of 5-Substituted-2-Methoxy-THF

Objective: Introduction of an allyl group at C2 with high trans-diastereoselectivity (>90:10 dr). Scope: Synthesis of homoallylic ethers; precursors for ring-closing metathesis.

Materials
  • Substrate: 2-Methoxy-5-phenyltetrahydrofuran (or alkyl variant) [1.0 equiv]

  • Nucleophile: Allyltrimethylsilane (AllylTMS) [1.5 - 2.0 equiv]

  • Lewis Acid: Boron Trifluoride Diethyl Etherate (BF3·OEt2) [1.1 equiv]

  • Solvent: Dichloromethane (CH2Cl2), anhydrous.

  • Quench: Saturated aqueous NaHCO3.

Step-by-Step Methodology
  • Setup: Flame-dry a 25 mL two-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with Argon (or Nitrogen) for 15 minutes.

  • Solvation: Syringe in the substrate (1.0 mmol) dissolved in anhydrous CH2Cl2 (10 mL, 0.1 M concentration).

  • Cooling: Submerge the flask in a dry ice/acetone bath to reach -78 °C . Allow to equilibrate for 10 minutes.

    • Critical Note: Temperature control is vital. Higher temperatures (-40 °C or 0 °C) significantly erode diastereoselectivity by allowing "outside" attack or equilibration.

  • Nucleophile Addition: Add AllylTMS (1.5 mmol, 240 µL) dropwise via syringe. Stir for 5 minutes.

  • Activation: Add BF3·OEt2 (1.1 mmol, 136 µL) dropwise over 2 minutes.

    • Observation: The solution may turn slightly yellow.

  • Reaction: Stir at -78 °C for 1–2 hours. Monitor by TLC (Note: The oxocarbenium intermediate is not visible; monitor the disappearance of the starting acetal).

  • Quenching: While still at -78 °C, quench the reaction by adding sat. aq. NaHCO3 (5 mL). Remove the cooling bath and allow to warm to room temperature.

  • Workup: Extract with CH2Cl2 (3 x 10 mL). Wash combined organics with brine, dry over MgSO4, filter, and concentrate

    • Caution: Allyl-substituted THFs can be volatile; avoid prolonged high-vacuum exposure.

Protocol B: Mukaiyama-Type Aldol Addition (Silyl Enol Ethers)

Objective: Installation of a ketone-functionalized side chain. Lewis Acid Selection: TiCl4 is often too harsh for sensitive substrates; TMSOTf or SnCl4 are preferred for silyl enol ethers.

Materials
  • Substrate: 5-decyl-2-methoxy-THF [1.0 equiv]

  • Nucleophile: (1-phenylvinyloxy)trimethylsilane (Silyl Enol Ether of Acetophenone) [1.2 equiv]

  • Lewis Acid: SnCl4 (1 M in DCM) [1.0 equiv]

  • Solvent: CH2Cl2

Step-by-Step Methodology
  • Preparation: Under Argon, dissolve the substrate (1.0 equiv) and the silyl enol ether (1.2 equiv) in CH2Cl2 at -78 °C .

  • Lewis Acid Addition: Add SnCl4 solution slowly down the side of the flask to precool the reagent before it hits the solution.

  • Kinetics: These reactions are often faster than allylation. Stir for 30–60 minutes at -78 °C.

  • Quench: Pour the cold reaction mixture into a vigorously stirring mixture of Et2O and sat. NaHCO3.

  • Purification: Flash chromatography on silica gel. (Note: Silyl enol ether hydrolysis products (ketones) are the target; ensure complete desilylation during workup).

Data Interpretation & Optimization

Lewis Acid Screening Guide

The choice of Lewis Acid dramatically affects yield and diastereomeric ratio (dr).

Lewis AcidStrengthTypical dr (trans:cis)Recommended Use Case
BF3·OEt2 Moderate90:10 to 95:5Standard allylations; robust substrates.
TMSOTf High>95:5Silyl enol ethers; highly hindered nucleophiles.
SnCl4 High (Chelating)VariableCan reverse selectivity if chelation occurs with C5-substituents.
TiCl4 Very HighN/AOften causes ring opening or polymerization; avoid unless necessary.
Workflow Visualization

ExperimentalWorkflow Start Start: Dry 2-MeTHF Derivative Cool Cool to -78°C (DCM) Start->Cool AddNuc Add Nucleophile (Silane) Cool->AddNuc AddLA Add Lewis Acid (BF3/TMSOTf) AddNuc->AddLA Activation Monitor TLC Monitoring (-78°C) AddLA->Monitor 1-2 Hours Quench Quench (NaHCO3) at Low Temp Monitor->Quench Complete Workup Extraction & Purification Quench->Workup

Figure 2: Standard experimental workflow for low-temperature Lewis Acid mediated substitution.

Troubleshooting & Critical Parameters

"The reaction yields a mixture of diastereomers (low dr)."
  • Cause: Temperature was too high. The "Inside Attack" preference is energetic, not geometric. At higher temperatures, the less favorable "outside" attack becomes accessible.

  • Solution: Ensure the internal temperature remains below -70 °C during Lewis Acid addition.

"Low yield / Decomposition."
  • Cause: Moisture contamination. The oxocarbenium ion hydrolyzes instantly with water to form a hemiacetal, which then ring-opens to an aldehyde.

  • Solution: Re-distill BF3·OEt2 and ensure CH2Cl2 is freshly distilled from CaH2 or passed through an activated alumina column.

"Starting material remains unreacted."
  • Cause: The Lewis Acid might be complexing with the nucleophile rather than the acetal.

  • Solution: Increase Lewis Acid equivalents to 1.5 or switch to a stronger activator like TMSOTf (Trimethylsilyl trifluoromethanesulfonate).

References

  • Woerpel, K. A. "Stereoselective Synthesis of C-Glycosides and Related Compounds."[1] Chemical Reviews, 2000 . Link

    • Foundational text on the stereoelectronic model (Inside
  • Larsen, C. H., et al. "A Stereoelectronic Model to Explain the Highly Stereoselective Reactions of Nucleophiles with Five-Membered-Ring Oxocarbenium Ions."[2][1] Journal of the American Chemical Society, 1999 .[2] Link[2]

    • Primary source for the mechanistic diagram and stereochemical r
  • Mukaiyama, T. "The Directed Aldol Reaction." Organic Reactions, 1982 .[3] Link

    • Basis for the silyl enol ether protocols.
  • Smith, A. B., III. "Total Synthesis of the Annonaceous Acetogenins." Accounts of Chemical Research, 1998 . Link

    • Application of these protocols in complex natural product synthesis.[4][5]

Sources

Application Notes & Protocols: 2-Methoxytetrahydrofuran as a Prospective Substitute for THF in Organometallic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Frontier of Greener Solvents in Organometallic Synthesis

The relentless pursuit of enhanced safety, sustainability, and efficiency in chemical synthesis has catalyzed a paradigm shift in solvent selection. For decades, Tetrahydrofuran (THF) has been a cornerstone solvent in organometallic chemistry, prized for its excellent solvating properties for a wide array of reagents. However, its notable drawbacks—low boiling point, high water miscibility, and propensity to form explosive peroxides—have driven the exploration of superior alternatives.

While 2-Methyltetrahydrofuran (2-MeTHF) has emerged as a well-documented and successful "green" substitute for THF, this guide delves into a less-explored analogue: 2-Methoxytetrahydrofuran . Due to the limited direct literature on its application in organometallic reactions, this document adopts a forward-looking, exploratory perspective. By drawing logical inferences from the well-established advantages of 2-MeTHF and the fundamental chemical principles of solvent-reagent interactions, we will outline the potential of this compound as a next-generation solvent. This guide is intended to serve as a foundational resource for researchers poised to investigate its utility in enhancing the robustness and environmental profile of organometallic transformations.

The Rationale for Exploring THF Alternatives: A Comparative Overview

The ideal solvent for organometallic reactions should not only facilitate the desired transformation but also ensure operational safety and simplify downstream processing. THF, while effective, presents several challenges that necessitate the investigation of alternatives like this compound.

Limitations of Tetrahydrofuran (THF)
  • Low Boiling Point (66 °C): Limits the reaction temperature range and can lead to significant solvent loss through evaporation.

  • Infinite Miscibility with Water: Complicates aqueous workups, often requiring the use of additional extraction solvents and brines, thereby increasing the overall solvent waste.

  • Peroxide Formation: Like many ethers, THF can form shock-sensitive and explosive peroxides upon exposure to air and light, posing a significant safety hazard.

  • Reaction with Strong Bases: THF is susceptible to deprotonation at the α-position by highly basic organometallic reagents, such as organolithiums, leading to solvent degradation and the formation of byproducts.[1]

2-Methyltetrahydrofuran (2-MeTHF): The Established "Green" Precedent

2-MeTHF has gained considerable traction as a bio-based, safer, and more efficient alternative to THF.[2] Its success provides a strong basis for investigating other substituted tetrahydrofurans.

  • Higher Boiling Point (~80 °C): Allows for a wider operational temperature range and reduces solvent loss.[3]

  • Limited Water Miscibility: Greatly simplifies aqueous extractions, enabling cleaner phase separations and easier solvent recovery.[1][3]

  • Slower Peroxide Formation: The presence of the methyl group at the 2-position is thought to inhibit the rate of peroxide formation compared to THF.[4]

  • Enhanced Stability with Strong Bases: The methyl group also provides steric hindrance and electronic effects that increase the stability of the THF ring to attack by strong bases.[1]

The Promise of this compound: A Hypothesis-Driven Exploration

Based on its structure, this compound (CAS No. 13436-45-8) presents a compelling case for investigation as a THF substitute.

  • Potentially Higher Boiling Point: Literature values indicate a boiling point of approximately 105-112 °C, significantly higher than both THF and 2-MeTHF, which would allow for a much broader range of reaction temperatures.[5][6]

  • Altered Coordinating Ability: The presence of the methoxy group introduces an additional Lewis basic site, which could influence the solubility and reactivity of organometallic reagents in unique ways compared to THF and 2-MeTHF.

  • Potential for Enhanced Stability: The electron-donating nature of the methoxy group may influence the stability of the THF ring, although its susceptibility to strong bases requires experimental validation.

Physicochemical Properties: A Comparative Data Analysis

A direct comparison of the physical properties of THF, 2-MeTHF, and this compound is crucial for understanding their potential impact on reaction conditions and workup procedures.

PropertyTetrahydrofuran (THF)2-Methyltetrahydrofuran (2-MeTHF)This compound
CAS Number 109-99-996-47-913436-45-8
Molecular Formula C₄H₈OC₅H₁₀OC₅H₁₀O₂
Molecular Weight 72.11 g/mol 86.13 g/mol 102.13 g/mol [7]
Boiling Point ~66 °C[3]~80 °C[3]105-112 °C[5][6]
Melting Point -108.4 °C-136 °C[8]N/A
Density ~0.889 g/mL~0.854 g/mL[8]~0.972 g/cm³[5]
Solubility in Water Miscible[3]Limited (14 g/100g at 20 °C)[9]Soluble (estimated)[6]
Peroxide Formation High TendencySlower than THF[4]Expected, requires testing

Application Focus: Grignard Reactions

Grignard reactions are fundamental in C-C bond formation and are highly sensitive to the choice of solvent.

Causality Behind Solvent Choice in Grignard Reactions

The ethereal oxygen in solvents like THF and its analogues plays a critical role in stabilizing the Grignard reagent through coordination to the magnesium center (the Schlenk equilibrium). This solvation is essential for the formation and reactivity of the organomagnesium species.

Established Advantages of 2-MeTHF in Grignard Reactions
  • Higher Yields: In many cases, the use of 2-MeTHF leads to higher yields of Grignard reagents and subsequent reaction products compared to THF.[10][11]

  • Improved Stability of Grignard Reagents: 2-MeTHF provides excellent stability for a wide range of Grignard reagents.[12]

  • Simplified Workup: The low water miscibility of 2-MeTHF allows for a simple aqueous quench followed by phase separation, often eliminating the need for a separate extraction solvent.[9]

Exploratory Protocol for Grignard Reagent Formation using this compound

This protocol is hypothetical and serves as a starting point for investigation.

Objective: To assess the efficacy of this compound as a solvent for the formation of Phenylmagnesium Bromide.

Materials:

  • Magnesium turnings

  • Iodine (crystal)

  • Bromobenzene

  • Anhydrous this compound

  • Anhydrous THF (for comparison)

  • Three-neck round-bottom flask, reflux condenser, dropping funnel, and nitrogen/argon inlet.

Procedure:

  • Apparatus Setup: Assemble the glassware and flame-dry under a stream of inert gas (N₂ or Ar) to remove any adsorbed moisture.

  • Initiation: Place magnesium turnings in the flask. Add a single crystal of iodine.

  • Solvent Addition: Add a portion of anhydrous this compound to cover the magnesium.

  • Reagent Addition: Dilute the bromobenzene with additional anhydrous this compound in the dropping funnel. Add a small amount of the bromobenzene solution to the magnesium suspension.

  • Reaction Monitoring: Observe for signs of reaction initiation (disappearance of iodine color, gentle reflux). If the reaction does not start, gentle warming may be applied.

  • Controlled Addition: Once the reaction is initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. The higher boiling point of this compound may allow for a more vigorous, yet controlled, reaction compared to THF.

  • Completion: After the addition is complete, stir the reaction mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure complete consumption of the magnesium.

  • Analysis: Compare the yield of the Grignard reagent (e.g., by titration) with a parallel reaction conducted in THF.

Expected Observations and Considerations:

  • The initiation of the Grignard formation in this compound may differ from THF due to potential differences in the solvation of the magnesium surface.

  • The higher boiling point of this compound could be advantageous for the formation of less reactive Grignard reagents that require elevated temperatures.

Workflow for Grignard Reagent Formation and Reaction

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis A Flame-dry glassware B Add Mg turnings & Iodine A->B C Add anhydrous 2-MeO-THF B->C D Initiate reaction with a portion of Aryl-Halide C->D E Dropwise addition of remaining Aryl-Halide D->E F Reflux to completion E->F G Quench with Electrophile F->G H Aqueous Workup G->H I Phase Separation H->I J Product Isolation I->J caption Workflow for Grignard Synthesis in 2-MeO-THF

Caption: Workflow for Grignard Synthesis in 2-MeO-THF

Application Focus: Lithium-Mediated Reactions

Organolithium reagents are highly reactive and their stability is critically dependent on the solvent.

Causality of Solvent Effects in Lithiation

Ethereal solvents are crucial for deaggregating and solvating organolithium species, which enhances their reactivity. However, the acidity of the α-protons of the solvent can lead to undesired side reactions where the organolithium reagent deprotonates the solvent itself.

Enhanced Stability of Organolithiums in 2-MeTHF

The methyl group at the 2-position of 2-MeTHF significantly retards the rate of deprotonation by organolithium reagents compared to THF, allowing for reactions to be conducted at higher temperatures for longer durations.[1]

Exploratory Protocol for a Lithium-Halogen Exchange using this compound

This protocol is hypothetical and designed to probe the stability of this compound in the presence of a strong base.

Objective: To evaluate the performance of this compound in a lithium-halogen exchange reaction and assess its stability.

Materials:

  • 4-Bromoanisole

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous this compound

  • Anhydrous THF (for comparison)

  • Dry ice (solid CO₂) for quenching

  • Three-neck round-bottom flask, low-temperature thermometer, syringe, and nitrogen/argon inlet.

Procedure:

  • Setup and Cooling: Assemble and flame-dry the apparatus. Charge the flask with 4-bromoanisole and anhydrous this compound. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Organolithium: Slowly add the n-BuLi solution via syringe over 15-20 minutes, maintaining the internal temperature at or below -70 °C.

  • Stirring: Stir the reaction mixture at -78 °C for 1 hour.

  • Quenching: Quench the reaction by adding crushed dry ice to the flask.

  • Workup: Allow the mixture to warm to room temperature. Add water and acidify to protonate the carboxylate.

  • Extraction and Analysis: Extract the product with an organic solvent. Analyze the crude product to determine the yield of 4-methoxybenzoic acid and look for byproducts that may have arisen from solvent deprotonation. A parallel reaction in THF should be run for comparison.

Expected Observations and Considerations:

  • The stability of this compound towards n-BuLi is the key parameter to be evaluated. The presence of byproducts derived from the solvent will indicate its limitations.

  • The coordinating effect of the methoxy group might influence the aggregation state and reactivity of the organolithium species.

Logical Relationship of Solvent Properties and Reaction Outcomes

G Solvent Solvent Properties Boiling Point Water Miscibility Stability to Base Peroxide Formation THF THF Low (66°C) High Low High Outcome Reaction & Process Outcomes Reaction Temperature Workup Efficiency Yield & Purity Safety THF:bp->Outcome:temp Limits Temp. THF:wm->Outcome:workup Complicates THF:stab->Outcome:yield Reduces THF:perox->Outcome:safety Decreases MeTHF 2-MeTHF Higher (80°C) Low High Lower MeTHF:bp->Outcome:temp Increases Range MeTHF:wm->Outcome:workup Simplifies MeTHF:stab->Outcome:yield Improves MeTHF:perox->Outcome:safety Increases MeOTHF 2-MeO-THF (Prospective) High (105-112°C) Expected Low To Be Determined To Be Determined MeOTHF:bp->Outcome:temp Potentially Wider Range MeOTHF:wm->Outcome:workup Potential for Simplification MeOTHF:stab->Outcome:yield Potential for Improvement MeOTHF:perox->Outcome:safety Needs Evaluation caption Influence of Solvent Properties on Outcomes

Caption: Influence of Solvent Properties on Outcomes

Concluding Remarks and Future Outlook

While this compound remains a largely unexplored solvent in the realm of organometallic chemistry, its structural analogy to the highly successful 2-MeTHF, combined with its significantly higher boiling point, positions it as a compelling candidate for future research. The exploratory protocols provided herein offer a foundational framework for systematically evaluating its performance in critical organometallic transformations.

Further studies are warranted to rigorously assess its stability towards a range of organometallic reagents, its peroxide-forming tendencies, and its full toxicological and environmental profile. Should these investigations prove fruitful, this compound could represent a significant advancement in the development of safer, more efficient, and sustainable chemical processes.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Mastering Grignard Reactions with 2-MeTHF: A Supplier's Guide. Retrieved from [Link]

  • Inno-Pharmchem. (n.d.). 2-MeTHF vs. THF: Which Solvent is Right for Your Pharmaceutical Synthesis?. Retrieved from [Link]

  • Kairav Chemofarbe Industries Ltd. (n.d.). 2-Methyl Tetrahydrofuran (2-Methyl THF). Retrieved from [Link]

  • Wikipedia. (2023, December 28). 2-Methyltetrahydrofuran. Retrieved from [Link]

  • Shandong Yino Biologic Materials Co., Ltd. (n.d.). China 2-Methyltetrahydrofuran Grignard Reaction Manufacturers, Suppliers, Factory - Good Price. Retrieved from [Link]

  • Gotor-Fernández, V., et al. (2020). Recent Advances on the Use of 2-methyltetrahydrofuran (2-MeTHF) in Biotransformations. Catalysis Science & Technology, 10(19), 6406-6419.
  • Pace, V., et al. (2016). Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry. Monatshefte für Chemie-Chemical Monthly, 148(1), 7-18.
  • Pace, V. (2012). 2-Methyltetrahydrofuran: a versatile eco-friendly alternative to THF in organometallic chemistry. Australian Journal of Chemistry, 65(3), 280-282.
  • Deslongchamps, P., & Moreau, C. (1972). A Simple Synthesis of 2-Methoxy and 2-Ethoxytetrahydrofuran. Canadian Journal of Chemistry, 50(11), 1783-1785.
  • Singh, A., et al. (2023). 2-Methyl tetrahydrofuran: a green organic modifier for eco-friendly, cost-effective, and rapid purification in drug discovery. Analytical Methods, 15(36), 4539-4547.
  • Sicaire, A. G., et al. (2015). 2-Methyltetrahydrofuran: Main Properties, Production Processes, and Application in Extraction of Natural Products. ACS Sustainable Chemistry & Engineering, 3(3), 350-358.
  • Aycock, R. A., & Shiflett, M. B. (2021). Solvent Applications of 2-Methyltetrahydrofuran in Organometallic and Biphasic Reactions. Organic Process Research & Development, 25(8), 1736-1745.
  • Penn A-Kem LLC. (n.d.). METHYLTETRAHYDROFURAN System Advantages in Organometallic Chemistry and Biphasic Reactions. Retrieved from [Link]

  • Monticelli, S., et al. (2017). Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry. Monatshefte für Chemie-Chemical Monthly, 148(1), 7-18.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 47519, Tetrahydro-2-methoxyfuran. Retrieved from [Link]

  • Deslongchamps, P., & Moreau, C. (1972). A Simple Synthesis of 2-Methoxy and 2-Ethoxytetrahydrofuran. Canadian Journal of Chemistry, 50(11), 1783-1785.
  • The Good Scents Company. (n.d.). This compound. Retrieved from [Link]

  • Żukowska, K., et al. (2019). 2-Methyltetrahydrofuran as a Solvent of Choice for Spontaneous Metathesis/Isomerization Sequence. ACS Omega, 4(1), 1933-1941.

Sources

electrochemical stability of 2-Methoxytetrahydrofuran

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Electrochemical Stability and Synthetic Utility of 2-Methoxytetrahydrofuran

Executive Summary & Critical Disambiguation

WARNING: Nomenclature Precision Required Before proceeding, researchers must verify the exact chemical identity of their target molecule. The similarity in naming between This compound and 2-Methyltetrahydrofuran frequently leads to critical experimental errors.

  • This compound (2-MeO-THF): A cyclic acetal . Primarily used as a synthetic intermediate (masked aldehyde) in pharmaceutical synthesis and as a product of furan electrosynthesis. It is sensitive to acid hydrolysis.

  • 2-Methyltetrahydrofuran (2-MeTHF): A cyclic ether . Widely used as a "green" solvent alternative to THF and as a stable electrolyte solvent in Lithium-ion batteries due to its high cathodic stability.

Scope of this Guide: This application note specifically addresses the electrochemical stability and utility of this compound (2-MeO-THF) . However, comparative data for 2-Methyltetrahydrofuran (2-MeTHF) is provided in Section 2 for reference, given its prevalence in electrochemical energy storage research.

Physicochemical & Electrochemical Profile

The electrochemical behavior of 2-MeO-THF is defined by its acetal functionality. Unlike ethers, which are generally stable until high anodic potentials, acetals are often the products of oxidative processes and can undergo hydrolysis or further oxidation.

Table 1: Comparative Properties
PropertyThis compound (Target)2-Methyltetrahydrofuran (Solvent)Tetrahydrofuran (Common)
Abbreviation 2-MeO-THF2-MeTHFTHF
CAS Number 13436-45-896-47-9109-99-9
Chemical Class Cyclic AcetalCyclic EtherCyclic Ether
Boiling Point ~106°C80°C66°C
Density 0.97 g/mL0.85 g/mL0.89 g/mL
Water Miscibility Moderate (Hydrolyzes in acid)Low (14 g/100g )Miscible
Anodic Limit (vs Li/Li+) ~4.0 V (Ring opening oxidation)~4.6 V (Stable solvent)~4.0 - 4.2 V
Cathodic Stability Stable to base/reductionHigh (Stable vs Li metal)Moderate
Primary Utility Synthetic Intermediate (Masked Aldehyde)Battery Electrolyte, Green SolventGeneral Solvent
Electrochemical Stability Window (ESW)
  • Anodic Stability (Oxidation):

    • 2-MeO-THF is less anodically stable than 2-MeTHF. It is often synthesized via the Clauson-Kaas alkoxylation (oxidation of furan in methanol).

    • At potentials > +1.5 V vs. SCE (approx 4.5 V vs Li/Li+), 2-MeO-THF can undergo further oxidation, leading to ring opening and the formation of succinic acid derivatives.

    • Mechanism:[1][2][3] Electron abstraction from the oxygen lone pair is followed by proton loss and nucleophilic attack (often by residual water or alcohol).

  • Cathodic Stability (Reduction):

    • Like most acetals, 2-MeO-THF is generally stable to reduction and basic conditions. It does not easily form a solid electrolyte interphase (SEI) in the same beneficial manner as 2-MeTHF in lithium batteries.

    • Caution: In the presence of Lewis acids (often found in LiPF6 electrolytes), it may hydrolyze, releasing methanol and succinaldehyde, which can polymerize and foul electrodes.

Application Note: Synthetic Utility & Pathway

For drug development professionals, the primary electrochemical interest in 2-MeO-THF is its generation as a high-value intermediate. It serves as a stable precursor to succinaldehyde , a volatile and unstable dialdehyde used in the synthesis of pyrroles and tropinone alkaloids.

Visualizing the Electrochemical Pathway

The following diagram illustrates the electrochemical generation of 2-MeO-THF and its subsequent degradation/utilization pathways.

G cluster_0 Electrochemical Synthesis (Clauson-Kaas) Furan Furan Inter Intermediate (Radical Cation) Furan->Inter Anodic Ox (-2e-) Dimethoxy 2,5-Dimethoxy-2,5-dihydrofuran Inter->Dimethoxy + 2 MeOH Methoxy This compound (Target Molecule) Dimethoxy->Methoxy Cat. Hydrogenation (H2/Pd) Succinal Succinaldehyde (Unstable) Methoxy->Succinal Acid Hydrolysis (H3O+) Polymer Polymer/Fouling Succinal->Polymer Degradation

Figure 1: Electrochemical synthesis and degradation pathway of this compound. Note that the target molecule is typically a hydrogenation product of the initial electrochemical intermediate.

Experimental Protocol: Determination of Stability Window

To verify the stability of 2-MeO-THF for a specific application (e.g., as a co-solvent in organic electrosynthesis), use the following Cyclic Voltammetry (CV) protocol.

Objective: Determine the anodic oxidation onset potential.

Materials:
  • Working Electrode: Glassy Carbon (3 mm diameter), polished to mirror finish.

  • Counter Electrode: Platinum wire.

  • Reference Electrode: Ag/Ag+ (0.01 M AgNO3 in Acetonitrile) or SCE (for aqueous/mixed systems).

  • Electrolyte: 0.1 M Tetrabutylammonium Hexafluorophosphate (TBAPF6).

  • Solvent: Acetonitrile (as inert carrier) spiked with 10 mM This compound .

    • Note: Pure 2-MeO-THF can be used, but high resistance may require a microelectrode.

Step-by-Step Procedure:
  • Cell Preparation:

    • Clean the Glassy Carbon electrode by polishing with 0.05 µm alumina slurry. Sonicate in DI water and then ethanol for 2 minutes each.

    • Dry the cell components in an oven at 80°C for 1 hour.

  • Blank Scan (Baseline):

    • Fill cell with 0.1 M TBAPF6 in Acetonitrile.

    • Purge with Argon for 10 minutes to remove dissolved oxygen.

    • Perform CV scan from 0 V to +2.5 V vs Ag/Ag+.

    • Criteria: The scan should be featureless (flat). If peaks appear, re-clean solvent/salt.

  • Analyte Scan:

    • Add This compound to reach a concentration of 5-10 mM.

    • Purge with Argon for 2 minutes (mix).

    • Scan from 0 V to +2.5 V at scan rates of 50, 100, and 200 mV/s.

  • Data Analysis:

    • Identify the onset potential (

      
      ) where current density exceeds 0.1 mA/cm².
      
    • Interpretation: A sharp anodic peak indicates irreversible oxidation (likely ring opening).

    • Internal Standard Check: Add Ferrocene (Fc) at the end of the experiment. The Fc/Fc+ couple should appear at ~0.0 V (referenced) to calibrate your potential scale.

Handling & Safety (E-E-A-T)

  • Peroxide Formation: Like all ethers and acetals, 2-MeO-THF can form explosive peroxides upon exposure to air.

    • Test: Use starch-iodide paper before distillation or heating.

    • Storage: Store under Argon over molecular sieves.

  • Acid Sensitivity: strictly avoid strong acids (HCl, H2SO4) unless hydrolysis is the intended reaction. In battery electrolytes, LiPF6 can generate HF trace, which will decompose 2-MeO-THF rapidly. For stable electrolytes, use LiFSI or LiTFSI salts.

References

  • Electrochemical Synthesis of Acetals (Clauson-Kaas)

    • Elming, N. "Alkoxylation of Furans." Advances in Organic Chemistry, 1960.
  • 2-Methyltetrahydrofuran in Batteries (Comparative Context)

    • Koch, V. R., & Young, J. H. "2-Methyltetrahydrofuran-Lithium Hexafluoroarsenate: A Superior Electrolyte for the Secondary Lithium Electrode." Science, 204(4392), 499–501, 1979.
  • Cyclic Voltammetry Protocols

    • Elgrishi, N., et al. "A Practical Beginner’s Guide to Cyclic Voltammetry.
  • Physical Properties of this compound

    • PubChem D

Sources

Application Notes and Protocols: The 2-Methoxytetrahydrofuranyl (2-MeO-THF) Group for the Protection of Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

I. Introduction: A Modern Acetal Protecting Group for Hydroxyl Functions

In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving desired chemical transformations with high fidelity. The hydroxyl group, a ubiquitous and highly reactive functionality, often necessitates temporary masking to prevent unwanted side reactions. Acetal-based protecting groups have long been a mainstay for alcohol protection, offering a balance of stability under various conditions and facile cleavage under specific, typically acidic, protocols.

The tetrahydropyranyl (THP) ether, formed from the reaction of an alcohol with dihydropyran, is a classic example of such a protecting group.[1] However, the introduction of a stereocenter upon THP protection can lead to diastereomeric mixtures, complicating purification and spectral analysis. This application note details the use of a related yet potentially advantageous protecting group: the 2-methoxytetrahydrofuranyl (2-MeO-THF) group.

The 2-MeO-THF group, an acetal derived from 2-methoxytetrahydrofuran, offers a compelling alternative to traditional protecting groups. Its formation and cleavage chemistry are analogous to that of the THP group, yet the subtle structural modification of a five-membered ring and the presence of a methoxy substituent can influence its reactivity and stability profile. This guide provides a comprehensive overview of the chemistry of the 2-MeO-THF protecting group, including its mechanism of action, detailed experimental protocols for protection and deprotection, and a comparative analysis with the widely used THP group.

II. The Chemistry of the 2-Methoxytetrahydrofuranyl Protecting Group

The protective power of the 2-MeO-THF group lies in its acetal functionality. The ether linkage is stable to a wide range of nucleophilic and basic reagents, making it a robust shield for the hydroxyl group during subsequent synthetic steps.[2]

A. Mechanism of Protection

The protection of an alcohol with this compound is an acid-catalyzed process. The reaction proceeds through the formation of a resonance-stabilized oxocarbenium ion, which is then trapped by the nucleophilic alcohol.

Caption: Acid-catalyzed formation of a 2-methoxytetrahydrofuranyl (2-MeO-THF) ether.

G cluster_0 Protection Mechanism ROH R-OH Intermediate_2 [Oxocarbenium Ion] ROH->Intermediate_2 Nucleophilic Attack 2MeO_THF 2-MeO-THF Intermediate_1 [Oxonium Ion Intermediate] 2MeO_THF->Intermediate_1 Protonation H_plus H+ Intermediate_1->Intermediate_2 Loss of Methanol MeOH CH3OH Intermediate_1->MeOH Protected_Alcohol R-O-THF-OMe Intermediate_2->Protected_Alcohol Deprotonation

The key steps in the protection mechanism are:

  • Protonation: The ether oxygen of this compound is protonated by an acid catalyst, forming an oxonium ion.

  • Formation of the Oxocarbenium Ion: The protonated intermediate eliminates methanol to generate a resonance-stabilized oxocarbenium ion. This cation is the key electrophilic species in the reaction.

  • Nucleophilic Attack: The alcohol to be protected acts as a nucleophile and attacks the oxocarbenium ion.

  • Deprotonation: A final deprotonation step regenerates the acid catalyst and yields the protected alcohol as a 2-methoxytetrahydrofuranyl ether.

B. Mechanism of Deprotection

The cleavage of the 2-MeO-THF ether is essentially the reverse of the protection reaction and is also catalyzed by acid.[3]

Caption: Acid-catalyzed deprotection of a 2-MeO-THF ether.

G cluster_1 Deprotection Mechanism Protected_Alcohol R-O-THF-OMe Intermediate_3 [Protonated Acetal] Protected_Alcohol->Intermediate_3 Protonation H_plus H+ Intermediate_4 [Oxocarbenium Ion] Intermediate_3->Intermediate_4 Loss of Alcohol ROH R-OH Intermediate_4->ROH MeO_THF_OH 2-MeO-THF-OH Intermediate_4->MeO_THF_OH Hydration H2O H2O H2O->MeO_THF_OH

The deprotection proceeds as follows:

  • Protonation: The ether oxygen of the 2-MeO-THF group is protonated by an acid.

  • Cleavage: The protonated acetal undergoes cleavage to regenerate the alcohol and form the same resonance-stabilized oxocarbenium ion as in the protection step.

  • Hydrolysis: In the presence of water, the oxocarbenium ion is trapped to form a hemiacetal, which is in equilibrium with the corresponding hydroxy aldehyde.

III. Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the protection of alcohols using this compound and the subsequent deprotection of the resulting 2-MeO-THF ether.

A. Protocol 1: Protection of a Primary Alcohol with this compound

This protocol is adapted from a general procedure for the synthesis of 2-tetrahydrofuranyl ethers.[4]

Materials:

  • Primary alcohol (1.0 equiv)

  • This compound (1.5 equiv)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.05 equiv)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of the primary alcohol in anhydrous DCM (0.5 M) at room temperature, add this compound.

  • Add p-toluenesulfonic acid monohydrate to the mixture.

  • Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to afford the pure 2-methoxytetrahydrofuranyl ether.

B. Protocol 2: Deprotection of a 2-Methoxytetrahydrofuranyl Ether

This protocol is based on standard procedures for the acidic cleavage of acetal protecting groups.[3]

Materials:

  • 2-Methoxytetrahydrofuranyl-protected alcohol (1.0 equiv)

  • Acetic acid

  • Tetrahydrofuran (THF)

  • Water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the 2-methoxytetrahydrofuranyl-protected alcohol in a 3:1:1 mixture of THF:acetic acid:water.

  • Stir the solution at room temperature and monitor the reaction by TLC. The deprotection is typically complete within 2-6 hours.

  • Once the starting material is consumed, carefully neutralize the reaction mixture by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Extract the aqueous layer with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The resulting crude alcohol can be purified by flash column chromatography if necessary.

IV. Comparative Analysis: 2-MeO-THF vs. THP Protecting Group

The choice between the 2-MeO-THF and the more common THP protecting group depends on the specific requirements of the synthetic route.

Feature2-Methoxytetrahydrofuranyl (2-MeO-THF)Tetrahydropyranyl (THP)
Protecting Agent This compound3,4-Dihydro-2H-pyran (DHP)
Ring Size 5-membered (furanose)6-membered (pyranose)
Stereochemistry Forms a new stereocenterForms a new stereocenter
Stability Stable to basic and nucleophilic conditionsStable to basic and nucleophilic conditions[2]
Cleavage Conditions Mild acidic conditions (e.g., AcOH/H₂O/THF)Mild acidic conditions (e.g., AcOH/H₂O/THF)
Potential Advantage The five-membered ring may confer different conformational properties and reactivity compared to the six-membered THP ring.Widely used and well-documented.
Potential Disadvantage Less commonly used, so fewer literature precedents.Can introduce diastereomeric complexity.

V. Troubleshooting and Field-Proven Insights

  • Incomplete Protection: If the protection reaction is sluggish or incomplete, a stronger acid catalyst such as pyridinium p-toluenesulfonate (PPTS) can be used. Alternatively, increasing the amount of this compound may drive the equilibrium towards the product.

  • Acid-Sensitive Substrates: For substrates containing acid-labile functional groups, the use of a milder acid catalyst like PPTS is highly recommended for both protection and deprotection. The deprotection can also be carried out at lower temperatures to minimize side reactions.

  • Formation of Diastereomers: Similar to the THP group, the formation of the 2-MeO-THF ether will generate a new stereocenter, potentially leading to a mixture of diastereomers. This should be considered during purification and characterization. In many cases, the diastereomers can be separated by chromatography, or the mixture can be carried through the synthetic sequence and the protecting group removed at a later stage.

  • Alternative Deprotection: For highly sensitive substrates, deprotection can sometimes be achieved using Lewis acids under anhydrous conditions, although this requires careful optimization.

VI. Conclusion

The 2-methoxytetrahydrofuranyl (2-MeO-THF) group represents a valuable addition to the synthetic chemist's toolbox for the protection of alcohols. Its chemistry is analogous to the well-established THP group, offering robust protection under basic and nucleophilic conditions while being readily cleaved under mild acidic conditions. The protocols and insights provided in this application note are intended to equip researchers with the necessary knowledge to confidently employ the 2-MeO-THF protecting group in their synthetic endeavors, contributing to the efficient and successful construction of complex molecules.

VII. References

  • Selective Protection of Alcohols as 2-Tetrahydropyranyl Acetals Using Keggin H3PW12O40 Effect of Different Reaction Parameters. Asian Journal of Chemistry. (2009).

  • (PDF) Selective Protection of Alcohols as 2-Tetrahydropyranyl Acetals Using Keggin H3PW12O40 Effect of Different Reaction Parameters. ResearchGate. (2025).

  • 17.8: Protection of Alcohols. Chemistry LibreTexts. (2022).

  • Green solvent 2-methyltetrahydrofuran (2-MeTHF) improves recovery of bioactive molecules from oilseeds and prevents lipid peroxidation in oils. PubMed. (2025).

  • 2-Aryloxytetrahydrofurans. 'Their Reductive Cleavage by Ether Solutions of AlH,CI and their Cleavage and. Loewen Labs.

  • selective-oxidation-of-tetrahydrofurfuryl-alcohol-to-2-methyl-tetrahydrofuran-catalysed-by-ag-ceox-mcm-41. Ask this paper | Bohrium. (2024).

  • Application Notes and Protocols: Deprotection of Triisopropylsilyl (TIPS) Ethers. Benchchem.

  • Protecting Groups For Alcohols. Master Organic Chemistry. (2015).

  • Cleavage Of Ethers With Acid. Master Organic Chemistry. (2014).

  • An Economic and Practical Synthesis of the 2-Tetrahydrofuranyl Ether Protective Group. PMC - NIH.

  • Zn(OTf)2(10mol%) catalysed deprotection of MOM ethers. | Download Table. ResearchGate.

  • Tetrahydropyranyl Ethers. Organic Chemistry Portal.

  • 18.3: Reactions of Ethers - Acidic Cleavage. Chemistry LibreTexts. (2024).

  • 4.4 Alkoxymethyl Ethers + + +.

  • Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ResearchGate.

Sources

Troubleshooting & Optimization

Technical Guide: Purification of 2-Methoxytetrahydrofuran (2-MethoxyTHF)

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Methoxytetrahydrofuran Purification

Status: Active Version: 2.1 (Current) Scope: Isolation, Drying, and Peroxide Management Target Analyst: Synthetic Chemists, Process Development Engineers

Introduction: The Critical Distinction

Before proceeding, verify your target molecule. This guide specifically addresses This compound (2-MethoxyTHF) , a chiral acetal (CAS: 13436-45-8, BP: 112°C).

WARNING: Do not confuse this with 2-Methyltetrahydrofuran (2-MeTHF) , a common solvent (BP: 80°C). The chemical stability profiles differ fundamentally; 2-MethoxyTHF is an acetal and is acid-sensitive , whereas 2-MeTHF is an ether and is relatively acid-stable. Applying standard acidic workups (e.g., HCl washes) to 2-MethoxyTHF will hydrolyze your product back to 4-hydroxybutanal.

Module 1: Critical Safety & Peroxide Management

Issue: Like all cyclic ethers and acetals, 2-MethoxyTHF forms explosive peroxides upon exposure to air. Directive: NEVER distill 2-MethoxyTHF without confirming peroxide levels are <10 ppm.

Troubleshooting: Peroxide Detection & Removal

Q: I detected peroxides (>20 ppm) in my crude reaction mixture. Can I proceed to distillation? A: No. Distillation concentrates peroxides in the pot residue, leading to potential detonation. You must chemically reduce the peroxides first.

Protocol: Ferrous Sulfate Reduction

  • Prepare Solution: Dissolve 60g FeSO₄·7H₂O + 6mL conc. H₂SO₄ in 110mL water.

  • Wash: Shake the impure 2-MethoxyTHF with 20% volume of the FeSO₄ solution.

    • Mechanism:[1][2][3][4][5] Fe²⁺ reduces organic peroxides (ROOR') to alcohols/ethers, oxidizing to Fe³⁺.

  • Test: Retest organic layer with peroxide strips. If <5 ppm, proceed.

  • Neutralize: Wash immediately with sat. NaHCO₃ to remove residual acid (crucial for acetal stability).

Q: Can I use molecular sieves to remove peroxides? A: Activated alumina (basic) is effective for removing trace peroxides during chromatography, but for bulk purification of reaction byproducts, chemical reduction (FeSO₄ or NaHSO₃) is safer and more scalable.

Peroxide_Logic Start Start: Crude 2-MethoxyTHF Test Quantofix® Peroxide Test Start->Test High > 10 ppm Test->High Positive Low < 10 ppm Test->Low Negative Reduce Wash with FeSO4 or NaHSO3 High->Reduce Dry Dry over K2CO3 or MgSO4 Low->Dry Wash Wash with Sat. NaHCO3 (Neutralize Acid) Reduce->Wash Wash->Test Re-test Distill Proceed to Distillation Dry->Distill

Figure 1: Decision logic for handling peroxide contamination in acetal ethers.

Module 2: Purification & Drying Strategy

Issue: 2-MethoxyTHF is synthesized via methanolysis of dihydrofuran or 4-hydroxybutanal. Common impurities include Methanol (MeOH) , Water , and Acid Catalyst . Directive: Use a basic/neutral drying strategy. Avoid acidic drying agents (P₂O₅) or acidic stationary phases (untreated Silica).

Troubleshooting: Water and Methanol Removal

Q: Why is my product decomposing during silica gel chromatography? A: Silica gel is slightly acidic (pH 4-5). 2-MethoxyTHF is an acetal; acidic conditions catalyze its hydrolysis back to the aldehyde.

  • Solution: Pre-treat silica gel with 1-2% Triethylamine (Et₃N) in hexanes before loading your column, or use Neutral/Basic Alumina .

Q: I cannot remove water by simple distillation. Why? A: 2-MethoxyTHF likely forms a minimum-boiling azeotrope with water (similar to THF/Water). Distillation alone will yield wet solvent.

  • Protocol: You must chemically dry the solvent before the final fractional distillation.

Comparative Data: Drying Agents for Acetals

Drying AgentSuitabilityMechanismNotes
Calcium Hydride (CaH₂) Excellent Irreversible Chemical ReactionBasic nature stabilizes the acetal. Reflux for 2-4h, then distill.
Molecular Sieves (3Å/4Å) Good Physical AdsorptionUse for final polishing (<500 ppm water). Activate at 300°C prior to use.
Phosphorus Pentoxide (P₂O₅) FORBIDDEN Acidic AnhydrideWill polymerize/decompose 2-MethoxyTHF immediately.
Sodium/Benzophenone Moderate Chemical ReductionEffective, but overkill. CaH₂ is safer for this boiling point (112°C).
Step-by-Step Purification Protocol
  • Quench: If the reaction used an acid catalyst (e.g., p-TsOH), quench with Triethylamine (1.1 eq) or wash with sat. NaHCO₃.

  • Bulk Removal: Rotary evaporate to remove bulk Methanol (BP 64.7°C). 2-MethoxyTHF boils at 112°C, allowing easy separation.

  • Drying:

    • Add CaH₂ (5% w/v) to the crude oil.

    • Stir/Reflux under N₂ for 3 hours.

  • Fractional Distillation:

    • Distill at atmospheric pressure (or reduced pressure if available).

    • Collection Range: 111–113°C (at 760 mmHg).

    • Discard fore-run: Contains residual MeOH and low-boiling formates.[6]

Purification_Workflow Crude Crude Reaction Mix (Contains MeOH, Acid, H2O) Neut Neutralization (Add Et3N or NaHCO3 wash) Crude->Neut Stabilize Acetal Evap Rotary Evaporation (Remove MeOH) Neut->Evap Remove Volatiles Dry Chemical Drying (Reflux over CaH2) Evap->Dry Break Azeotrope Distill Fractional Distillation (Collect @ 112°C) Dry->Distill Purify Product Pure 2-MethoxyTHF Distill->Product

Figure 2: Purification workflow ensuring acetal stability and water removal.

Module 3: Physical Properties Reference

Use these values to validate your fractions during distillation.

PropertyThis compound2-Methyltetrahydrofuran (Do not confuse)
CAS Number 13436-45-8 96-47-9
Boiling Point (760 mmHg) 112 °C 80 °C
Density 0.96 g/mL 0.85 g/mL
Functional Group Acetal (Hemiacetal ether) Cyclic Ether
Stability Base Stable / Acid Labile Stable
References
  • Synthesis & Properties: Rosenthal, A., & Ong, K. S. (1970).[5] A Simple Synthesis of 2-Methoxy and 2-Ethoxytetrahydrofuran. Canadian Journal of Chemistry.[5][6]

  • Peroxide Management: Clark, D. E. (2001). Peroxides and Peroxide-Forming Compounds. Chemical Health and Safety.

  • General Purification: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Refer to general acetal purification methods).

Sources

effect of 2-Methoxytetrahydrofuran purity on reaction outcomes

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Technical Support Center Subject: Technical Guide: Effect of 2-Methoxytetrahydrofuran Purity on Reaction Outcomes

Critical Distinction: Reagent vs. Solvent

Before proceeding, it is vital to verify the chemical identity, as these two compounds are frequently confused in procurement and literature due to similar nomenclature.[1]

FeatureThis compound (The Topic)2-Methyltetrahydrofuran (Common Confusion)
CAS 13436-45-8 96-47-9
Structure Cyclic Acetal (Hemiacetal ether)Cyclic Ether (Methyl-substituted THF)
Primary Use Reagent/Intermediate (e.g., Tegafur synthesis, Glycosyl donor mimic)Green Solvent (Grignard/Lithiation alternative to THF)
Key Instability Acid-sensitive (Hydrolysis)Peroxide-forming (Auto-oxidation)

Note: This guide focuses on This compound (2-MethoxyTHF) as specified.[1][2][3][4][5] If you are troubleshooting Grignard or organometallic reactions in a "green solvent," you likely require our guide on 2-Methyltetrahydrofuran (2-MeTHF) .

Executive Summary: Purity Impact on Reaction Outcomes

This compound is a cyclic acetal used primarily as a precursor for oxo-carbenium ions or as a masked aldehyde (4-hydroxybutanal).[1][2] Its purity profile is distinct from standard solvents.[2] The presence of protic impurities (Methanol, Water) and acidic traces are the primary drivers of reaction failure.

Impact Matrix
ImpuritySourceCritical ThresholdReaction Consequence
Methanol (MeOH) Synthesis byproduct (from Dihydrofuran + MeOH)> 0.1%Quenches Lewis Acids ; competes with nucleophiles; lowers yield in glycosylation-type couplings.[1][2][6]
Water Hygroscopic absorption> 0.05%Hydrolysis of the acetal to 4-hydroxybutanal; deactivates moisture-sensitive catalysts.[1][2]
Acids (H+) Residual catalystTracePolymerization or premature hydrolysis; storage instability.[1][2]
Peroxides Auto-oxidation> 20 ppmExplosion hazard upon concentration; oxidation of sensitive substrates (e.g., thioethers).[1][2]

Troubleshooting Guides

Scenario A: Low Yield in Lewis Acid-Mediated Couplings (e.g., Nucleoside Synthesis)

Context: You are using 2-MethoxyTHF as a glycosyl donor mimic or intermediate (e.g., reacting with silylated nucleobases using TMSOTf or BF3[1][2]·OEt2).

Issue: The reaction stalls or produces high amounts of methoxy-side products. Root Cause: Residual Methanol. 2-MethoxyTHF is typically synthesized by the addition of methanol to 2,3-dihydrofuran.[1][2] Commercial grades often contain 0.5–2.0% residual methanol if not specifically distilled.[2] Methanol acts as a competitive nucleophile and quenches the Lewis Acid catalyst.

Diagnostic Protocol:

  • Run GC-FID: Check for a peak eluting just before 2-MethoxyTHF.[1][2]

  • Stoichiometry Check: If using 1.0 equiv of Lewis Acid, does adding 1.2 equiv restore yield? If yes, an impurity is consuming the catalyst.[1]

Corrective Action:

  • Purification: Distill 2-MethoxyTHF over anhydrous Potassium Carbonate (K2CO3) . The base neutralizes acid traces and helps hold back methanol.

  • Avoid Acidic Drying Agents: Do NOT use silica or acidic sieves, as they catalyze the decomposition of the acetal.[1]

Scenario B: Starting Material Disappears on Storage

Context: You stored 2-MethoxyTHF for several months, and the purity dropped.

Issue: Appearance of cloudiness or "gum" in the bottle; NMR shows aldehyde peaks. Root Cause: Acid-Catalyzed Hydrolysis/Polymerization. Acetals are stable to base but extremely labile to acid.[2] Even trace atmospheric CO2 + moisture (forming carbonic acid) or residual acid from synthesis can trigger hydrolysis to 4-hydroxybutanal, which then oligomerizes.[1][2]

Corrective Action:

  • Stabilization: Ensure the material is stored over a trace of solid base (e.g., K2CO3 pellets) or stabilized with a weak base (Triethylamine, 0.1%) if compatible with downstream chemistry.[1]

  • Inert Atmosphere: Store under Argon to prevent moisture ingress.[2]

Mechanistic Visualization

The following diagram illustrates how impurities (Methanol and Water) interfere with the desired Oxo-carbenium pathway.

G Start This compound (Reagent) OxoCarb Oxo-Carbenium Ion (Reactive Intermediate) Start->OxoCarb Activation LA Lewis Acid (TMSOTf / BF3) LA->Start Promotes Product Desired Coupled Product OxoCarb->Product + Nucleophile MeOH Impurity: Methanol (Nucleophile) MeOH->LA Quenches Catalyst MeOH->OxoCarb Competes Side1 Quenched Catalyst (Reaction Stalls) MeOH->Side1 Water Impurity: Water (Hydrolysis) Water->Start Hydrolysis (Acid Cat.) Side2 4-Hydroxybutanal (Decomposition) Water->Side2

Figure 1: Mechanistic interference of Methanol and Water impurities in the activation of this compound.

Frequently Asked Questions (FAQ)

Q1: Can I use Molecular Sieves to dry this compound? A: Use with caution. 3Å or 4Å sieves are generally safe , but they must be non-acidic.[1][2] Some clay-binders in commercial sieves are slightly acidic and can degrade the acetal over long contact times. Basic activated alumina or K2CO3 is safer for bulk drying.[2]

Q2: I see a "Peroxide" warning on the label. Is this real? A: Yes. Like all ethers and acetals, 2-MethoxyTHF forms peroxides upon exposure to air.[1][2]

  • Test: Use Quantofix® Peroxide strips before distilling.[2]

  • Limit: If >20 mg/L (ppm), treat with reducing agents (e.g., FeSO4) before heating.[1] Never distill to dryness.

Q3: How do I remove the Methanol impurity? A: Methanol forms azeotropes with many ethers, making simple distillation difficult.[1]

  • Protocol: Wash the organic phase with saturated aqueous Sodium Bicarbonate (to remove acid) followed by brine . Dry over MgSO4 and distill.

  • Advanced: For strictly anhydrous applications, distill from Sodium metal (with benzophenone indicator) only if the material is free of significant water/methanol initially. Note that Sodium will react vigorously with the methanol impurity.

Q4: Is this compound the same as "THF-alcohol"? A: No.[2] "THF-alcohol" usually refers to Tetrahydrofurfuryl alcohol (THFA). This compound is the methyl ether of the hemiacetal. They have very different reactivities; THFA has a free hydroxyl group, whereas 2-MethoxyTHF is a protected aldehyde.[1][2]

References

  • Synthesis & Reactivity: Rosenthal, A., & Ong, K. S. (1972).[1] A Simple Synthesis of 2-Methoxy and 2-Ethoxytetrahydrofuran. Canadian Journal of Chemistry, 50(11), 1783–1785.[1]

  • Use in Tegafur Synthesis: Patent US20130237703A1.[2] Process for the preparation of Tegafur.

  • Oxo-Rhenium Catalysis: Tona, V., et al. (2022).[1][2] Oxo-Rhenium-Mediated Allylation of Furanoside Derivatives: A Computational Study on the Mechanism and the Stereoselectivity. Journal of Organic Chemistry.

  • Bio-oil Characterization: Mullen, C. A., et al. (2011).[1][2] Chemical Composition of Bio-oils Produced by Fast Pyrolysis of Two Energy Crops. Energy & Fuels.

  • Peroxide Safety: Sigma-Aldrich Technical Bulletin. Peroxide Forming Solvents.

Sources

Technical Support Center: Drying and Purification of 2-Methoxytetrahydrofuran

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Methoxytetrahydrofuran (2-MeTHF). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions regarding the drying and purification of this versatile solvent.

Introduction: The Importance of Purity

This compound is a valuable solvent in various chemical transformations. Its purity is paramount, as contaminants such as water and peroxides can significantly impact reaction yields, catalyst activity, and overall experimental reproducibility. This guide provides a comprehensive overview of best practices for obtaining and maintaining high-purity this compound in a laboratory setting.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the handling and purification of this compound.

Question 1: My reaction is sluggish or failing. Could the solvent be the issue?

Answer: Absolutely. The presence of impurities in this compound is a common cause of reaction failure.

  • Water Contamination: Water can quench organometallic reagents, hydrolyze sensitive functional groups, and deactivate certain catalysts.

  • Peroxide Contamination: Peroxides are highly reactive and can initiate unwanted side reactions, degrade reagents, and, in high concentrations, pose a significant safety hazard (explosion risk).

Recommended Action: Always use freshly purified or anhydrous grade this compound for moisture-sensitive reactions. It is crucial to test for and remove peroxides before use, especially from previously opened bottles.

Question 2: I suspect my this compound is "wet." How can I dry it effectively?

Answer: The choice of drying agent depends on the required level of dryness and the scale of your experiment.

  • For Routine Applications (Anhydrous, but not ultra-dry):

    • Magnesium Sulfate (MgSO₄): Anhydrous magnesium sulfate is a good choice for preliminary drying. It is a neutral drying agent with a high capacity for water. A published synthesis of this compound utilizes drying with magnesium sulfate followed by distillation.[1]

  • For High-Purity, Ultra-Dry Solvent:

    • Molecular Sieves (3Å or 4Å): Activated molecular sieves are highly effective at removing water to very low levels. For drying solvents, they are a safer alternative to reactive metal hydrides.

    • Calcium Hydride (CaH₂): A powerful drying agent, but it reacts with water to produce hydrogen gas and should be handled with care. It is suitable for pre-drying before distillation.

Troubleshooting Inefficient Drying:

  • Saturated Drying Agent: If the solvent remains wet, the drying agent may be saturated. Add a fresh portion of the activated drying agent.

  • Insufficient Contact Time: Allow sufficient time for the drying agent to work. Gentle stirring can improve efficiency. For molecular sieves, allow the solvent to stand over the sieves for at least 24 hours.

  • Improper Activation of Molecular Sieves: Molecular sieves must be activated by heating under vacuum to remove adsorbed water before use.[2]

Question 3: How do I test for the presence of peroxides in this compound?

Answer: Peroxide testing is a critical safety step. Several methods are available:

  • Potassium Iodide (KI) Test:

    • To 1 mL of this compound in a test tube, add 1 mL of a freshly prepared 10% aqueous potassium iodide solution.

    • Add a few drops of a starch indicator solution.

    • The appearance of a yellow to brown color (due to the formation of iodine) or a blue-black color with the starch indicator signifies the presence of peroxides.[3]

  • Commercial Peroxide Test Strips: These provide a semi-quantitative measure of peroxide concentration and are simple to use. Dip the strip into the solvent and compare the color change to the provided chart.[4]

Question 4: I've detected peroxides in my this compound. How can I safely remove them?

Answer: It is crucial to remove peroxides before distillation, as they can concentrate and become explosive.

  • Activated Alumina Column: Passing the solvent through a column of activated basic or neutral alumina is an effective and safe method for removing peroxides.[5][6]

  • Ferrous Sulfate Wash: Peroxides can be reduced by washing the solvent with an acidic solution of ferrous sulfate.[7][8] A common preparation involves a solution of 60 g of ferrous sulfate in 100 mL of water containing 6 mL of concentrated sulfuric acid.[7]

Safety First! If you observe crystals in the solvent or around the cap of the bottle, do not attempt to open or handle it. This could indicate the presence of dangerous levels of solid peroxides. Contact your institution's environmental health and safety office immediately.

Frequently Asked Questions (FAQs)

Q1: What is the boiling point of this compound, and what are the optimal distillation conditions?

A1: The boiling point of this compound is reported to be in the range of 105-107 °C at atmospheric pressure.[1] For purification, simple distillation at atmospheric pressure is often sufficient. If the compound is sensitive to higher temperatures, vacuum distillation can be employed to lower the boiling point.

Q2: Can I use sodium/benzophenone to dry this compound?

A2: While sodium/benzophenone is a common and effective method for drying other ethers like THF, its use with this compound should be approached with caution. The methoxy group may be susceptible to reaction under these strongly basic and reducing conditions. It is generally recommended to use milder drying agents like activated molecular sieves for this solvent.

Q3: How should I store purified this compound?

A3: To maintain its purity, store anhydrous this compound under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed, amber glass bottle to protect it from light and air.[9] Storing over activated 3Å molecular sieves can help to keep it dry.

Q4: Is this compound soluble in water?

A4: Yes, this compound is soluble in water.[10] This property is important to consider during aqueous workups, as some of the product may be lost to the aqueous phase. It also highlights the importance of thorough drying, as the solvent can readily absorb moisture from the atmosphere.

Experimental Protocols

Protocol 1: Drying this compound with Activated Molecular Sieves

This protocol describes the process of drying this compound using activated molecular sieves, a safe and effective method for achieving low water content.

Materials:

  • This compound

  • 3Å or 4Å Molecular Sieves

  • Oven or vacuum oven

  • Schlenk flask or other suitable glassware for heating under vacuum

  • Dry, inert atmosphere (Nitrogen or Argon)

Procedure:

  • Activation of Molecular Sieves:

    • Place the required amount of molecular sieves in a Schlenk flask.

    • Heat the sieves to 180-200 °C under vacuum for 8-12 hours.[2]

    • Allow the sieves to cool to room temperature under a stream of dry nitrogen or argon.[2]

  • Drying the Solvent:

    • Add the activated molecular sieves (approximately 5-10% w/v) to the this compound in a dry flask under an inert atmosphere.

    • Seal the flask and allow it to stand for at least 24 hours. Gentle stirring can improve the drying efficiency.

    • The dry solvent can be used directly from the flask by decanting or cannulating, or it can be distilled for further purification.

Protocol 2: Purification of this compound by Distillation

This protocol details the purification of this compound by distillation at atmospheric pressure.

Safety Note: Always test for and remove peroxides before distilling any ether.

Materials:

  • Peroxide-free this compound (pre-dried if necessary)

  • Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)

  • Heating mantle

  • Boiling chips or magnetic stirrer

  • Inert atmosphere setup (optional, but recommended for high-purity applications)

Procedure:

  • Apparatus Setup:

    • Assemble the distillation apparatus in a fume hood. Ensure all glassware is dry.

  • Distillation:

    • Add the peroxide-free this compound and boiling chips to the distillation flask.

    • Begin heating the flask gently.

    • Collect the fraction that distills between 105-107 °C.[1]

    • Discard the initial and final fractions, which may contain lower or higher boiling impurities.

  • Storage:

    • Store the purified solvent in a dry, sealed container under an inert atmosphere.

Data Summary

PropertyValueSource
Boiling Point 105-107 °C[1]
Molecular Weight 102.13 g/mol [9]
Solubility in Water Soluble[10]

Visual Workflow for Purification

PurificationWorkflow cluster_start Start cluster_peroxide_test Peroxide Check cluster_drying Drying cluster_purification Final Purification cluster_end Product Start Crude 2-MeTHF PeroxideTest Test for Peroxides Start->PeroxideTest PeroxideRemoval Peroxide Removal (e.g., Alumina Column) PeroxideTest->PeroxideRemoval Peroxides Present Drying Drying Agent (e.g., Molecular Sieves) PeroxideTest->Drying Peroxides Absent PeroxideRemoval->Drying Distillation Distillation (105-107 °C) Drying->Distillation PureSolvent Pure, Dry 2-MeTHF Distillation->PureSolvent

Caption: General workflow for the purification of this compound.

References

Sources

Technical Support Center: Catalyst Deactivation in 2-Methoxytetrahydrofuran Processes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Methoxytetrahydrofuran (2-MTHF), either in its synthesis or its application as a green solvent. This guide is designed to provide in-depth, actionable insights into a common yet complex challenge: catalyst deactivation. By understanding the root causes and implementing the troubleshooting strategies outlined below, you can enhance the efficiency, longevity, and cost-effectiveness of your catalytic processes.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common signs of catalyst deactivation in my 2-MTHF synthesis reaction?

A1: The primary indicators of catalyst deactivation include a noticeable decrease in the conversion of your starting material (e.g., furfural or levulinic acid), a drop in selectivity towards 2-MTHF, and the need for more extreme reaction conditions (higher temperature or pressure) to achieve the same performance.[1] You may also observe a change in the physical appearance of the catalyst, such as color change, which could indicate coke formation or changes in the metal's oxidation state.

Q2: My process involves the hydrogenation of furfural. What is the most likely cause of my catalyst's loss of activity?

A2: In the hydrogenation of furfural to 2-MTHF, a common cause of deactivation is the strong adsorption of polymeric species formed from the reactant or intermediate products onto the catalyst's active sites.[2] This phenomenon, often referred to as fouling or poisoning, blocks the active sites and hinders further reaction. Additionally, impurities in the furfural feedstock, such as sulfur-containing compounds, can act as potent catalyst poisons.[3]

Q3: I am using a supported noble metal catalyst (e.g., Pd/C, Pt/C). Are these susceptible to deactivation?

A3: Yes, supported noble metal catalysts are susceptible to deactivation. For palladium catalysts, deactivation can occur through the reduction of the active Pd(II) species to less active metallic palladium nanoparticles.[4] Sintering, where the metal nanoparticles agglomerate at high temperatures, can also lead to a loss of active surface area. Furthermore, carbon supports can be susceptible to degradation under certain reaction conditions.

Q4: Can the acidic support of my catalyst contribute to deactivation?

A4: Absolutely. The acidic sites on supports like zeolites or alumina play a crucial role in the reaction mechanism, particularly in the dehydration and ring-opening steps.[5][6] However, these sites can also contribute to deactivation by promoting the formation of coke and other heavy byproducts that block the catalyst pores.[7] The type and strength of these acid sites are critical factors.[8][9]

Q5: Is it possible to regenerate a deactivated catalyst used in 2-MTHF synthesis?

A5: In many cases, yes. The appropriate regeneration method depends on the deactivation mechanism. For deactivation caused by coke formation, a controlled calcination (burning off the carbonaceous deposits in the presence of air or oxygen) can be effective.[10] For poisoning by adsorbed species, a solvent wash or a mild thermal treatment might be sufficient to restore activity.[3] However, deactivation due to sintering is often irreversible.

Section 2: In-Depth Troubleshooting Guides

This section provides a structured approach to diagnosing and resolving specific catalyst deactivation issues you may encounter during your experiments.

Issue 1: Rapid Loss of Activity in Furfural Hydrogenation

Symptoms:

  • A sharp decline in furfural conversion within the first few reaction cycles.

  • A significant increase in the formation of dark, polymeric byproducts.

  • The catalyst appears black and sticky after the reaction.

Causality: This is a classic case of catalyst deactivation by coking and fouling . The acidic nature of some catalyst supports, combined with the reactivity of furfural and its intermediates (like furfuryl alcohol), can lead to polymerization reactions. These polymers deposit on the catalyst surface, blocking active sites and pores.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for rapid catalyst deactivation.

Experimental Protocol: Catalyst Regeneration by Calcination

  • Catalyst Recovery: After the reaction, carefully separate the catalyst from the reaction mixture by filtration or centrifugation.

  • Solvent Wash: Wash the recovered catalyst multiple times with a suitable solvent (e.g., ethanol or acetone) to remove any loosely adsorbed organic residues.

  • Drying: Dry the washed catalyst in a vacuum oven at a low temperature (e.g., 60-80 °C) overnight to remove the solvent.

  • Calcination:

    • Place the dried catalyst in a ceramic crucible and load it into a tube furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen) while slowly ramping the temperature to the desired calcination temperature (typically 400-500 °C).

    • Once the target temperature is reached, switch the gas flow to a dilute stream of air (e.g., 5% O₂ in N₂).

    • Hold at this temperature for 2-4 hours to burn off the carbonaceous deposits.

    • Switch back to an inert gas flow and allow the furnace to cool down to room temperature.

  • Re-activation (if necessary): For metallic catalysts, a reduction step (e.g., under a hydrogen flow at an elevated temperature) may be required to restore the active metal sites.

Issue 2: Gradual Decline in Selectivity to 2-MTHF

Symptoms:

  • Over several runs, the yield of 2-MTHF decreases, while the yield of other products, such as 2-methylfuran (2-MF) or ring-opened products, increases.[6]

  • The overall conversion of the starting material may remain high initially.

Causality: This issue often points to a change in the nature of the active sites. Two common mechanisms are at play: sintering of the metal particles and leaching of the active metal. Sintering leads to larger metal particles with a lower surface area-to-volume ratio, which can alter the selectivity of the reaction. Leaching, the dissolution of the active metal into the reaction medium, results in a permanent loss of active sites.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for gradual selectivity loss.

Data Presentation: Impact of Sintering on Catalyst Performance

Catalyst StateAverage Pd Particle Size (nm)2-MTHF Selectivity (%)2-MF Selectivity (%)
Fresh Catalyst5.295.33.1
Spent Catalyst (after 5 cycles)12.878.618.5

Note: The data presented in this table is illustrative and will vary depending on the specific catalyst and reaction conditions.

Issue 3: Complete and Irreversible Catalyst Deactivation

Symptoms:

  • The catalyst shows little to no activity, even with fresh reactants.

  • Regeneration attempts (calcination, solvent washing) are unsuccessful.

Causality: This often indicates severe poisoning of the catalyst by impurities in the feedstock or a fundamental change in the catalyst structure. Sulfur and nitrogen compounds are common poisons for many metal catalysts.[3] In some cases, the support material itself may have undergone an irreversible transformation.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for complete catalyst deactivation.

Experimental Protocol: Feedstock Purity Analysis

  • Sample Preparation: Obtain a representative sample of your feedstock (e.g., furfural).

  • Analytical Techniques:

    • Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile organic impurities.

    • Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES): To detect trace metal and sulfur impurities.

    • Elemental Analysis (CHN/S): To determine the overall carbon, hydrogen, nitrogen, and sulfur content.

  • Data Interpretation: Compare the results to the supplier's specifications and known catalyst poisons for your system.

By systematically applying these troubleshooting guides, you can effectively diagnose and address catalyst deactivation issues in your 2-MTHF related processes, leading to more robust and reliable experimental outcomes.

References

  • Ang, T.-Z., Salem, M., Kamarol, M., Das, H. S., Nazari, M. A., & Prabaharan, N. (2025). One-pot production of bio-based 2-methyltetrahydrofuran and 2,5-dimethyltetrahydrofuran: a review of heterogeneous catalytic approaches. RSC Advances, 15(31), 21481-21503. [Link]

  • Continuous Furfural Hydrogenolysis into 2-Methylfuran and 2-Methyltetrahydrofuran over Cu/γ–Al2O3 with ReOx and WOx as Catalyst Boosters. (2024). Energy & Fuels. [Link]

  • Deactivation mechanistic studies of copper chromite catalyst for selective hydrogenation of 2-furfuraldehyde. (n.d.). Purdue e-Pubs. [Link]

  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. (2021). OSTI.GOV. [Link]

  • Direct Hydrogenation of Furfural to 2-Methyltetrahydrofuran over an Efficient Cu–Pd/HY Bimetallic Catalyst. (2024). Energy & Fuels. [Link]

  • Catalytic Conversion of Levulinic Acid into 2-Methyltetrahydrofuran: A Review. (2024). MDPI. [Link]

  • Hydrogenation of furfural to 2-methylfuran with carbon catalysts. (2015). POLITesi. [Link]

  • Processes for the preparation of 2-methylfuran and 2-methyltetrahydrofuran. (n.d.).
  • Transfer Hydrogenation of Biomass-Derived Furfural to 2-Methylfuran over CuZnAl Catalysts. (2019). Industrial & Engineering Chemistry Research. [Link]

  • Catalytic Transfer Hydrogenation of Furfural to 2-Methylfuran and 2-Methyltetrahydrofuran over Bimetallic Copper-Palladium Catalysts. (n.d.). ResearchGate. [Link]

  • Perspectives on the Catalytic Processes for the Deep Valorization of Carbohydrates into Fuels and Chemicals. (n.d.). PMC. [Link]

  • Dehydra-Decyclization of 2-Methyltetrahydrofuran to Pentadienes on Boron-Containing Zeolites. (2020). ChemRxiv. [Link]

  • Hydrogenation troubleshooting. (2023). Reddit. [Link]

  • Method for the one-step synthesis of 2-methyltetrahydrofuran from furfural and a catalyst. (n.d.).
  • Direct Acylation of 2-Methylfuran with Carboxylic Acids Over Zeolite Catalysts. (n.d.). ShareOK. [Link]

  • HYDROGENATION OF FURANIC COMPOUNDS OVER HETEROGENEOUS CATALYSTS. (n.d.). RWTH Publications. [Link]

  • Direct and efficient catalytic conversion of biomass-derived 2-methyltetrahydrofuran to 1,3-pentadiene via acid-base coupling of lanthanum phosphate. (n.d.). ResearchGate. [Link]

  • Catalytic Hydrogenation and Hydrodeoxygenation of Furfural over Pt(111): A Model System for the Rational Design and Operation of Practical Biomass Conversion Catalysts. (2021). ACS Publications. [Link]

  • Process for one-stage preparation of 2-methyltetrahydrofuran from furfural over a catalyst. (n.d.).
  • Reductive Conversion of Biomass-Derived Furancarboxylic Acids with Retention of Carboxylic Acid Moiety. (2021). J-STAGE. [Link]

  • Dehydra-Decyclization of 2-Methyltetrahydrofuran to Pentadienes on Boron-Containing Zeolites. (n.d.). ResearchGate. [Link]

  • A Kinetic Model of Furfural Hydrogenation to 2-Methylfuran on Nanoparticles of Nickel Supported on Sulfuric Acid-Modified Biochar Catalyst. (2024). MDPI. [Link]

  • Effect of Co-Doping on Cu/CaO Catalysts for Selective Furfural Hydrogenation into Furfuryl Alcohol. (n.d.). NIH. [Link]

  • Addressing Unique Catalyst Deactivation Challenges for Converting Biomass-Derived Feedstocks Webinar. (n.d.). ChemCatBio. [Link]

  • Water-active site interactions in zeolites and their relevance in catalysis. (2021). DSpace. [Link]

  • A versatile bi-metallic copper–cobalt catalyst for liquid phase hydrogenation of furfural to 2-methylfuran. (n.d.). RSC Publishing. [Link]

  • Highly Stereoselective Glycosylation Reactions of Furanoside Derivatives via Rhenium (V) Catalysis. (2021). The Journal of Organic Chemistry. [Link]

  • Catalytic Processes for Production of Chemicals from Biomass using Heterogeneous Catalysts. (n.d.). University of Wisconsin–Madison. [Link]

  • Continuous Furfural Hydrogenolysis into 2-Methylfuran and 2-Methyltetrahydrofuran over Cu/γ–Al 2 O 3 with ReO x and WO x as Catalyst Boosters. (n.d.). ResearchGate. [Link]

  • Impact of acid site speciation and spatial gradients on zeolite catalysis. (n.d.). OSTI.gov. [Link]

  • Hydrogen production from catalytic reforming of the aqueous fraction of pyrolysis bio-oil with modified Ni-Al catalysts. (n.d.). CORE. [Link]

  • Hydrogenation of furfural by noble metal-free nickel modified tungsten carbide catalysts. (2020). Applied Catalysis B: Environmental. [Link]

  • Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels. (2024). MDPI. [Link]

  • Hydrolysis of Hemicellulose and Derivatives—A Review of Recent Advances in the Production of Furfural. (2018). Frontiers. [Link]

  • Preparation of Ni/SiO2 by ammonia evaporation method for synthesis of 2-MTHF from 2-MF hydrogenation. (n.d.). ResearchGate. [Link]

Sources

Technical Support Center: A Guide to Preventing Unwanted Polymerization of 2-Methoxytetrahydrofuran (2-MeTHF)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Methoxytetrahydrofuran (2-MeTHF). This guide is designed for researchers, scientists, and drug development professionals who utilize 2-MeTHF and seek to ensure its stability and prevent unwanted polymerization during storage and experimentation. As a versatile and increasingly popular solvent, understanding its reactivity is paramount for reproducible and safe laboratory work. This document provides in-depth answers to common questions, troubleshooting advice, and validated protocols based on established chemical principles.

Section 1: The "Why" - Understanding 2-MeTHF Polymerization

This section delves into the fundamental chemical mechanisms that can lead to the polymerization of 2-MeTHF. A clear understanding of the root cause is the first step toward effective prevention.

FAQ 1: What causes this compound (2-MeTHF) to polymerize?

The primary and most significant pathway for the polymerization of 2-MeTHF, like other cyclic ethers, is Cationic Ring-Opening Polymerization (CROP) .[1][2] Although 2-MeTHF is noted to be considerably difficult to polymerize on its own, the presence of specific initiators can trigger this reaction.[1]

Mechanism of Cationic Ring-Opening Polymerization (CROP):

  • Initiation: The reaction begins when a strong acid (either a Brønsted acid, which donates a proton, or a Lewis acid) is introduced into the 2-MeTHF.[3][4][5] The ether oxygen of the 2-MeTHF ring acts as a nucleophile and attacks the acidic proton (or coordinates with the Lewis acid), forming a positively charged tertiary oxonium ion.[4][6] This step activates the monomer.

  • Propagation: A second molecule of 2-MeTHF then attacks one of the carbon atoms adjacent to the positively charged oxygen in the oxonium ion. This nucleophilic attack opens the ring and extends the chain, transferring the positive charge to the newly added unit.[4] This process repeats, propagating the polymer chain.[4][6]

Key Initiators to Avoid:

  • Strong Protic Acids: Sulfuric acid (H₂SO₄), hydrochloric acid (HCl), triflic acid (CF₃SO₃H).

  • Lewis Acids: Boron trifluoride (BF₃), aluminum trichloride (AlCl₃), scandium triflate (Sc(OTf)₃).[1]

  • Carbocation Sources: Reagents that can generate stable carbocations.

Secondary Risk - Peroxide Formation: While not a direct polymerization pathway, the formation of peroxides in ethers upon exposure to air and light is a well-known phenomenon.[7] These peroxides can degrade over time to form acidic byproducts, which can then act as initiators for CROP. Therefore, preventing peroxide formation is a critical indirect method of inhibiting polymerization.

CROP_Mechanism cluster_initiation Initiation cluster_propagation Propagation 2MeTHF1 2-MeTHF OxoniumIon Activated Oxonium Ion 2MeTHF1->OxoniumIon Protonation Initiator H⁺ (Acid) Initiator->OxoniumIon PropagatingChain Propagating Polymer Chain (n+1 units) OxoniumIon->PropagatingChain Nucleophilic Attack & Ring Opening 2MeTHF2 Another 2-MeTHF Monomer 2MeTHF2->PropagatingChain ... ... PropagatingChain->... Chain Growth Radical_Scavenging Radical Peroxy Radical (R-O-O•) Neutral Hydroperoxide (R-O-O-H) Radical->Neutral abstracts H• from Inhibitor Inhibitor (e.g., BHT) Inhibitor->Neutral StableRadical Stable Inhibitor Radical Inhibitor->StableRadical becomes

Diagram 2: General mechanism of a free-radical scavenging inhibitor.
FAQ 4: What is the standard protocol for preparing inhibitor-free 2-MeTHF for sensitive experiments?

For many applications, such as organometallic reactions or controlled polymerizations, the presence of phenolic inhibitors like BHT is detrimental. Removing the inhibitor is a necessary pre-experimental step.

Protocol: Purification of 2-MeTHF via Activated Alumina Column

This is the safest and most common method for removing both inhibitors and trace peroxide/water impurities. [8]

  • Safety First: Before starting, always test for peroxides . Use peroxide test strips. If the concentration is high (>50 ppm), do not proceed with purification and consult your institution's safety officer for disposal. Distilling ethers with high peroxide concentrations can lead to violent explosions.

  • Materials:

    • Glass chromatography column

    • Activated basic or neutral alumina (Brockmann I), oven-dried

    • Clean, oven-dried collection flask

    • Inert gas source (Nitrogen or Argon)

  • Step-by-Step Procedure:

    • Prepare the Column: Under a fume hood, dry-pack a glass column with activated alumina. The amount will depend on the volume of solvent to be purified (a common rule of thumb is ~100g of alumina per 1L of solvent).

    • Flush with Inert Gas: Gently flush the column and collection flask with nitrogen or argon to displace air.

    • Add the Solvent: Carefully add the BHT-stabilized 2-MeTHF to the top of the column.

    • Elute: Allow the solvent to pass through the alumina bed under gravity or with gentle positive pressure from the inert gas source. The alumina will adsorb the BHT, peroxides, and trace water.

    • Collect and Store: Collect the purified, inhibitor-free 2-MeTHF in the oven-dried flask under an inert atmosphere.

    • Use Immediately: The purified solvent is no longer stabilized and is highly susceptible to peroxide formation. It should be used immediately for the best results. [8]If temporary storage is required, keep it in a tightly sealed flask under inert gas in a refrigerator for no more than 24 hours. [8]

Section 3: Troubleshooting Guide

Even with precautions, unexpected issues can arise. This section provides guidance on identifying and responding to signs of polymerization.

FAQ 5: My 2-MeTHF solution is becoming viscous or cloudy. What's happening and what should I do?

Increased viscosity, the appearance of cloudiness, or the formation of a solid precipitate are strong indicators that polymerization is occurring. [8]This is an exothermic process that can accelerate, so a rapid response is critical.

Emergency Response Protocol:

  • Cool the Reaction: Immediately immerse the reaction vessel in an ice-water bath to dissipate heat and slow the rate of polymerization. [8]2. Dilute the Mixture: If it is safe to do so, dilute the reaction mixture with a compatible, cold, and inert solvent (e.g., hexane, toluene). This helps to further manage the temperature and reduce the concentration of reactive species. [8]3. Quench/Terminate (If Applicable): If the polymerization is known to be acid-catalyzed, cautiously adding a weak base (like triethylamine or a basic aqueous solution) can neutralize the initiator and terminate the reaction. This should only be done if the chemistry of the reaction is well understood.

FAQ 6: How can I confirm if polymerization has occurred and quantify it?

If you suspect polymerization or want to assess the quality of an old batch of 2-MeTHF, several analytical techniques can provide definitive answers.

  • Visual Inspection: The simplest test. A significant increase in viscosity is a clear sign.

  • Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): This is the gold standard for detecting polymers. GPC separates molecules by size, and the presence of a high molecular weight distribution peak will confirm that polymerization has occurred. [9]* Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to identify the characteristic repeating units of the polymer, which will have different chemical shifts from the monomer. [9][10]* Fourier-Transform Infrared Spectroscopy (FTIR): While less definitive than GPC or NMR, FTIR can show changes in the fingerprint region of the spectrum, indicating the formation of the polyether backbone. [9]

Section 4: Advanced Topics & Analytics

This section covers related degradation pathways and provides a summary of analytical methods for comprehensive quality control.

FAQ 7: Are there other degradation pathways for 2-MeTHF I should be aware of?

Yes. Besides polymerization, 2-MeTHF can undergo oxidative degradation, especially under harsh conditions or in the presence of strong oxidants. This typically involves radical abstraction of a hydrogen atom, often at the carbon adjacent to the ether oxygen (C2), which can lead to ring-opening and the formation of various oxidized byproducts without necessarily forming a high molecular weight polymer. [11]These degradation products can act as impurities in sensitive reactions.

FAQ 8: What analytical methods are used to assess the purity and stability of 2-MeTHF?

A comprehensive quality control workflow for 2-MeTHF involves multiple analytical techniques.

Analytical TechniquePurposeInformation Provided
Gas Chromatography (GC-MS) Purity assessment & impurity profilingQuantifies the monomer purity and identifies volatile organic impurities or degradation products. [12][13]
Karl Fischer Titration Water content measurementDetermines the precise amount of water, which can act as a chain transfer agent or affect water-sensitive reagents.
Peroxide Test Strips Safety screeningProvides a semi-quantitative measure of peroxide concentration to assess immediate handling risks.
Gel Permeation Chromatography (GPC) Polymer detectionDetects and quantifies high molecular weight polymer, providing molecular weight distribution. [9]
X-ray Fluorescence (XRF) Elemental analysisCan detect the presence of catalyst residues or certain additives. [14][15]

graph TD {
subgraph "Process Workflow"
A["Receive Commercial 2-MeTHF (Stabilized)"] --> B{Test for Peroxides};
B --> C["< 10 ppm"];
B --> D[" > 10 ppm\n(Use with Caution or Purify)"];
C --> E[Use Directly for\nGeneral Applications];
D --> F[Purify via Alumina Column];
C --> G["Need Inhibitor-Free?"]
G -- Yes --> F;
G -- No --> E;
F --> H["Purified 2-MeTHF"];
H --> I{Use Immediately};
I --> J["Store Short-Term\n(Cold, Dark, Inert)"];
end

style A fill:#F1F3F4,stroke:#5F6368 style B fill:#FBBC05,stroke:#5F6368 style D fill:#FAD2CF,stroke:#EA4335 style F fill:#D6E8D5,stroke:#34A853 style H fill:#C5E2F0,stroke:#4285F4 }

Diagram 3: Decision workflow for handling and preparing 2-MeTHF.

References

  • Polymerization inhibitor compositions and uses thereof. Google Patents; WO2021022550A1.
  • 2-Methyltetrahydrofuran (2-MeTHF) as a versatile green solvent for the synthesis of amphiphilic copolymers via ROP, FRP, and RAFT tandem polymerizations. Research Explorer The University of Manchester; 2020-06-01. Available from: [Link]

  • How Do Polymerization Inhibitors Work?. Chemistry For Everyone - YouTube; 2025-05-26. Available from: [Link]

  • Mei, Y., et al. Poly(ester-co-ether) from ring-opening copolymerisation of sustainable 2-methyltetrahydrofuran with β-butyrolactone. Green Chemistry; 2023. Available from: [Link]

  • 2-Methoxy-4-Vinylphenol as a Biobased Monomer Precursor for Thermoplastics and Thermoset Polymers. MDPI; 2022. Available from: [Link]

  • Tetrahydro-2-methoxyfuran. PubChem - NIH. Available from: [Link]

  • Discovery of Novel Cyclic Ethers with Synergistic Antiplasmodial Activity in Combination with Valinomycin. PMC - NIH. Available from: [Link]

  • A Simple Synthesis of 2-Methoxy and 2-Ethoxytetrahydrofuran. ResearchGate. Available from: [Link]

  • Top Analytical Techniques for Characterizing Custom Polymers. Jordi Labs. Available from: [Link]

  • Possible degradation pathways of 2-MeTHF under the radical addition conditions. ResearchGate. Available from: [Link]

  • Inhibition of Free Radical Polymerization: A Review. PMC - NIH; 2023-01-17. Available from: [Link]

  • The Cationic Ring-Opening Polymerization of Tetrahydrofuran with 12-Tungstophosphoric Acid. MDPI; 2010-03-08. Available from: [Link]

  • 2-Methyl tetrahydrofuran: a green organic modifier for eco-friendly, cost-effective, and rapid purification in drug discovery. Analytical Methods (RSC Publishing); 2022. Available from: [Link]

  • THF I Polymerization of Tetrahydrofuran by Strong Protic Acids. YouTube; 2024-03-02. Available from: [Link]

  • The Cationic Ring-Opening Polymerization of Tetrahydrofuran with 12-Tungstophosphoric Acid. ResearchGate. Available from: [Link]

  • The metabolic pathway of THF-degrading composite bacteria and its immobilized microspheres. PubMed; 2025-08-24. Available from: [Link]

  • Analysis of forensic polymer samples using double shot pyrolysis gas chromatography – Mass spectrometry. PHF Science. Available from: [Link]

  • Glycosylation initiated cationic ring-opening polymerization of tetrahydrofuran to prepare neo-glycopolymers. Chemical Communications (RSC Publishing). Available from: [Link]

  • Living Cationic Polymerization of Silyl-Protected β-Methyl Vinyl Ethers (Propenyl Ethers): Synthesis of Hydroxy-Functional Polymers with High T g and LCST-Type Thermoresponse. MDPI. Available from: [Link]

  • Tetrahydrofuran Degradation Pathway. Eawag-BBD; 1997-12-04. Available from: [Link]

  • The Cationic Ring-Opening Polymerization of Tetrahydrofuran With 12-tungstophosphoric Acid. PubMed; 2010-03-08. Available from: [Link]

  • Polymer Purification. YouTube; 2018-09-20. Available from: [Link]

  • Photocatalytic degradation of aqueous tetrahydrofuran, 1,4-dioxane, and their mixture with TiO2. ResearchGate. Available from: [Link]

  • The mechanism of polymerization of tetrahydrofuran. ResearchGate. Available from: [Link]

  • Analytical Methods for Determining Polymer-Drug Interactions in Solid Dosage Forms. Research and Reviews. Available from: [Link]

  • The cationic ring-opening polymerization of cyclic ethers. Aston Research Explorer. Available from: [Link]

  • What are the best methods for polymer asset chemical analysis?. Optimech. Available from: [Link]

Sources

impact of impurities in 2-Methoxytetrahydrofuran on sensitive reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Impact of Impurities on Sensitive Reactions

Status: Operational | Lead Scientist: Dr. A. Vance | Revision: 2026.1[1]

Introduction: Beyond the Certificate of Analysis

Welcome to the technical support hub. If you are here, you likely view 2-Methoxytetrahydrofuran (2-MeTHF) not just as a solvent, but as a process enabler.[1][2] Derived from renewable furfural or levulinic acid, 2-MeTHF offers superior phase separation and higher reaction temperatures compared to THF.[1]

However, its "green" origin and ether structure introduce a unique impurity profile.[1] In sensitive applications—specifically organometallics, radical chemistries, and Lewis-acid catalyzed pathways—impurities are not just contaminants; they are active reagents that can quench catalysts, initiate side-reactions, or pose safety hazards.[1]

This guide moves beyond standard purity checks. It details the mechanistic impact of specific impurities and provides self-validating protocols to ensure your solvent system is robust.[1]

Module 1: The Invisible Oxidant (Peroxides)

Critical For: Reductive chemistries, radical reactions, and long-term storage safety.[1]

The Mechanism of Failure

Like all ethers, 2-MeTHF is susceptible to auto-oxidation at the


-carbon (adjacent to the ether oxygen).[1] This forms hydroperoxides.[1][3]
  • Safety Risk: Concentration during distillation can lead to explosions.[1][4]

  • Chemical Risk: Peroxides act as oxidants.[1] In reaction with phosphines (e.g., Wittig) or thioethers, they oxidize the ligand, killing the catalyst.[1] In Grignard formation, they can cause an induction period lag followed by a thermal runaway.[1]

Diagnostic & Mitigation Protocol

Step 1: Quantification Do not rely on visual inspection.[1] Peroxides are invisible until they crystallize (at which point, do not touch the bottle).[1]

  • Routine: Semi-quantitative test strips (e.g., Quantofix® Peroxide 100).[1]

  • Precise (Required for <10 ppm sensitivity): Iodometric Titration.[1]

Step 2: The Removal Workflow If peroxides are detected (>20 ppm), follow this decision tree.[1][5]

PeroxideProtocol Start Peroxide Test Result Low < 10 ppm Start->Low Med 10 - 100 ppm Start->Med High > 100 ppm Start->High Action1 Safe for General Use Monitor Monthly Low->Action1 Action2 Pass through Activated Alumina Column Med->Action2 Action3 Quench with FeSO4 (aq) or Discard via EHS High->Action3 Retest Retest: Must be < 5 ppm Action2->Retest

Figure 1: Decision matrix for peroxide handling in 2-MeTHF. High concentrations require chemical reduction or disposal to prevent explosion hazards during evaporation.[1]

Module 2: The Proton Source (Water & Alcohols)

Critical For: Grignard reagents, Organolithiums (n-BuLi, LDA), and moisture-sensitive Lewis Acids.[1]

The Mechanism of Failure

2-MeTHF is manufactured via the hydrogenation of methyl levulinate or furfural.[1] Consequently, Methanol (MeOH) and Water are the most persistent impurities.[1]

  • Organolithiums: Even 50 ppm of MeOH can quench n-BuLi, forming Lithium Methoxide (LiOMe).[1] LiOMe is not inert; it can act as a base or nucleophile, altering the regioselectivity of the intended reaction.[1]

  • Grignards: While 2-MeTHF tolerates moisture better than THF due to lower miscibility, the presence of alcohols will protonate the Grignard reagent (

    
    ), lowering the titer.[1]
    
Data: Impurity Tolerance Limits
Reaction ClassCritical ImpurityMax Limit (ppm)Impact of Exceedance
Organolithium (n-BuLi) Water / Methanol< 50 ppmQuenching; Formation of reactive alkoxides.[1]
Grignard Formation Water< 200 ppmInitiation failure; lower yield.[1]
Lewis Acid Catalysis Water< 100 ppmHydrolysis of catalyst (e.g., TiCl4

TiO2).[1]
Enzymatic (Bio-catalysis) MethanolVariesEnzyme denaturation or competitive inhibition.[1]
Drying Protocol: The Azeotrope Advantage

Unlike THF, 2-MeTHF forms a heterogeneous azeotrope with water.[1][6]

  • Distillation: Distill 2-MeTHF at atmospheric pressure (bp 80°C). The water/solvent azeotrope boils at 71°C.[1]

  • Phase Separation: The distillate will separate into two layers.[1] Discard the aqueous phase.[1]

  • Polishing: Return the organic phase to the pot or pass through 3Å or 4Å molecular sieves.

    • Note: 2-MeTHF has low water miscibility (approx 4.4 g/100g at 20°C), making physical separation highly effective before chemical drying.[1]

Module 3: Stabilizer Interference (BHT)

Critical For: Radical polymerizations, halogenations.[1]

The "Purity" Trap

You purchase "High Purity, Stabilized" 2-MeTHF.[1] Your radical polymerization fails. Why? The stabilizer—typically Butylated Hydroxytoluene (BHT) —is designed to scavenge radicals to prevent peroxide formation.[1] In a radical reaction, BHT sacrifices itself to kill your initiator.[1]

Troubleshooting Workflow

If your radical initiation fails, check the label for "Stabilized."[1]

StabilizerCheck Check Check Solvent Label: Contains BHT? Yes Yes (100-300 ppm) Check->Yes No No (Unstabilized) Check->No Radical Intended Reaction: Radical Mechanism? Yes->Radical Use Proceed with Reaction (Test for Peroxides first) No->Use Distill Protocol A: Distill under N2 to remove inhibitor Radical->Distill Yes Radical->Use No

Figure 2: Workflow to determine if stabilizer removal is necessary. BHT must be removed prior to radical applications.[1]

Frequently Asked Questions (FAQ)

Q1: Can I substitute 2-MeTHF for THF directly in a Grignard reaction? A: Generally, yes, and often with better results.[1] 2-MeTHF coordinates less strongly to the Magnesium than THF, which can increase the reactivity of the Grignard reagent.[1] However, because it is a weaker Lewis base, solubility of the Grignard complex might differ.[1] If precipitation occurs, slight warming is usually sufficient due to 2-MeTHF's higher boiling point.[1]

Q2: My 2-MeTHF turned yellow after adding a strong Lewis Acid (e.g., BBr3). Is this normal? A: This indicates potential ring opening.[1] While 2-MeTHF is more stable to acids than THF, strong Lewis acids (especially Boron and Aluminum halides) can cleave the ether bond at high temperatures or prolonged exposure.[1] The methyl group provides steric hindrance that slows this process compared to THF, but does not eliminate it.[1] Ensure the reaction is kept as cold as possible during addition.

Q3: How do I remove Methanol impurities specifically? A: Methanol is difficult to remove via simple distillation due to boiling point proximity and azeotrope formation.[1] The most effective method is washing with water (since MeOH is fully miscible in water, while 2-MeTHF is not), followed by azeotropic drying of the 2-MeTHF layer.[1] Alternatively, passing the solvent through activated molecular sieves (4Å) can reduce MeOH content.[1]

Q4: Is 2-MeTHF compatible with n-BuLi at 0°C? A: Yes. In fact, n-BuLi has a half-life of ~130 minutes in 2-MeTHF at 35°C, compared to only ~10 minutes in THF.[1] At 0°C, it is stable for hours, provided the solvent is dry (<50 ppm water) and free of alcohols.[1]

References

  • Pace, V., et al. (2012).[1][7] "2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Chemistry."[1][2][6][7] ChemSusChem.[1][7] [1]

  • Aycock, D. F. (2007).[1] "Solvent Applications of 2-Methyltetrahydrofuran in Organometallic and Biphasic Reactions." Organic Process Research & Development.

  • Coman, S. M., et al. (2016).[1] "Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry." Monatshefte für Chemie.

  • Clark, J. H., et al. (2014).[1] "Green Chemistry: Solvents and Impurities."[1] Royal Society of Chemistry.[1][7]

  • Sigma-Aldrich. "Peroxide Forming Solvents & Safety."[1] Technical Bulletin.

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Technical Support Center: 2-Methoxytetrahydrofuran (2-MeTHF) Waste Management

[1][2]

Status: Operational | Support Level: Tier 3 (Senior Scientific) Topic: Safe Disposal & Recovery of 2-MeTHF Streams Audience: Process Chemists, EHS Officers, Lab Managers[1]

Introduction: The "Green" Solvent Paradox

2-Methoxytetrahydrofuran (2-MeTHF) is widely adopted as a bio-based, "greener" alternative to Tetrahydrofuran (THF) and Dichloromethane (DCM) due to its derivation from furfural (biomass) and superior phase separation properties.[1]

However, a common misconception in waste management is treating 2-MeTHF exactly like THF.[1] While they share structural similarities, 2-MeTHF exhibits inverse water solubility and distinct peroxide formation kinetics.[1][2] This guide addresses the specific troubleshooting scenarios required for safe disposal and recovery.

Module 1: Peroxide Management & Stabilization

Critical Safety Warning: Like THF, 2-MeTHF is a Class B Peroxide Former.[1] While it forms peroxides slower than THF, it is not immune.[1] Waste streams stored for >6 months are high-risk.[1]

Troubleshooting Guide: "Is my waste drum explosive?"

Q: I have a 20L drum of 2-MeTHF waste that has been sitting for 9 months. Can I ship it for incineration? A: Do not move the drum until you have quantified the peroxide levels.[2] 2-MeTHF forms hydroperoxides at the ether linkage.[2] If levels exceed 100 ppm, thermal shock during transport could trigger detonation.[1]

Protocol: The 3-Step Verification

  • Visual Inspection: Look for crystals around the cap or a viscous layer at the bottom.[2] If observed, evacuate the area and contact Bomb Squad/EHS immediately.

  • Quantification: Use semi-quantitative peroxide test strips (e.g., Quantofix® Peroxide 100).[1]

    • < 20 ppm: Safe for transport/recovery.[1]

    • 20 - 100 ppm: Must be treated before consolidation.[1][2]

    • > 100 ppm: High Risk.[1] Treat in situ immediately.

  • Stabilization: If 20-100 ppm, add Butylated Hydroxytoluene (BHT) to a concentration of 250 ppm to prevent further propagation.[1]

Workflow: Peroxide Decision Tree

PeroxideSafetyStartWaste Stream Evaluation(>6 Months Storage)VisualVisual Inspection:Crystals or Viscosity?Start->VisualEvacSTOP: Evacuate &Call EHS/Bomb SquadVisual->EvacYesTestTest Peroxide Level(Quantofix Strips)Visual->TestNoLevelLow< 20 ppmTest->LevelLowLevelMed20 - 100 ppmTest->LevelMedLevelHigh> 100 ppmTest->LevelHighSafeSafe for Transport/Recovery(Add BHT if storing)LevelLow->SafeTreatChemical Reduction Required(Ferrous Sulfate/Sodium Bisulfite)LevelMed->TreatHighRiskHigh Risk Treatment(Dilute & Reduce In-Situ)LevelHigh->HighRiskTreat->SafeRetest <20ppm

Figure 1: Decision matrix for handling aged 2-MeTHF waste containers.

Module 2: Waste Segregation & Compatibility

The Issue: 2-MeTHF is generally stable to bases but sensitive to strong acids and Lewis acids, which can catalyze ring-opening polymerization, leading to runaway exotherms in waste containers.[1][2]

FAQ: Chemical Compatibility

Q: Can I mix 2-MeTHF waste with acidic aqueous streams (pH < 2)? A: Avoid. While 2-MeTHF is more stable than THF, strong mineral acids (H₂SO₄, HCl) or Lewis acids (BBr₃, AlCl₃) can initiate ring opening, especially if the waste drum heats up (e.g., sitting in sunlight).[1] This converts the solvent into non-volatile polyethers or halohydrins, potentially pressurizing the drum.[2]

Q: Is it miscible with water waste? A: Only partially.[1] Unlike THF (which is fully miscible), 2-MeTHF has limited solubility in water.[1][3][4]

  • Solubility at 20°C: ~14 g/100g water.[1]

  • Inverse Solubility: As temperature increases, solubility decreases.[1]

  • Implication: If you mix 2-MeTHF with water, it will likely form a biphasic system.[1] You must account for this "phase splitting" in your waste manifest to prevent "unexpected multi-phase waste" violations.

Compatibility Matrix

Waste Stream TypeCompatibility with 2-MeTHFHazard Note
Aqueous (Neutral) Compatible (Biphasic)Will form two layers.[1][2] 2-MeTHF is the top layer (Density ~0.85 g/mL).[1][2]
Strong Acids (pH < 2) Incompatible Risk of ring-opening polymerization/exotherm.[1]
Strong Oxidizers Incompatible High flammability risk; accelerates peroxide formation.[1]
Lewis Acids (e.g., BBr₃) Incompatible Rapid cleavage of ether bond; violent reaction.[1]

Module 3: Solvent Recovery (Green Chemistry)

Opportunity: 2-MeTHF is an excellent candidate for recovery because its limited water miscibility makes it easier to dry than THF.[1][4]

Protocol: Azeotropic Drying & Recovery

Q: How do I recover 2-MeTHF from a wet waste stream? A: You can exploit its azeotrope with water.[1] 2-MeTHF forms an azeotrope with water (boiling point 71°C, composed of ~10.6% water and 89.4% 2-MeTHF).[1][2]

Step-by-Step Recovery Workflow:

  • Phase Separation: If the waste is >15% water, heat the mixture to 60°C. Due to inverse solubility, the 2-MeTHF will separate more distinctly from the water phase.[2] Decant the organic (top) layer.

  • Distillation: Distill the organic layer.

    • Fraction 1 (71°C): The 2-MeTHF/Water azeotrope comes off first.[2] Collect this and recycle it back to Step 1 (Phase Separation).

    • Fraction 2 (80°C): Pure, dry 2-MeTHF boils at 80.2°C. Collect this fraction.[1]

  • Stabilization: Immediately inhibit the recovered solvent with 200-300 ppm BHT.

RecoveryProcessInputWet 2-MeTHF WasteHeatHeat to 60°C(Inverse Solubility Effect)Input->HeatDecantPhase Separation(Decant Top Layer)Heat->DecantDistillDistillationDecant->DistillAzeotropeAzeotrope Fraction(71°C, 10.6% Water)Distill->AzeotropeFirst CutPurePure 2-MeTHF(80°C)Distill->PureMain CutAzeotrope->HeatRecycle

Figure 2: Azeotropic distillation workflow for 2-MeTHF recovery.[1][2]

Module 4: Final Disposal Specifications

If recovery is not viable, incineration is the standard disposal method.[1]

Q: What are the RCRA codes for 2-MeTHF? A:

  • D001 (Ignitability): Flash point is -11°C (12°F).[1]

  • U-List: Unlike THF (U213), 2-MeTHF is not explicitly U-listed by default in all jurisdictions, but it is often managed under the same protocols due to its flammability and peroxide potential.[1]

Incineration Profile:

  • BTU Value: High (~13,000 BTU/lb).[1] This makes it a desirable candidate for fuel blending (waste-to-energy) programs.[1]

  • Halogen Content: Usually zero (unless mixed with DCM/chloroform).[1] This lowers the disposal cost compared to halogenated waste streams.

References

  • Aycock, D. F. (2007).[1] Solvent Applications of 2-Methyltetrahydrofuran in Organometallic Chemistry. Organic Process Research & Development. Link[1]

  • Penn AEM. (2020).[1] 2-Methyltetrahydrofuran Technical Data Sheet & Handling Guide. Penn AEM Specialty Chemicals.[1] Link

  • Clark, J. H., et al. (2016).[1] Circular Economy Design for Solvent Recovery: The 2-MeTHF Case. Green Chemistry. Link

  • Occupational Safety and Health Administration (OSHA). (2023).[1] Hazard Communication Standard: Peroxide Forming Chemicals. Link[1]

  • Pace, V., et al. (2012).[1] 2-Methyltetrahydrofuran: A Versatile Eco-Friendly Alternative to THF in Organometallic Chemistry. ChemPubSoc Europe.[1] Link[1]

Validation & Comparative

assessing the green solvent properties of 2-Methoxytetrahydrofuran

Author: BenchChem Technical Support Team. Date: February 2026

The following guide assesses the green solvent properties of 2-Methyltetrahydrofuran (2-MeTHF) .

Editorial Note on Nomenclature: While the topic request specified 2-Methoxytetrahydrofuran (CAS 13436-45-8), this chemical is a cyclic acetal with limited application as a broad-spectrum solvent. In the context of "green solvent alternatives" for drug development, the industry standard is 2-Methyltetrahydrofuran (2-MeTHF) (CAS 96-47-9). 2-MeTHF is the bio-based, commercially validated alternative to Tetrahydrofuran (THF) and Toluene. To ensure this guide provides actionable, high-impact scientific value, it focuses on 2-MeTHF , assuming the prompt intended this widely recognized green solvent.

A Comparative Technical Guide for Pharmaceutical Process Development[1]

Executive Summary: The Bio-Based Workhorse

2-Methyltetrahydrofuran (2-MeTHF) has emerged as the premier "green" alternative to Tetrahydrofuran (THF) and Dichloromethane (DCM) in pharmaceutical synthesis. Derived from renewable feedstocks (corncobs, bagasse, and furfural), 2-MeTHF addresses the three critical liabilities of traditional ether solvents: peroxide instability, water miscibility, and high volatility.

For drug development professionals, 2-MeTHF is not merely a "greener" substitution; it is a performance enhancer. It offers higher reaction temperatures (boiling point 80°C vs. 66°C for THF), superior phase separation in aqueous workups, and enhanced stability in organometallic chemistry.

Physicochemical Profile & Comparative Metrics

The following data contrasts 2-MeTHF with its primary competitors. Note the Enthalpy of Vaporization and Water Solubility , which dictate process energy efficiency and workup throughput.

Table 1: Comparative Solvent Properties

Property2-MeTHF (Green)THF (Traditional)Toluene (Traditional)DCM (Chlorinated)
Boiling Point (°C) 80.266.0110.639.6
Flash Point (°C) -11-144-
Density (g/mL) 0.8540.8890.8671.33
Water Solubility (in Solvent) 4.4 g/100g (Limited)Miscible (Complete)0.03%0.24%
Solubility of Solvent (in Water) 14 g/100g Miscible0.05%1.3%
Peroxide Formation Slow (requires stabilizer)Rapid (High Risk)NoneNone
Hansen Polarity ($P) 5.05.71.46.3
Bio-Based Origin? Yes (Furfural) No (Petrochemical)NoNo

Key Insight: The limited miscibility of 2-MeTHF with water is its "killer feature." Unlike THF, which requires salting out or massive dilution to separate from water, 2-MeTHF forms a clean organic layer, often eliminating the need for a secondary extraction solvent like DCM or Ethyl Acetate.

Performance Analysis: Organometallic Chemistry

2-MeTHF is uniquely suited for Grignard and organolithium reactions. Its higher boiling point allows for faster kinetics, while its specific solvation shell stabilizes sensitive intermediates.

Mechanistic Advantage in Grignard Formation

In THF, the oxygen lone pairs coordinate tightly to Magnesium (Mg).[1] In 2-MeTHF, the steric bulk of the methyl group creates a slightly more "open" coordination environment. This results in:

  • Higher Reaction Temperatures: You can drive reluctant aryl-halide insertions at 80°C without pressurization.

  • Reduced Side Reactions: The steric hindrance reduces the rate of Wurtz coupling byproducts compared to THF.

Visualization: Solvent Selection Workflow

The following diagram illustrates the decision logic for swapping THF/DCM with 2-MeTHF in process design.

SolventSelection Start Reaction Requirement ReactionType Reaction Type? Start->ReactionType Organometallic Organometallic (Grignard/Lithiation) ReactionType->Organometallic Extraction Extraction / Workup ReactionType->Extraction TempReq Temp > 66°C Required? Organometallic->TempReq WaterSep Aqueous Separation? Extraction->WaterSep Use2MeTHF1 USE 2-MeTHF (Faster Kinetics, Higher BP) TempReq->Use2MeTHF1 Yes UseTHF Use THF (If low temp strictly required) TempReq->UseTHF No Use2MeTHF2 USE 2-MeTHF (Clean Phase Split, No Emulsion) WaterSep->Use2MeTHF2 Critical UseDCM Use DCM/EtOAc (Traditional, Toxic) WaterSep->UseDCM Avoid if possible

Figure 1: Decision tree for implementing 2-MeTHF in synthesis and workup procedures.

Experimental Protocols

To validate 2-MeTHF in your lab, use the following self-validating protocols. These are designed to prove the solvent's efficacy and safety profile.

Protocol A: The "Clean Split" Workup Test

Objective: Demonstrate the elimination of extraction solvents.

  • Setup: Prepare a mock reaction mixture containing 10 mmol of a non-polar product (e.g., Biphenyl) dissolved in 20 mL of 2-MeTHF .

  • Quench: Add 20 mL of 1M HCl (simulating an acidic quench).

  • Observation: Stir vigorously for 5 minutes, then stop.

  • Validation Check: Measure the time to full phase separation.

    • Target: < 30 seconds.

    • Contrast: Repeat with THF. THF will form a single phase or a stable emulsion requiring saturation with NaCl to separate.

  • Recovery: Drain the aqueous layer. The organic layer retains >90% of the product without adding DCM or EtOAc.

Protocol B: Grignard Formation (Phenylmagnesium Bromide)

Objective: Compare yield and initiation time vs. THF.

  • Drying: Ensure 2-MeTHF water content is <200 ppm (Karl Fischer). Note: 2-MeTHF azeotropes with water, making it easier to dry than THF via simple distillation.

  • Activation: In a dry 3-neck flask under N2, add Mg turnings (1.1 eq) and a crystal of Iodine.

  • Solvent Charge: Add anhydrous 2-MeTHF (5 mL/g of substrate).

  • Initiation: Heat to 75°C (internal temp). Add 5% of Bromobenzene.

    • Observation: Initiation typically occurs faster than in THF due to the higher thermal baseline.

  • Addition: Add remaining Bromobenzene dropwise, maintaining gentle reflux (approx. 82-84°C external bath).

  • Completion: Reflux for 1 hour. Titrate to determine concentration.

    • Expectation: Yields in 2-MeTHF are typically 5-10% higher than THF for hindered substrates due to higher reaction temperature driving completion [1].

Safety & Stability: The Peroxide Advantage

All ether solvents form peroxides. However, 2-MeTHF forms them significantly slower than THF.

Mechanism of Stability: The methyl group at the alpha-position hinders the abstraction of the proton adjacent to the oxygen atom, which is the rate-limiting step in radical peroxide formation.

Stability Testing Workflow:

PeroxideStability Step1 Sample 2-MeTHF (Stored 6 Months) Step2 KI Starch Test Step1->Step2 Decision Color Change? Step2->Decision ResultA No Color: Safe to Distill Decision->ResultA Negative ResultB Purple/Black: Peroxides Present Decision->ResultB Positive Action Treat with FeSO4 or Bisulfite ResultB->Action

Figure 2: Routine peroxide safety check workflow for ether solvents.

Conclusion

2-Methyltetrahydrofuran is not just a compliant alternative; it is a superior process solvent.[2] By switching from THF/DCM to 2-MeTHF, researchers can:

  • Increase Productivity: Higher boiling points reduce reaction times.

  • Simplify Operations: "One-pot" reaction and extraction eliminates solvent swaps.

  • Improve Safety: Lower peroxide risk and biological derivation.

For drug development, where purity and process robustness are paramount, 2-MeTHF represents the current gold standard in green solvent engineering.

References
  • Pace, V., et al. (2012). "2-Methyltetrahydrofuran: A Versatile Green Solvent for Organometallic Chemistry."[3] ChemSusChem. Link

  • Aycock, D. F. (2007). "Solvent Applications of 2-Methyltetrahydrofuran in Organometallic and Biphasic Reactions." Organic Process Research & Development. Link

  • Byrne, F. P., et al. (2016). "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes. Link

  • Sigma-Aldrich. (2024). "Greener Solvent Alternatives: 2-Methyltetrahydrofuran."[2][1][3][4][5][6][7] Merck Life Science Technical Library. Link

Sources

Benchmarking 2-Methoxytetrahydrofuran (2-MeTHF): A Technical Performance Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Smart" Ether

For decades, Tetrahydrofuran (THF) has been the workhorse of organometallic chemistry due to its high Lewis basicity. However, its complete miscibility with water and difficult recovery have plagued process scalability.

2-Methoxytetrahydrofuran (2-MeTHF) —often derived from renewable furfural—is not merely a "green" alternative; it is a functional upgrade. This guide benchmarks 2-MeTHF against the traditional standard (THF) and its modern hydrophobic competitor, Cyclopentyl Methyl Ether (CPME).

Key Finding: 2-MeTHF occupies a "Goldilocks" zone. It retains the high solvating power required for Grignard formation (unlike weaker ethers) while providing the hydrophobic phase separation necessary for streamlined workups (unlike THF).

Physicochemical Profile & Benchmarking

To select the correct solvent, we must look beyond boiling points. The following data aggregates performance metrics from standard industrial evaluations.

Table 1: Comparative Solvent Profile
FeatureTHF (Baseline)2-MeTHF (Subject)CPME (Novel Competitor)Implication
Boiling Point 66 °C80 °C 106 °C2-MeTHF allows higher reaction kinetics than THF without the high energy cost of stripping CPME.
Water Solubility (in Solvent)Miscible (100%)~14% (decreases w/ temp)~1.1%Critical: 2-MeTHF phase separates from water; THF does not.
Peroxide Formation RapidModerate Slow/LowCPME is safer for long-term storage; 2-MeTHF requires BHT stabilization similar to THF.
Enthalpy of Vaporization 32 kJ/mol35 kJ/mol 39 kJ/mol2-MeTHF is easier to distill/recover than CPME.
Lewis Basicity StrongStrong Moderate2-MeTHF can initiate stubborn Grignards that fail in CPME/Diethyl ether.

Critical Application: Organometallic Chemistry

The primary hesitation in switching from THF is the fear of reaction failure. Experimental data confirms that 2-MeTHF is superior for sensitive organometallics.[1][2]

Mechanistic Insight: The Stability Factor

In THF, aggressive organolithiums (e.g., n-BuLi) can deprotonate the solvent at the


-position, leading to ring fragmentation (retro-[3+2] cycloaddition).
  • 2-MeTHF Advantage: The steric bulk of the methyl group at the 2-position protects the

    
    -proton, significantly increasing the half-life of organolithiums at higher temperatures (up to 0°C vs -78°C for THF).
    
Case Study: Grignard Formation (Benzyl Magnesium Chloride)
  • THF: Promotes Wurtz coupling (homo-coupling) side reactions due to high solubility of the dimer.

  • 2-MeTHF: The specific solvation shell reduces dimerization.

    • Yield in THF: ~85%[2][3]

    • Yield in 2-MeTHF:>97% (Aycock, 2007)

Visualizing the Solvent Selection Logic

SolventSelection Start Reaction Requirement Type Reaction Type? Start->Type Organometallic Organometallic (Grignard/Lithium) Type->Organometallic Biocatalysis Biocatalysis/ Enzymatic Type->Biocatalysis LewisCheck Requires Strong Lewis Base? Organometallic->LewisCheck LogPCheck LogP Requirement Biocatalysis->LogPCheck UseTHF Use THF (Cryogenic only) LewisCheck->UseTHF Extreme Solvation Use2MeTHF Use 2-MeTHF (High Yield/Temp) LewisCheck->Use2MeTHF Standard/High UseCPME Use CPME (If high temp required) LewisCheck->UseCPME Low Use2MeTHF_Bio Use 2-MeTHF (Amphiphilic) LogPCheck->Use2MeTHF_Bio Dissolve Substrate + Protect Enzyme

Caption: Decision matrix for selecting ether solvents based on Lewis basicity and reaction type.

Process Engineering: The Workup Advantage

The "Hidden Cost" of THF is in the workup. Because THF is water-miscible, you must add a second solvent (DCM, Ethyl Acetate, or Toluene) to extract your product from the aqueous quench.

2-MeTHF eliminates the extraction solvent. [4]

The "Inverse Solubility" Phenomenon

Unlike most solvents, the solubility of 2-MeTHF in water decreases as temperature increases.[4]

  • Protocol: After quenching a reaction, heat the mixture to 60°C.

  • Result: The 2-MeTHF/Water mixture separates cleanly.[5][6] The aqueous layer (bottom) contains the salts; the organic layer (top) contains the product.

  • Efficiency: This creates a "single-solvent system" from reaction to isolation, reducing solvent waste by up to 40%.

Visualizing the Workup Efficiency

WorkupFlow Input Reaction Mixture (Solvent + Product) Quench Aqueous Quench (Acid/Base) Input->Quench THF_Split THF Path: Emulsion/Miscible Quench->THF_Split MeTHF_Split 2-MeTHF Path: Heat to 60°C Quench->MeTHF_Split AddSolvent Add Extraction Solvent (DCM/Toluene) THF_Split->AddSolvent PhaseSplit1 Phase Split AddSolvent->PhaseSplit1 Distill1 Complex Distillation (Solvent Swap) PhaseSplit1->Distill1 PhaseSplit2 Clean Phase Split (No Extra Solvent) MeTHF_Split->PhaseSplit2 Distill2 Direct Crystallization or Azeotropic Drying PhaseSplit2->Distill2

Caption: Comparison of unit operations required for THF vs. 2-MeTHF workups.

Experimental Protocols

These protocols are designed to be self-validating. If the system behaves as described, the solvent quality and reaction parameters are correct.

Protocol A: Grignard Initiation Verification (Self-Validating)

Use this to benchmark 2-MeTHF quality against THF. If 2-MeTHF is wet (>300 ppm water), initiation will fail.

  • Setup: Flame-dry a 3-neck flask under Nitrogen. Add Magnesium turnings (1.1 eq).

  • Solvent Charge: Add anhydrous 2-MeTHF (stabilized with BHT).

    • Validation Check: The solvent should be clear. Cloudiness indicates moisture saturation.

  • Activation: Add a crystal of Iodine.

  • Initiation: Add 5% of the aryl halide. Heat to 65°C (note: this is higher than THF's reflux, allowing faster initiation).

  • Observation:

    • Success: Iodine color fades to colorless/grey within 2-5 minutes; exotherm is observed.

    • Failure: Color persists >10 mins. Indicates solvent water content >0.05%.[3][7]

Protocol B: Azeotropic Drying (Process Scale)

Use this to swap from "wet" workup solvent to "dry" reaction solvent without adding new material.

  • Starting State: Crude mixture of Product + 2-MeTHF + Water (saturated ~4-6%).

  • Distillation: Begin distillation at atmospheric pressure.

  • Azeotrope: Monitor head temperature. The 2-MeTHF/Water azeotrope boils at 71°C .[3]

  • Endpoint: When head temperature rises to 80°C (pure 2-MeTHF bp), the water is removed.

  • Validation: Perform a Karl Fischer titration on the pot residue. Water content should be <200 ppm.

References

  • Aycock, D. F. (2007).[8][6] Solvent Applications of 2-Methyltetrahydrofuran in Organometallic and Biphasic Reactions. Organic Process Research & Development, 11(1), 156–159.[6] Link

  • Pace, V., et al. (2012).[8] 2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Chemistry.[2][8][6] ChemSusChem, 5(8), 1369–1379. Link

  • Watanabe, K., et al. (2007). Cyclopentyl Methyl Ether (CPME) as a Green Solvent.[7][9][10] Organic Process Research & Development, 11, 156.[8][6] (Comparative data for CPME).

  • Byrne, F. P., et al. (2016). Tools and techniques for solvent selection: green solvent selection guides. Sustainable Chemical Processes, 4, 7. Link

Sources

A Comparative Spectroscopic Guide to 2-Methoxytetrahydrofuran and Its Degradation Products

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth technical comparison of the spectroscopic signatures of 2-Methoxytetrahydrofuran (2-MTHF) and its primary degradation products. The focus is on providing actionable insights and robust experimental protocols to enable confident identification and monitoring of 2-MTHF stability in research and development settings.

Introduction: The Rise and Scrutiny of a Greener Solvent

This compound (2-MTHF), a bio-derived solvent, has garnered significant attention as a more sustainable alternative to traditional ethereal solvents like tetrahydrofuran (THF) and diethyl ether. Its favorable properties, including a higher boiling point, limited miscibility with water, and reported slower peroxide formation, make it an attractive option in a range of applications, from organic synthesis to drug formulation. However, like all ethers, 2-MTHF is susceptible to degradation, primarily through autoxidation, which can lead to the formation of hazardous peroxides and other impurities that can compromise reaction outcomes, product purity, and safety.

This guide provides a comprehensive spectroscopic comparison of 2-MTHF and its principal degradation products. We will delve into the mechanistic underpinnings of its degradation, present detailed experimental protocols for spectroscopic analysis, and offer a comparative interpretation of the data obtained from Fourier-Transform Infrared (FTIR) Spectroscopy, Raman Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

The Degradation Pathway of this compound: A Mechanistic Overview

The primary degradation route for 2-MTHF under typical storage and handling conditions is autoxidation, a free-radical chain reaction initiated by the presence of oxygen, and often accelerated by light and heat.[1][2] The key steps in this process are:

  • Initiation: A radical initiator (which can be a trace impurity or formed by UV light) abstracts a hydrogen atom from a carbon adjacent to the ether oxygen. In 2-MTHF, the most susceptible position is the C2 carbon, which is activated by both the ring oxygen and the methoxy group.

  • Propagation: The resulting carbon-centered radical reacts with molecular oxygen to form a peroxy radical. This peroxy radical can then abstract a hydrogen atom from another 2-MTHF molecule, forming a hydroperoxide and a new carbon-centered radical, thus propagating the chain reaction.

  • Termination: The reaction is terminated when two radicals combine.

The primary and most critical degradation product is 2-hydroperoxy-2-methoxytetrahydrofuran . This species is unstable and can undergo further reactions, including homolytic cleavage of the weak O-O bond to form alkoxy and hydroxyl radicals, which can drive further degradation.

A significant secondary degradation pathway involves the ring-opening of the tetrahydrofuran moiety. This can be initiated by the decomposition of the hydroperoxide or other radical species, leading to the formation of linear carbonyl compounds, such as 4-methoxybutanal and its subsequent oxidation products like 4-methoxybutanoic acid.

Degradation_Pathway MTHF This compound Radical Radical Intermediate MTHF->Radical + Initiator - H• PeroxyRadical Peroxy Radical Radical->PeroxyRadical + O2 Hydroperoxide 2-Hydroperoxy-2- methoxytetrahydrofuran PeroxyRadical->Hydroperoxide + 2-MTHF - Radical RingOpened 4-Methoxybutanal (Ring-Opened Product) Hydroperoxide->RingOpened Decomposition/ Rearrangement FTIR_Workflow Sample 2-MTHF Sample ATR ATR Crystal Sample->ATR Apply drop Spectrometer FTIR Spectrometer ATR->Spectrometer Acquire signal Spectrum Infrared Spectrum Spectrometer->Spectrum Analysis Data Analysis Spectrum->Analysis

Figure 2: Workflow for ATR-FTIR analysis of 2-MTHF.

Comparative Spectral Data:

CompoundKey Vibrational Modes and Approximate Wavenumbers (cm⁻¹)Interpretation
This compound 2970-2850 (C-H stretch), 1100-1050 (C-O-C stretch) , 950-850 (ring vibrations)The strong C-O-C stretching band is characteristic of the ether linkages. The absence of significant peaks in the O-H and C=O regions indicates a pure sample.
2-Hydroperoxy-2-methoxytetrahydrofuran ~3400 (broad, O-H stretch) , 2970-2850 (C-H stretch), 1100-1050 (C-O-C stretch), ~880-840 (O-O stretch) The appearance of a broad O-H stretching band is a primary indicator of hydroperoxide formation. The O-O stretch is often weak and can be difficult to discern.
4-Methoxybutanal 2970-2850 (C-H stretch), ~2720 (C-H stretch of aldehyde) , ~1725 (strong, C=O stretch) , 1100-1050 (C-O-C stretch)The emergence of a strong carbonyl (C=O) peak is a definitive sign of ring-opening to an aldehyde. The weaker C-H stretch around 2720 cm⁻¹ is also characteristic of an aldehyde.

Expert Insight: The most unambiguous indicator of initial degradation in an FTIR spectrum of 2-MTHF is the appearance of a broad absorption in the 3200-3600 cm⁻¹ region, corresponding to the O-H stretch of the hydroperoxide. For more advanced degradation, the sharp and intense carbonyl peak of the ring-opened aldehyde is a clear warning sign.

Raman Spectroscopy

Raman spectroscopy is complementary to FTIR and is particularly useful for analyzing samples in aqueous solutions or through transparent packaging. The O-O bond of peroxides, which is often weak in FTIR, can sometimes be more readily observed in Raman spectra.

Experimental Protocol: Raman Analysis of 2-MTHF

  • Sample Preparation: Place the 2-MTHF sample in a glass vial or NMR tube.

  • Data Acquisition: Use a 785 nm laser and acquire the spectrum from 200 to 3200 cm⁻¹. Adjust the laser power and acquisition time to obtain a good signal-to-noise ratio while avoiding sample fluorescence.

  • Data Analysis: Baseline correct the spectrum and identify characteristic peaks.

Comparative Spectral Data:

CompoundKey Raman Shifts and Approximate Wavenumbers (cm⁻¹)Interpretation
This compound 2970-2850 (C-H stretch), 1450 (CH₂ bend), ~915 (ring breathing mode) The Raman spectrum is dominated by C-H vibrations and the symmetric ring breathing mode.
2-Hydroperoxy-2-methoxytetrahydrofuran 2970-2850 (C-H stretch), ~880-840 (O-O stretch) The O-O stretch, while weak, is often more distinct in the Raman spectrum compared to FTIR due to the non-polar nature of the bond.
4-Methoxybutanal 2970-2850 (C-H stretch), ~1725 (C=O stretch) The carbonyl stretch will also be visible in the Raman spectrum, though typically weaker than in the FTIR spectrum.

Expert Insight: While FTIR is generally more sensitive for initial peroxide detection via the O-H stretch, Raman spectroscopy can be a valuable confirmatory technique, especially for observing the O-O stretching vibration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and is invaluable for the unambiguous identification and quantification of degradation products. Both ¹H and ¹³C NMR should be employed for a comprehensive analysis.

Experimental Protocol: NMR Analysis of 2-MTHF

  • Sample Preparation: Prepare a solution of the 2-MTHF sample in a deuterated solvent (e.g., CDCl₃ or C₆D₆) in a 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer of at least 400 MHz. For ¹H NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled experiment is standard.

  • Data Analysis: Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS). Integrate the peaks in the ¹H NMR spectrum to determine relative concentrations.

Comparative Spectral Data:

CompoundApproximate ¹H NMR Chemical Shifts (δ, ppm)Approximate ¹³C NMR Chemical Shifts (δ, ppm)
This compound 4.8 (m, 1H, O-CH-O), 3.8-3.6 (m, 2H, -O-CH₂-), 3.3 (s, 3H, -OCH₃), 2.0-1.7 (m, 4H, -CH₂-CH₂-)~104 (O-CH-O), ~67 (-O-CH₂-), ~55 (-OCH₃), ~32, ~24 (-CH₂-CH₂-)
2-Hydroperoxy-2-methoxytetrahydrofuran ~8.5 (br s, 1H, -OOH) , shifts in the ring protonsDownfield shift of the C2 carbon
4-Methoxybutanal ~9.7 (t, 1H, -CHO) , 3.3 (s, 3H, -OCH₃), 3.4 (t, 2H, -CH₂-O-), 2.5 (dt, 2H, -CH₂-CHO), 1.9 (m, 2H, -CH₂-)~202 (-CHO) , ~71 (-CH₂-O-), ~59 (-OCH₃), ~41 (-CH₂-CHO), ~23 (-CH₂-)

Expert Insight: The appearance of a downfield singlet in the ¹H NMR spectrum around 8-9 ppm is a strong indicator of a hydroperoxide proton. For the ring-opened aldehyde, the most characteristic signal is the triplet at ~9.7 ppm in the ¹H NMR spectrum and the signal at ~202 ppm in the ¹³C NMR spectrum. NMR allows for quantification of the degradation products relative to the parent 2-MTHF.

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with Gas Chromatography (GC-MS), is a powerful tool for separating and identifying volatile degradation products.

Experimental Protocol: GC-MS Analysis of 2-MTHF

  • Sample Preparation: Dilute the 2-MTHF sample in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • GC Separation: Inject the sample onto a GC equipped with a non-polar or mid-polar capillary column. Use a temperature program that allows for the separation of the parent compound and its degradation products.

  • MS Detection: Use electron ionization (EI) at 70 eV. Acquire mass spectra over a suitable mass range (e.g., m/z 30-200).

  • Data Analysis: Identify compounds based on their retention times and fragmentation patterns. Compare the obtained spectra with library spectra where available.

Comparative Fragmentation Patterns:

CompoundMolecular Ion (M⁺)Key Fragment Ions (m/z)Interpretation
This compound 10271, 58, 43The fragmentation is dominated by the loss of a methoxy radical (M-31) and subsequent ring fragmentation.
2-Hydroperoxy-2-methoxytetrahydrofuran 118 (often not observed)102, 87, 71, 59The molecular ion is typically unstable. Fragmentation may involve loss of oxygen (M-16), a hydroperoxy radical (M-33), or a methoxy radical (M-31).
4-Methoxybutanal 10271, 58, 45The molecular ion has the same nominal mass as the parent 2-MTHF, but the fragmentation pattern will be different, with characteristic fragments arising from the aldehyde functionality.

Expert Insight: While the molecular ion of the hydroperoxide may not be observed, GC-MS is excellent for identifying the more stable ring-opened products. The combination of retention time and fragmentation pattern provides a high degree of confidence in the identification of degradation products.

Accelerated Degradation Study: A Self-Validating Protocol

To proactively assess the stability of 2-MTHF and understand its degradation profile under stressed conditions, an accelerated aging study can be performed.

Protocol for Accelerated Aging and Spectroscopic Monitoring

  • Sample Preparation: Place 50 mL of 2-MTHF in a clear, loosely capped glass bottle to allow for air exposure.

  • Accelerated Aging: Store the bottle in an oven at a constant temperature of 50 °C.

  • Sampling: At regular intervals (e.g., 0, 24, 48, 72, 96, and 168 hours), withdraw a small aliquot (e.g., 1 mL) of the 2-MTHF.

  • Spectroscopic Analysis: Analyze each aliquot by FTIR, Raman, and NMR spectroscopy as described in the protocols above.

  • Peroxide Titration (for validation): Concurrently, determine the peroxide concentration using a standard titration method (e.g., ASTM E299). [3]This provides a quantitative measure of peroxide formation to correlate with the spectroscopic data.

  • Data Correlation: Plot the changes in the spectroscopic signals (e.g., area of the O-H peak in FTIR, integral of the -OOH peak in NMR) against the peroxide concentration determined by titration. This correlation will validate the use of spectroscopy for monitoring degradation.

Accelerated_Aging cluster_0 Accelerated Aging cluster_1 Periodic Analysis MTHF_Sample 2-MTHF in loosely capped bottle Oven 50 °C Oven Sampling Aliquot Sampling Oven->Sampling Time Points FTIR FTIR Analysis Sampling->FTIR Raman Raman Analysis Sampling->Raman NMR NMR Analysis Sampling->NMR Titration Peroxide Titration (ASTM E299) Sampling->Titration Data_Correlation Correlate Spectroscopic Data with Titration Results FTIR->Data_Correlation Raman->Data_Correlation NMR->Data_Correlation Titration->Data_Correlation

Figure 3: Workflow for accelerated aging and spectroscopic monitoring.

Conclusion: A Multi-faceted Approach to Ensuring 2-MTHF Quality

The stability of this compound is a critical parameter in its application across various scientific disciplines. A thorough understanding of its degradation pathways and the ability to detect the resulting impurities are paramount for ensuring experimental reproducibility, product quality, and safety. This guide has provided a comparative spectroscopic framework for identifying the key degradation products of 2-MTHF.

By employing a multi-technique approach, researchers can confidently monitor the integrity of their 2-MTHF. FTIR provides a rapid screening method for initial degradation, while NMR offers detailed structural elucidation and quantification. Raman spectroscopy serves as a valuable complementary technique, and GC-MS is indispensable for the separation and identification of volatile degradation products. The implementation of a structured accelerated aging study, correlated with a validated titration method, provides a robust, self-validating system for assessing the stability of 2-MTHF under specific storage and handling conditions.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Leonard, M. S. (2013). Autoxidation of Ethers. [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). Possible degradation pathways of 2-MeTHF under the radical addition conditions. [Link]

  • PubChem. 4-Methoxybutanal. National Center for Biotechnology Information. [Link]

  • ASTM International. (2017). Standard Test Method for Trace Amounts of Peroxides In Organic Solvents (E299-17a). [Link]

  • JoVE. (2025). Autoxidation of Ethers to Peroxides and Hydroperoxides. [Link]

  • Bernhardt, D., & Diekmann, H. (1991). Degradation of dioxane, tetrahydrofuran and other cyclic ethers by an environmental Rhodococcus strain. Applied Microbiology and Biotechnology, 36(1), 120-123. [Link]

  • LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Krawczyk, T., & Baj, S. (2014). Review: Advances in the Determination of Peroxides by Optical and Spectroscopic Methods. Analytical Letters, 47(13), 2129-2147. [Link]

Sources

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